molecular formula C12H12N2O2 B1469081 1-(1H-indole-6-carbonyl)azetidin-3-ol CAS No. 1338965-30-2

1-(1H-indole-6-carbonyl)azetidin-3-ol

Cat. No.: B1469081
CAS No.: 1338965-30-2
M. Wt: 216.24 g/mol
InChI Key: OUQTYTNEIFJCTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1H-Indole-6-carbonyl)azetidin-3-ol (CAS 1338965-30-2) is a synthetically valuable chemical building block with a molecular formula of C12H12N2O2 and a molecular weight of 216.24 g/mol . This compound features a hybrid architecture combining a 1H-indole moiety and an azetidin-3-ol ring system, making it a privileged scaffold in medicinal chemistry for constructing biologically active molecules. Azetidine rings are recognized as important saturated heterocycles in drug discovery due to their three-dimensionality and role in improving the physicochemical properties of lead compounds . The structure of this compound makes it a key intermediate in the exploration of novel therapeutic agents. It is closely related to compounds investigated as potent inhibitors of phosphodiesterase 10A (PDE10), a target for central nervous system disorders such as schizophrenia, Huntington's disease, and obsessive-compulsive disorder (OCD) . Researchers utilize this and similar azetidine derivatives as core templates in the synthesis of compounds for pharmacological evaluation . This product is intended for research and development purposes in a controlled laboratory environment. It is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications, nor for human use.

Properties

CAS No.

1338965-30-2

Molecular Formula

C12H12N2O2

Molecular Weight

216.24 g/mol

IUPAC Name

(3-hydroxyazetidin-1-yl)-(1H-indol-6-yl)methanone

InChI

InChI=1S/C12H12N2O2/c15-10-6-14(7-10)12(16)9-2-1-8-3-4-13-11(8)5-9/h1-5,10,13,15H,6-7H2

InChI Key

OUQTYTNEIFJCTC-UHFFFAOYSA-N

SMILES

C1C(CN1C(=O)C2=CC3=C(C=C2)C=CN3)O

Canonical SMILES

C1C(CN1C(=O)C2=CC3=C(C=C2)C=CN3)O

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Structural Analysis of 1-(1H-indole-6-carbonyl)azetidin-3-ol

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed technical analysis of 1-(1H-indole-6-carbonyl)azetidin-3-ol, a novel heterocyclic compound with significant potential in medicinal chemistry. By leveraging established synthetic protocols and spectroscopic principles for related indole and azetidine structures, this document outlines a comprehensive approach to the synthesis, purification, and in-depth structural characterization of this target molecule.

Introduction: The Scientific Rationale

The convergence of the indole nucleus and the azetidine ring in a single molecular entity presents a compelling strategy in modern drug discovery. The indole scaffold is a ubiquitous motif in a vast number of natural products and pharmaceuticals, exhibiting a wide array of biological activities, including anticancer, antimicrobial, and antiviral properties.[1][2] The azetidine ring, a four-membered nitrogen-containing heterocycle, is increasingly recognized as a valuable building block in medicinal chemistry.[3][4] Its rigid, three-dimensional structure can impart favorable physicochemical properties to drug candidates, such as improved metabolic stability and solubility.[5]

The target molecule, 1-(1H-indole-6-carbonyl)azetidin-3-ol, combines these two privileged scaffolds through a stable amide linkage. This design is predicated on the hypothesis that the resulting conjugate will exhibit unique biological activities, potentially as an inhibitor of protein kinases, given that derivatives of indole-6-carboxylic acid have shown promise in targeting enzymes like EGFR and VEGFR.[6] This guide will provide the foundational knowledge for the synthesis and rigorous structural confirmation of this promising compound.

Proposed Synthesis of 1-(1H-indole-6-carbonyl)azetidin-3-ol

The synthesis of the target molecule is predicated on the formation of an amide bond between 1H-indole-6-carboxylic acid and azetidin-3-ol. This transformation can be efficiently achieved through a direct amide coupling reaction, a cornerstone of medicinal chemistry.[7]

Synthetic Workflow

The proposed synthetic pathway involves the activation of the carboxylic acid group of 1H-indole-6-carboxylic acid to facilitate nucleophilic attack by the secondary amine of azetidin-3-ol.

G cluster_reactants Reactants cluster_reaction Reaction cluster_product Product Indole 1H-Indole-6-carboxylic Acid Coupling Amide Coupling Indole->Coupling Carboxylic Acid Component Azetidine Azetidin-3-ol Azetidine->Coupling Amine Component Target 1-(1H-Indole-6-carbonyl)azetidin-3-ol Coupling->Target Product Formation

Caption: Proposed synthetic workflow for 1-(1H-indole-6-carbonyl)azetidin-3-ol.

Detailed Experimental Protocol

Materials:

  • 1H-Indole-6-carboxylic acid

  • Azetidin-3-ol hydrochloride[8]

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of 1H-indole-6-carboxylic acid (1.0 eq) in anhydrous DMF, add EDC (1.2 eq) and HOBt (1.2 eq). Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.

  • In a separate flask, dissolve azetidin-3-ol hydrochloride (1.1 eq) in anhydrous DMF and add DIPEA (2.5 eq) to neutralize the hydrochloride salt and liberate the free amine.

  • Add the solution of azetidin-3-ol to the activated carboxylic acid mixture.

  • Stir the reaction mixture at room temperature overnight. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃, water, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure 1-(1H-indole-6-carbonyl)azetidin-3-ol.

Structural Analysis and Characterization

Rigorous structural elucidation is paramount to confirm the identity and purity of the synthesized compound. A combination of spectroscopic techniques will be employed.

Predicted Spectroscopic Data
TechniquePredicted Observations
¹H NMR Indole Moiety: Signals in the aromatic region (δ 7.0-8.5 ppm), including a characteristic singlet for the indole N-H proton (δ ~11.0-12.0 ppm).[9][10] Azetidine Moiety: A multiplet for the CH-OH proton (δ ~4.5-5.0 ppm), and multiplets for the CH₂ protons adjacent to the nitrogen and the hydroxyl-bearing carbon (δ ~3.8-4.8 ppm). A signal for the hydroxyl proton will also be present, which may be broad and its chemical shift dependent on concentration and solvent.
¹³C NMR Indole Moiety: Resonances for the aromatic carbons (δ 100-140 ppm) and the carbonyl carbon (δ ~165-170 ppm).[11] Azetidine Moiety: A signal for the carbon bearing the hydroxyl group (δ ~55-65 ppm) and signals for the other two ring carbons (δ ~50-60 ppm).
Mass Spec. (ESI+)The expected [M+H]⁺ peak for the molecular formula C₁₂H₁₂N₂O₂.
FT-IR Characteristic absorption bands for the N-H stretch of the indole (around 3400 cm⁻¹), the O-H stretch of the alcohol (broad, around 3300 cm⁻¹), and the C=O stretch of the amide (around 1630-1650 cm⁻¹).[9]
Molecular Structure and Key Features

G Indole Indole Ring (Aromatic, Electron-rich) Amide Amide Linkage (Planar, Rigid) Indole->Amide Azetidine Azetidine Ring (Strained, 3D Scaffold) Amide->Azetidine Hydroxyl Hydroxyl Group (H-bond donor/acceptor) Azetidine->Hydroxyl

Caption: Key structural features of 1-(1H-indole-6-carbonyl)azetidin-3-ol.

The indole ring system provides a planar, aromatic core that can participate in π-π stacking and hydrophobic interactions. The amide bond introduces rigidity and is a key hydrogen bond donor and acceptor. The azetidine ring offers a three-dimensional scaffold that can orient substituents in specific vectors in space, a desirable feature for optimizing interactions with biological targets.[3] The hydroxyl group on the azetidine ring can also participate in hydrogen bonding, potentially enhancing binding affinity to target proteins.

Potential Biological Significance and Future Directions

The structural amalgamation of an indole-6-carboxamide and a 3-hydroxyazetidine moiety suggests several avenues for biological investigation. Derivatives of indole-6-carboxylic acid have demonstrated potent antiproliferative activity by targeting receptor tyrosine kinases such as EGFR and VEGFR.[6] The azetidine scaffold is present in numerous approved drugs and is known to enhance pharmacological properties.[4]

Future research should focus on:

  • In vitro biological screening: Evaluating the inhibitory activity of the synthesized compound against a panel of protein kinases implicated in cancer and other diseases.

  • Structure-Activity Relationship (SAR) studies: Synthesizing analogs with modifications on the indole and azetidine rings to probe the key structural determinants of biological activity.

  • Computational modeling: Employing molecular docking studies to predict the binding mode of the compound to potential biological targets and to guide further analog design.

Conclusion

This technical guide provides a comprehensive framework for the synthesis and structural analysis of 1-(1H-indole-6-carbonyl)azetidin-3-ol. By following the outlined protocols, researchers can reliably prepare this novel compound and thoroughly characterize its chemical structure. The unique combination of the indole and azetidine scaffolds holds significant promise for the discovery of new therapeutic agents, and the information presented herein serves as a critical starting point for further investigation into its biological potential.

References

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Sources

Introduction: The Strategic Fusion of a Privileged Heterocycle and a Strained Ring System

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Physicochemical Properties of Indole-Azetidine Hybrid Scaffolds

In the landscape of medicinal chemistry, the indole nucleus stands as a "privileged" scaffold, a structural motif frequently found in natural products, endogenous signaling molecules like serotonin, and a multitude of approved pharmaceuticals.[1] Its planar, aromatic system is adept at engaging in π–π stacking and hydrogen bonding, enabling it to bind to a diverse array of biological targets.[1] However, the inherent lipophilicity and poor aqueous solubility of many indole derivatives can present significant challenges for drug development, limiting oral bioavailability and requiring complex formulations.[1]

Conversely, the azetidine ring, a four-membered saturated heterocycle, has garnered increasing attention as a tool to refine the properties of drug candidates.[2] Incorporating azetidines can enhance metabolic stability, improve aqueous solubility, and introduce structural rigidity.[3] These strained rings serve as versatile bioisosteres, offering unique exit vectors from a core scaffold and access to underexplored three-dimensional chemical space.[3][4]

The hybridization of these two scaffolds—the indole and the azetidine—represents a deliberate strategy to harness the target-binding potential of the indole while mitigating its physicochemical liabilities through the beneficial properties imparted by the azetidine ring. This guide provides a detailed exploration of the key physicochemical properties of these hybrid structures, offering field-proven insights and experimental methodologies for their characterization.

Lipophilicity: Tuning Membrane Permeability

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a critical determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile. It is most commonly expressed as the logarithm of the partition coefficient (logP) or the distribution coefficient at a specific pH (logD).[5][6]

The indole core is inherently lipophilic, which can be advantageous for crossing cell membranes but can also lead to non-specific binding and poor solubility. The introduction of an azetidine moiety can effectively modulate this property. Azetidines are among the least lipophilic saturated heterocycles, and their incorporation can lead to a significant reduction in the overall lipophilicity of the hybrid molecule.[7] This is a key strategy for improving the "drug-likeness" of potent but overly greasy indole-based compounds.

Data Presentation: Lipophilicity Comparison

The following table illustrates the typical effect on lipophilicity when incorporating a smaller, more polar saturated heterocycle like azetidine.

Scaffold FeatureTypical Calculated LogP (cLogP) RangeRationale
Indole Core2.0 - 4.0Planar, aromatic system contributes to high lipophilicity.[1]
Pyrrolidine/Piperidine AnalogsCan increase cLogP furtherLarger, non-polar alkyl rings add to lipophilicity.
Azetidine Hybrid0.5 - 2.5The polar nitrogen atom in a small, constrained ring reduces overall lipophilicity, improving the hydrophilic-lipophilic balance.[7]
Experimental Protocol: Determining logP

The "shake-flask" method remains the gold standard for experimental logP determination, though it is time-consuming.[5] High-Performance Liquid Chromatography (HPLC) offers a faster, more high-throughput alternative.[5]

Principle of HPLC-based logP Estimation: The retention time of a compound on a reverse-phase HPLC column (e.g., C18) is correlated with its lipophilicity. A calibration curve is generated using a set of standards with known logP values. The logP of the test compound is then interpolated from its retention time.

Aqueous Solubility: A Prerequisite for Efficacy

Poor aqueous solubility is a primary reason for the failure of promising drug candidates.[1] A compound must be in solution to be absorbed and reach its biological target. The planar, hydrophobic nature of the indole scaffold often results in poor solubility, which can be exacerbated by strong crystal lattice energy.[1]

The incorporation of an azetidine ring is a proven strategy to enhance aqueous solubility.[3][4] The nitrogen atom in the azetidine ring can act as a hydrogen bond acceptor, and its presence disrupts the planarity of the parent indole, which can reduce crystal packing forces and improve dissolution. In a comparative study, replacing larger heterocyclic rings with azetidines had a substrate-dependent effect on water solubility, in some cases causing a marked improvement.[4]

Experimental Protocol: Kinetic Solubility Assay

Kinetic solubility is often measured in early drug discovery as it reflects the solubility of a compound from a solid-state (often amorphous) form, which is relevant to how compounds are initially tested in biological assays.[8]

Step-by-Step Nephelometric Assay: [8]

  • Prepare Stock Solutions: Dissolve the test compound in 100% DMSO to a high concentration (e.g., 10 mM).

  • Plate Setup: Dispense a small volume (e.g., 2 µL) of the DMSO stock solution into the wells of a 96-well microtiter plate.

  • Add Buffer: Add an aqueous buffer (e.g., phosphate-buffered saline, PBS, pH 7.4) to each well to achieve the desired final compound concentration.

  • Mix and Incubate: Mix the plate thoroughly and incubate at a controlled temperature (e.g., 25°C or 37°C) for a set period (e.g., 2 hours).

  • Measure Light Scattering: Use a nephelometer to measure the light scattering in each well. An increase in scattering indicates the presence of undissolved precipitate.

  • Data Analysis: The kinetic solubility is defined as the highest concentration at which the light scattering signal is not significantly above the background.

Metabolic Stability: Designing for In Vivo Longevity

Metabolic stability, the susceptibility of a compound to biotransformation by metabolic enzymes, is a crucial factor influencing its pharmacokinetic profile, particularly its half-life and clearance.[9] The liver is the primary site of drug metabolism, and in vitro models using liver-derived systems are well-established for predicting a compound's metabolic fate.[10]

The indole ring is susceptible to oxidation by cytochrome P450 (CYP) enzymes.[11] The azetidine scaffold can confer significant metabolic stability. Its strained, saturated nature is often less prone to metabolism compared to larger, more flexible rings like pyrrolidine or piperidine.[7] Strategically placing the azetidine can shield metabolically "soft" spots on the indole nucleus, preventing enzymatic attack and prolonging the compound's half-life. Studies have shown that changing from a pyrrolidine to an azetidine ring can result in a more metabolically stable compound.[7]

Data Presentation: Representative Metabolic Stability
ScaffoldIn Vitro SystemHalf-life (t½)Key Observation
Indoline-based DDR inhibitorHuman Liver Microsomes≤ 20 minHigh metabolic clearance observed.[12]
Azetidine-based DDR inhibitorMouse Lung S9Extended half-lifeThe azetidine scaffold was identified as a promising starting point due to improved properties, including its PK profile.[12]
Azetidine analogueHuman Liver MicrosomesMost stable in seriesDirect replacement of a pyrrolidine with an azetidine improved metabolic stability.[7]
Experimental Protocol: In Vitro Metabolic Stability in Liver Microsomes

This assay primarily evaluates Phase I metabolism mediated by CYP enzymes.[10][13]

  • Reagent Preparation:

    • Prepare a stock solution of the test compound (e.g., 1 mM in DMSO).

    • Thaw pooled liver microsomes (e.g., human, rat) on ice.

    • Prepare a 100 mM phosphate buffer (pH 7.4).[13]

    • Prepare an NADPH-regenerating system solution.

  • Incubation:

    • In a microcentrifuge tube, add the phosphate buffer, the microsomal suspension (final protein concentration typically 0.5 mg/mL), and the test compound (final concentration typically 1 µM).[13]

    • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate Reaction:

    • Start the metabolic reaction by adding the NADPH-regenerating system.

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the incubation mixture.

  • Quench Reaction:

    • Immediately terminate the reaction by adding the aliquot to a tube or well containing ice-cold acetonitrile with an internal standard.[13][14] This precipitates the microsomal proteins.

  • Sample Processing:

    • Vortex and centrifuge the samples to pellet the precipitated protein.

  • LC-MS/MS Analysis:

    • Transfer the supernatant to an analysis plate and quantify the remaining amount of the parent compound using a validated LC-MS/MS method.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of this line is used to calculate the in vitro half-life (t½) and the intrinsic clearance (CLint).[10]

Molecular Geometry and Conformation: The Importance of 3D Shape

The fusion of a planar indole system with a non-planar, strained azetidine ring creates conformationally rigid, three-dimensional molecules.[15] This is highly desirable in drug development, as a well-defined 3D geometry can lead to improved binding affinity and selectivity for the target protein. Furthermore, increasing the three-dimensional character (often measured as the fraction of sp3 carbons) is correlated with improved physicochemical properties, including solubility.[15]

Recent synthetic advances have enabled the creation of complex ladder-shape azetidine-fused indoline pentacycles, which possess remarkable three-dimensionality and occupy a unique and underexplored area of chemical space.[15] The definitive method for determining the precise 3D structure and conformation of these hybrids in the solid state is single-crystal X-ray crystallography.[15][16][17]

Visualizations & Workflows

Diagram 1: General Workflow for Physicochemical Profiling

G cluster_0 Compound Synthesis & Purification cluster_1 Primary Physicochemical Assessment cluster_2 In Vitro ADME Profiling cluster_3 Data Analysis & Decision Making Synthesis Indole-Azetidine Hybrid Synthesis Solubility Kinetic Solubility (Nephelometry/UV) Synthesis->Solubility Lipophilicity Lipophilicity (logP/logD by HPLC) Synthesis->Lipophilicity Metabolism Metabolic Stability (Microsomes/Hepatocytes) Solubility->Metabolism Lipophilicity->Metabolism Analysis Calculate Parameters (t½, CLint, Solubility) Metabolism->Analysis Decision Select/Optimize Candidate Analysis->Decision

Caption: High-level workflow for assessing key physicochemical properties.

Diagram 2: Experimental Workflow for Microsomal Stability Assay

G cluster_timepoints Time-Course Sampling start Prepare Microsomes, Buffer, & Test Compound preincubate Pre-incubate Mixture at 37°C (5 min) start->preincubate initiate Initiate Reaction with NADPH Addition preincubate->initiate t0 T=0 min initiate->t0 t_n T=5, 15, 30, 60 min initiate->t_n quench Quench Aliquots in Ice-Cold Acetonitrile + IS t0->quench t_n->quench process Centrifuge to Precipitate Protein quench->process analyze Analyze Supernatant by LC-MS/MS process->analyze end Calculate t½ and CLint analyze->end

Caption: Step-by-step workflow for the in vitro microsomal stability assay.

Diagram 3: Structure-Property Relationship Model

G cluster_indole_props cluster_azetidine_props Indole Indole Moiety Hybrid Indole-Azetidine Hybrid Scaffold Indole->Hybrid Prop1 Target Binding (π-stacking, H-bonding) Indole->Prop1 Prob1 High Lipophilicity Poor Solubility Indole->Prob1 Prob2 Metabolic 'Soft Spots' Indole->Prob2 Azetidine Azetidine Moiety Azetidine->Hybrid Prop2 Improved Solubility Azetidine->Prop2 Prop3 Enhanced Metabolic Stability Azetidine->Prop3 Prop4 3D Geometry / Rigidity Azetidine->Prop4

Caption: Influence of individual moieties on hybrid scaffold properties.

Conclusion

The strategic combination of indole and azetidine scaffolds provides medicinal chemists with a powerful platform for developing novel therapeutics. This hybrid approach allows for the retention of the indole's potent biological activity while systematically improving critical physicochemical properties essential for a successful drug candidate. By enhancing solubility, increasing metabolic stability, and providing access to unique three-dimensional chemical space, the indole-azetidine hybrid scaffold effectively addresses common liabilities in drug discovery. A thorough understanding and experimental validation of the properties outlined in this guide are paramount to unlocking the full potential of these promising molecules.

References

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  • Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. (n.d.). PMC. Retrieved from [Link]

  • Synthesis and biological activity of new indole based derivatives as potent anticancer, antioxidant and antimicrobial agents. (2022, April). ResearchGate. Retrieved from [Link]

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  • Synthesis and biological evaluation of indole derivatives containing thiazolidine-2,4-dione as α-glucosidase inhibitors with antidiabetic activity. (2024, January 15). PubMed. Retrieved from [Link]

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  • Functionalized azetidines via visible light-enabled aza Paternò-Büchi reactions. (2019, November 8). PMC. Retrieved from [Link]

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An In-depth Technical Guide to the Therapeutic Potential of Indole-6-Carbonyl Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its ability to interact with a multitude of biological targets.[1][2][3] The strategic introduction of a carbonyl group at the 6-position of this scaffold creates a class of compounds—indole-6-carbonyl derivatives—with distinct physicochemical properties and significant therapeutic potential. This guide provides a comprehensive technical overview of these derivatives, exploring their mechanisms of action, diverse applications in oncology, neurodegeneration, and virology, and the experimental methodologies crucial for their evaluation. We will delve into the causality behind experimental design, from molecular docking and chemical synthesis to in vitro biological assays, providing a robust framework for researchers and drug development professionals.

The Indole-6-Carbonyl Scaffold: A Privileged Structure with Strategic Advantages

The indole ring, a fusion of a benzene and a pyrrole ring, is a structural motif present in numerous natural products and FDA-approved drugs.[4][5][6] Its π-excessive nature allows it to participate in various non-covalent interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions, which are critical for binding to biological macromolecules.[3][7]

The introduction of a carbonyl (-C=O) group at the 6-position (indole-6-carbonyl) imparts several key advantages:

  • Hydrogen Bond Acceptor: The carbonyl oxygen acts as a potent hydrogen bond acceptor, enabling strong and specific interactions with amino acid residues in target protein binding pockets.

  • Modulation of Electronic Properties: The electron-withdrawing nature of the carbonyl group influences the electron density distribution of the entire indole ring system, which can fine-tune binding affinity and reactivity.

  • Synthetic Handle: The carbonyl group serves as a versatile synthetic handle for further structural modifications, allowing for the generation of diverse chemical libraries to explore structure-activity relationships (SAR).[5]

These features make indole-6-carbonyl derivatives a highly promising scaffold for developing targeted therapeutics.

Therapeutic Applications and Molecular Targets

Indole-6-carbonyl derivatives have demonstrated efficacy across multiple therapeutic areas by modulating the activity of key proteins involved in disease pathogenesis.

Anticancer Activity: Targeting Aberrant Signaling

Cancer is often driven by the dysregulation of signaling pathways that control cell growth, proliferation, and survival.[4] Indole-6-carbonyl derivatives have emerged as potent inhibitors of several key oncogenic drivers, particularly Receptor Tyrosine Kinases (RTKs).

Key Targets: EGFR and VEGFR-2

The Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) are frequently overexpressed in various cancers, making them prime therapeutic targets.[8]

  • EGFR: Plays a crucial role in cell proliferation and survival. Its inhibition can halt tumor growth.

  • VEGFR-2: Is a key mediator of angiogenesis, the process by which tumors form new blood vessels to obtain nutrients and oxygen. Inhibiting VEGFR-2 can effectively starve the tumor.

Indole-6-carbonyl derivatives have been designed to target the ATP-binding sites of these kinases. By mimicking the pharmacophoric features of known inhibitors, these compounds can effectively block the kinase activity, leading to downstream effects such as cell cycle arrest and apoptosis.[8][9][10] For example, specific indole-6-carboxylic acid derivatives have shown potent antiproliferative activity against HCT-116, HeLa, and HT-29 cancer cell lines by inhibiting EGFR and VEGFR-2 tyrosine kinases.[8]

Signaling Pathway: EGFR/VEGFR-2 Inhibition

EGFR_VEGFR_Inhibition cluster_membrane Cell Membrane cluster_extracellular EGFR EGFR PI3K_AKT PI3K/AKT/mTOR Pathway EGFR->PI3K_AKT RAS_MAPK RAS/MAPK Pathway EGFR->RAS_MAPK VEGFR2 VEGFR-2 PLCg PLCγ Pathway VEGFR2->PLCg EGF EGF EGF->EGFR VEGF VEGF VEGF->VEGFR2 Indole6C Indole-6-Carbonyl Derivative Indole6C->EGFR Inhibits Indole6C->VEGFR2 Inhibits Apoptosis Apoptosis (Induction) Indole6C->Apoptosis Proliferation Cell Proliferation & Survival PI3K_AKT->Proliferation RAS_MAPK->Proliferation Angiogenesis Angiogenesis PLCg->Angiogenesis

Caption: Inhibition of EGFR and VEGFR-2 by Indole-6-Carbonyl Derivatives.

Neurodegenerative Diseases: A Multifaceted Approach

Neurodegenerative disorders like Alzheimer's and Parkinson's disease are characterized by complex pathologies, including oxidative stress, neuroinflammation, and protein aggregation.[11][12][13] The versatile scaffold of indole derivatives allows for the development of multi-target agents that can address these interconnected pathways.[11][14]

Key Targets & Mechanisms:

  • Oxidative Stress: Indole derivatives can act as potent antioxidants, scavenging free radicals and up-regulating the body's endogenous antioxidant defenses, thereby protecting neurons from oxidative damage.[12][13][15]

  • Neuroinflammation: Certain derivatives can modulate inflammatory pathways, such as the NLRP3 inflammasome, reducing the production of pro-inflammatory cytokines like IL-1β, IL-6, and TNF-α in the brain.[15]

  • Enzyme Inhibition: They can inhibit enzymes like monoamine oxidases (MAO) and cholinesterases, which are established targets in the treatment of Parkinson's and Alzheimer's disease, respectively.[14]

The ability of these compounds to potentially cross the blood-brain barrier is a critical attribute for their development as CNS-active agents.[14]

Antiviral Activity

The indole scaffold is present in many compounds with known antiviral properties.[1][2][3] Research has shown that specific indole-carboxylic acid derivatives can exhibit potent antiviral effects. For instance, a 6-bromo-5-methoxy-indole derivative demonstrated a reliable antiviral effect against SARS-CoV-2 in vitro, completely inhibiting viral replication at a concentration of 52.0 μM.[16] The mechanism is believed to involve the suppression of syncytium formation induced by the viral spike protein.[16] This highlights the potential for indole-6-carbonyl derivatives to be developed as broad-spectrum antiviral agents.[17]

Synthetic Strategies for Indole-6-Carbonyl Derivatives

The synthesis of these derivatives relies on established and modern organic chemistry methodologies. The choice of synthetic route is critical and is often dictated by the desired substitution pattern and the need for efficiency and scalability.

Common Synthetic Approaches:

  • Fischer Indole Synthesis: A classical method involving the reaction of a phenylhydrazine with an aldehyde or ketone under acidic conditions.[6][18][19] This route is robust for creating the core indole structure, which can then be functionalized.

  • Reissert Synthesis: This method uses o-nitrotoluene and diethyl oxalate to form the indole-2-carboxylic acid, which can be subsequently modified.[18][19][20]

  • Carbonylative Cyclization: Modern methods utilize metal-catalyzed carbonylation reactions to introduce the carbonyl group during the indole ring formation, offering an efficient and direct route.[5][21]

Experimental Protocol: Representative Synthesis of an Indole-6-Carboxylic Acid Derivative

This protocol outlines a general, multi-step synthesis, illustrating the logic behind the chosen reactions.

Objective: To synthesize an ethyl 6-formyl-1H-indole-2-carboxylate, a key intermediate.

Step 1: Fischer Indole Synthesis of Ethyl 2-(2-(4-methylphenyl)hydrazono)propanoate

  • Rationale: To construct the core indole scaffold from commercially available starting materials.

  • Procedure:

    • Dissolve 4-methylphenylhydrazine hydrochloride (1.0 eq) in ethanol.

    • Add ethyl pyruvate (1.1 eq) to the solution.

    • Heat the mixture to reflux for 2-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

    • Cool the reaction mixture to room temperature and concentrate under reduced pressure.

    • Purify the resulting hydrazone intermediate by column chromatography (Silica gel, Hexane:Ethyl Acetate gradient).

Step 2: Cyclization to form Ethyl 5-methyl-1H-indole-2-carboxylate

  • Rationale: To induce the[9][9]-sigmatropic rearrangement and subsequent cyclization to form the indole ring. Polyphosphoric acid (PPA) is a strong acid and dehydrating agent that effectively catalyzes this step.

  • Procedure:

    • Add the purified hydrazone from Step 1 to polyphosphoric acid (PPA) at 80-90 °C.

    • Stir the mixture vigorously for 30-60 minutes.

    • Carefully pour the hot mixture onto crushed ice with stirring.

    • Extract the aqueous mixture with ethyl acetate (3x).

    • Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the indole product.

Step 3: Oxidation of the 5-methyl group to a 6-carboxylic acid

  • Rationale: To introduce the key carbonyl functionality at the desired position. This often requires selective oxidation of the methyl group on the benzene portion of the indole.

  • Procedure:

    • Protect the indole nitrogen (e.g., with a tosyl group) to prevent side reactions.

    • Dissolve the N-protected indole in a suitable solvent (e.g., pyridine/water).

    • Add a strong oxidizing agent, such as potassium permanganate (KMnO₄), portion-wise at a controlled temperature.

    • After the reaction is complete, quench with a reducing agent (e.g., sodium sulfite) and acidify to precipitate the carboxylic acid.

    • Filter the solid and deprotect the nitrogen to yield the final indole-6-carboxylic acid derivative.

Methodologies for Biological and In Silico Evaluation

A self-validating system of evaluation requires a combination of computational prediction and empirical biological testing.

In Silico Evaluation: Molecular Docking

Rationale: Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It provides crucial insights into the binding mode and affinity of a ligand (the indole derivative) within the active site of a target protein (e.g., EGFR kinase domain). This helps in prioritizing compounds for synthesis and understanding SAR.

Workflow: Molecular Docking of an Indole-6-Carbonyl Derivative

Docking_Workflow PDB 1. Protein Preparation (e.g., from PDB) - Remove water, add hydrogens Grid 3. Grid Generation - Define binding site on protein PDB->Grid Ligand 2. Ligand Preparation (Indole Derivative) - Generate 3D structure - Assign charges Docking 4. Docking Simulation - Flexible ligand, rigid protein - Scoring function calculates energy Ligand->Docking Grid->Docking Analysis 5. Pose Analysis - Analyze binding energy - Visualize interactions (H-bonds, hydrophobic) Docking->Analysis SAR 6. SAR & Optimization - Correlate with experimental data Analysis->SAR

Caption: A typical workflow for molecular docking studies.

In Vitro Biological Assays

Protocol: MTT Assay for Cytotoxicity Evaluation

Rationale: The MTT assay is a colorimetric assay for assessing cell metabolic activity. It is widely used to measure the cytotoxic or antiproliferative effects of compounds on cancer cell lines.[8] Viable cells with active metabolism convert the yellow MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product, which can be quantified spectrophotometrically.

  • Step-by-Step Methodology:

    • Cell Seeding: Plate cancer cells (e.g., HCT-116, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

    • Compound Treatment: Prepare serial dilutions of the indole-6-carbonyl test compounds in the appropriate cell culture medium. Add the diluted compounds to the wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

    • MTT Addition: Remove the treatment medium and add 100 µL of fresh medium containing MTT solution (0.5 mg/mL) to each well. Incubate for 3-4 hours at 37°C.

    • Formazan Solubilization: Remove the MTT solution and add 100 µL of a solubilizing agent (e.g., DMSO or isopropanol with HCl) to each well to dissolve the purple formazan crystals.

    • Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.

Data Summary and Structure-Activity Relationship (SAR)

Systematic analysis of biological data is essential for understanding how chemical structure relates to activity.

Table 1: Example Cytotoxicity Data for Indole-6-Carbonyl Derivatives against Cancer Cell Lines

Compound IDR1 Group (at N1)R2 Group (on Carbonyl)IC₅₀ (µM) vs. HCT-116IC₅₀ (µM) vs. A549
I6C-01 H-OCH₃15.222.5
I6C-02 -CH₃-OCH₃12.818.4
I6C-03 H-NH-Ph2.54.1
I6C-04 H-NH-(4-Cl-Ph)0.81.5

SAR Insights: From the example data, several conclusions can be drawn:

  • Conversion of the ester (I6C-01) to an amide (I6C-03) significantly enhances cytotoxic activity, likely due to the formation of an additional hydrogen bond.

  • The presence of an electron-withdrawing group (e.g., -Cl) on the phenylamide ring (I6C-04) further increases potency, suggesting a specific interaction in the target's binding pocket.

  • N-methylation (I6C-02) provides a modest improvement in activity compared to the unsubstituted parent compound (I6C-01).

Conclusion and Future Directions

Indole-6-carbonyl derivatives represent a versatile and highly promising scaffold in modern drug discovery. Their demonstrated ability to potently and selectively modulate key biological targets in cancer, neurodegeneration, and viral diseases provides a strong foundation for further development.[7][22][23] Future research should focus on optimizing the pharmacokinetic properties of these derivatives, such as solubility and metabolic stability, to enhance their in vivo efficacy.[24][25] The continued integration of computational modeling with empirical high-throughput screening will undoubtedly accelerate the discovery of novel indole-6-carbonyl-based therapeutics to address significant unmet medical needs.

References

  • Al-Ostath, A., et al. (2024). New Indole-6-Carboxylic Acid Derivatives as Multi-Target Antiproliferative Agents: Synthesis, in Silico Studies, and Cytotoxicity Evaluation. PubMed. Available at: [Link]

  • Recent Development in Indole Derivatives as Anticancer Agent: A Mechanistic Approach. (n.d.). Bentham Science. Available at: [Link]

  • Al-Ostath, A., et al. (2024). Anti-proliferation evaluation of new derivatives of indole-6-carboxylate ester as receptor tyrosine kinase inhibitors. PMC. Available at: [Link]

  • Indole-Based Compounds in the Development of Anti-Neurodegenerative Agents. (2025). MDPI. Available at: [Link]

  • Al-Ostath, A., et al. (2024). Anti-proliferation evaluation of new derivatives of indole-6-carboxylate ester as receptor tyrosine kinase inhibitors. Taylor & Francis Online. Available at: [Link]

  • Lvov, N.I., et al. (2024). In Vitro Antiviral Activity of a New Indol-3-carboxylic Acid Derivative Against SARS-CoV-2. Pleiades Publishing. Available at: [Link]

  • Rovito, R., et al. (2024). Carbonylative synthesis and functionalization of indoles. PMC. Available at: [Link]

  • Kushwaha, D. (n.d.). Synthesis and Chemistry of Indole. SlideShare. Available at: [Link]

  • Multifunctional Indole-Based Compounds as Potential Anti-Neurodegenerative Agents. (2023). PMC. Available at: [Link]

  • Exploring the potential of some natural indoles as antiviral agents: quantum chemical analysis, inverse molecular docking, and affinity calculations. (2025). Frontiers. Available at: [Link]

  • Investigating Therapeutic Effects of Indole Derivatives Targeting Inflammation and Oxidative Stress in Neurotoxin-Induced Cell and Mouse Models of Parkinson's Disease. (2023). MDPI. Available at: [Link]

  • Natalia Patricia NV. (2022). A Short Note on Indole-Containing Antiviral Agents and its Therapeutics Applications. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Wang, G-F., et al. (2015). Synthesis and antiviral activity of some novel indole-2-carboxylate derivatives. ScienceDirect. Available at: [Link]

  • Indole-Based Compounds in the Development of Anti-Neurodegenerative Medications. (2024). Hilaris Publisher. Available at: [Link]

  • Koreela, L. (2024). Compounds Based on Indoles in the Creation of Anti-neurodegenerative Medicines. Hilaris Publisher. Available at: [Link]

  • Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). (2024). MDPI. Available at: [Link]

  • Therapeutic Potential of Indole Derivatives: Analytical Perspectives on Their Role in Drug Discovery. (2025). ResearchGate. Available at: [Link]

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  • Target-Based Anticancer Indole Derivatives for the Development of Anti-Glioblastoma Agents. (2023). MDPI. Available at: [Link]

  • Therapeutic Potential and Predictive Pharmaceutical Modeling of Indole Kratom Alkaloids. (2025). MDPI. Available at: [Link]

  • Therapeutic Potential of Indole Derivatives: Analytical Perspectives on Their Role in Drug Discovery. (2025). PubMed. Available at: [Link]

  • Chemistry, Applications, and Synthesis Methods of Indole Derivatives: A Comprehensive Review. (2025). PMC. Available at: [Link]

  • Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. (2021). Royal Society of Chemistry. Available at: [Link]

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Strategic Bioisosterism of Azetidin-3-ol: Tuning Polarity, Basicity, and Metabolic Stability

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Core Directive & Introduction

Azetidin-3-ol (1-hydroxyazetidine or 3-hydroxyazetidine depending on substitution, typically referring to the 3-hydroxy motif) has emerged as a high-value scaffold in modern medicinal chemistry.[1] It serves a dual function: it acts as a bioisostere for larger saturated heterocycles (like morpholine, piperazine, or pyrrolidine) to lower lipophilicity (LogP) and improve metabolic stability, and it represents a structural core that itself requires bioisosteric replacement during lead optimization to address specific liabilities such as hERG inhibition, genotoxicity, or rapid renal clearance.

This technical guide addresses the azetidin-3-ol motif as a central pivot point. We analyze how to deploy it and, crucially, how to replace it with bioisosteres (e.g., oxetanes, fluorinated analogs, bicyclo[1.1.1]pentanes) to fine-tune physicochemical properties.

The Physicochemical Profile

The azetidin-3-ol core is defined by high polarity and the basicity of the ring nitrogen.

  • pKa: The azetidine nitrogen typically has a pKa of ~10-11, making it protonated at physiological pH. Electron-withdrawing groups (EWGs) at the 3-position (like -OH or -F) lower this pKa (inductive effect), often into a more desirable range (pKa 8-9) for permeability and solubility balance.

  • Geometry: The 4-membered ring is puckered (butterfly conformation), offering distinct vectors compared to the chair conformation of 6-membered rings.

  • Metabolic Liability: While more stable than some aliphatic amines, the ring can still undergo oxidative opening or N-dealkylation.

Part 2: Bioisosteric Replacements & Strategy[2][3][4][5][6]

When an azetidin-3-ol moiety encounters issues (e.g., excessive basicity leading to P-gp efflux, or phospholipidosis risk), the following bioisosteric strategies are field-proven.

Oxetan-3-ol: The Non-Basic Polar Switch

Replacing the azetidine nitrogen with oxygen yields the oxetan-3-ol .

  • Mechanistic Impact: This completely removes the basic center, eliminating protonation at pH 7.4. This is critical for reducing hERG liability and improving permeation if the parent molecule is too cationic.

  • H-Bonding: The oxetane oxygen is a weak H-bond acceptor, while the hydroxyl remains a donor/acceptor.

  • Application: Ideal when the N-H or N-R interaction is not essential for binding, but the polar vector of the -OH is required.

3-Fluoroazetidine: Electronic Modulation

Replacing the 3-hydroxyl group with fluorine (or adding fluorine geminal to the hydroxyl).

  • pKa Modulation: The strong electron-withdrawing nature of fluorine lowers the pKa of the azetidine nitrogen by 1-2 log units. This can improve oral bioavailability by increasing the fraction of un-ionized drug.

  • Metabolic Blockade: Fluorine blocks metabolic oxidation at the C3 position.

Bicyclo[1.1.1]pentane (BCP): The Rigid Spacer

For 1,3-disubstituted azetidines, the BCP core acts as a hyper-rigid, lipophilic bioisostere.

  • Geometry: BCP mimics the linear vector of 1,4-phenyl or 1,3-azetidine substitution but with higher sp3 character.

  • Solubility: Although more lipophilic than azetidin-3-ol, BCPs often disrupt crystal packing, maintaining solubility.

Comparative Physicochemical Data

The following table summarizes the property shifts when replacing an N-alkyl-azetidin-3-ol core.

Scaffold VariantpKa (Ring N)LogP ImpactH-Bond DonorMetabolic RiskPrimary Utility
Azetidin-3-ol ~8.5 - 9.5Low (Polar)Yes (-OH)N-dealkylationSolubilizing group, dipole tuning
Oxetan-3-ol N/A (Neutral)LowerYes (-OH)Ring opening (acid)Reducing basicity/hERG, Efflux evasion
3-Fluoroazetidine ~7.5 - 8.5ModerateNo (unless F/OH gem)LowpKa tuning, blocking metabolism
Cyclobutane-1,3-diol N/A (Neutral)ModerateYes (-OH)LowCarbocyclic isostere, stability
Thietan-3-ol N/A (Neutral)HigherYes (-OH)S-oxidationRare, specific lipophilicity needs

Part 3: Decision Framework & Visualization

Decision Tree for Azetidin-3-ol Optimization

This diagram guides the medicinal chemist through the selection of bioisosteres based on specific liability data.

AzetidineOptimization Start Lead Compound with Azetidin-3-ol Motif CheckLiability Identify Primary Liability Start->CheckLiability Basicity High Basicity / hERG / P-gp CheckLiability->Basicity pKa > 9.5 Metabolism High Metabolic Clearance CheckLiability->Metabolism Rapid Cl_int Permeability Low Permeability (Too Polar) CheckLiability->Permeability Low LogD Sol_Oxetane Switch to Oxetan-3-ol (Remove Basic Center) Basicity->Sol_Oxetane H-bond Acceptor OK Sol_Fluoro 3-Fluoroazetidine (Lower pKa, Block C3-ox) Basicity->Sol_Fluoro Need Amine Metabolism->Sol_Fluoro C3 Oxidation Sol_Gem Gem-difluoro / 3,3-disub (Steric Blockade) Metabolism->Sol_Gem N-dealkylation Permeability->Sol_Fluoro Increase Lipophilicity Sol_BCP Bicyclo[1.1.1]pentane (Increase Lipophilicity) Permeability->Sol_BCP Rigidify

Figure 1: Strategic decision tree for optimizing azetidin-3-ol scaffolds based on identified ADME liabilities.

Part 4: Experimental Protocols

Synthesis of 3-Aryloxy-Oxetanes (Oxetane Ether Bioisosteres)

A common application is replacing an azetidin-3-ol ether with an oxetane ether to remove the basic amine. Traditional Williamson ether synthesis often fails with strained rings. The following protocol uses a Brønsted acid-catalyzed strategy, offering higher yields and mild conditions.

Reagents:

  • 3-Aryl-oxetan-3-ol (Starting material)

  • Alcohol nucleophile (R-OH)

  • Catalyst:

    
     (Triflimide) or similar Brønsted acid.
    
  • Solvent: Dichloromethane (DCM) or Toluene.

Protocol:

  • Preparation: Charge a flame-dried reaction vial with 3-aryl-oxetan-3-ol (1.0 equiv) and the alcohol nucleophile (1.2–1.5 equiv).

  • Solvation: Dissolve in anhydrous DCM (0.2 M concentration relative to oxetane).

  • Catalysis: Cool to 0°C. Add

    
     (5 mol%) dropwise.
    
  • Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor by TLC/LC-MS for the disappearance of the oxetanol.

  • Quench: Quench with saturated aqueous

    
    .
    
  • Workup: Extract with DCM (3x). Dry combined organics over

    
    , filter, and concentrate.
    
  • Purification: Flash column chromatography (typically Hexane/EtOAc gradient). Oxetanes are acid-sensitive; use buffered silica or rapid elution if degradation is observed.

Validation Check:

  • NMR: Look for the characteristic oxetane methylene signals (AB system or doublet/doublet) around

    
     4.5–5.0 ppm.
    
  • Stability:[2][3] Confirm the ring remains intact; ring opening yields a linear chain (diol/ether) observable by a shift in proton signals.

Microsomal Stability Assay (Validation of Metabolic Blockade)

To confirm that fluorination or scaffold hopping (e.g., to oxetane) has improved stability.

Protocol:

  • Incubation Mix: Prepare a master mix containing liver microsomes (human/rat, 0.5 mg/mL protein) in 100 mM phosphate buffer (pH 7.4).

  • Pre-incubation: Add test compound (1 µM final concentration, <0.1% DMSO). Pre-incubate at 37°C for 5 minutes.

  • Initiation: Initiate reaction with NADPH-regenerating system (1 mM NADPH final).

  • Sampling: Aliquot samples at t = 0, 5, 15, 30, and 60 minutes.

  • Quenching: Immediately dispense aliquots into ice-cold acetonitrile containing internal standard (e.g., Tolbutamide).

  • Analysis: Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. The slope

    
     gives 
    
    
    
    . Calculate
    
    
    .
Pathway Visualization: Synthetic Route to 3-Fluoroazetidine

This diagram outlines the introduction of fluorine to modulate pKa, a critical bioisosteric transformation.

FluoroSynthesis Start N-Boc-Azetidin-3-one Step1 Reduction (NaBH4) Start->Step1 Inter1 N-Boc-Azetidin-3-ol Step1->Inter1 Step2 DAST or Deoxo-Fluor (-78°C to RT) Inter1->Step2 Product N-Boc-3-Fluoroazetidine Step2->Product Deprotect TFA/DCM (Deprotection) Product->Deprotect Final 3-Fluoroazetidine Salt Deprotect->Final

Figure 2: Synthetic workflow for accessing the 3-fluoroazetidine bioisostere from the ketone precursor.

References

  • Bicyclo[1.1.1]pentane as a nonclassical phenyl ring bioisostere. Baran Lab / J. Med. Chem. [Link]

  • Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group. ACS Medicinal Chemistry Letters. [Link][4][5][6]

  • Synthesis of Oxetane and Azetidine Ethers as Ester Isosteres. Organic & Biomolecular Chemistry. [Link]

  • Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery. Expert Opinion on Drug Discovery. [Link]

  • Exploration of 3-Aminoazetidines as Triple Reuptake Inhibitors by Bioisosteric Modification of 3-α-Oxyazetidine. ACS Medicinal Chemistry Letters. [Link]

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An In-depth Technical Guide to the Metabolic Stability Profile of Indole-Carbonyl-Azetidine Motifs

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals

The indole-carbonyl-azetidine scaffold has emerged as a significant structural motif in modern medicinal chemistry, offering a unique combination of rigidity and three-dimensionality that is conducive to potent and selective interactions with a wide range of biological targets.[1][2][3] However, the successful progression of drug candidates bearing this motif is critically dependent on a thorough understanding and optimization of their metabolic stability. This guide provides an in-depth analysis of the metabolic liabilities and stability-enhancing features of the indole-carbonyl-azetidine core, drawing upon established principles of drug metabolism and field-proven experimental insights.

The Metabolic Landscape of the Indole-Carbonyl-Azetidine Motif

The metabolic fate of a molecule containing the indole-carbonyl-azetidine motif is determined by the interplay of its three constituent parts. The indole ring is often the primary site of metabolic attack, while the azetidine ring can confer significant metabolic stability.[2][4] The central carbonyl linker can also influence the overall metabolic profile.

The indole ring is susceptible to a variety of metabolic transformations, primarily mediated by cytochrome P450 (CYP) enzymes in the liver.[5][6] Key metabolic pathways for the indole moiety include:

  • Hydroxylation: This is a common metabolic route for indoles, leading to the formation of various hydroxylated metabolites.[7] The position of hydroxylation can vary depending on the substitution pattern of the indole ring and the specific CYP isoforms involved.

  • Dehydrogenation: Cytochrome P450 enzymes can catalyze the dehydrogenation of indoline (a reduced form of indole) to indole, a process that can have significant therapeutic and toxicological implications.[8][9]

  • Oxidation: The indole ring can undergo further oxidation to form products such as indoxyl, isatin, and oxindole.[5][10] CYP2A6, CYP2C19, and CYP2E1 have been identified as key enzymes in indole oxidation.[5][10]

  • N-Oxidation and Dimerization: Flavin-containing monooxygenase (FMO) enzymes can also contribute to indole metabolism, leading to the formation of N-oxides and dimeric products.[8]

The incorporation of an azetidine ring into drug candidates is a well-established strategy to enhance metabolic stability.[2][4] This four-membered saturated heterocycle offers several advantages:

  • Reduced Lipophilicity: Compared to larger saturated rings like pyrrolidine and piperidine, azetidine generally has lower lipophilicity, which can reduce its susceptibility to metabolism.[11]

  • Steric Hindrance: The rigid and compact nature of the azetidine ring can sterically hinder the approach of metabolizing enzymes to adjacent sites.[11]

  • Altered Electronics: The nitrogen atom in the azetidine ring can influence the electronic properties of the molecule, potentially deactivating adjacent sites towards oxidative metabolism.[11]

While generally stable, the azetidine ring itself is not completely inert to metabolism. The positions adjacent to the nitrogen atom can be susceptible to oxidation.[11]

The carbonyl group linking the indole and azetidine moieties can influence the metabolic profile in several ways:

  • Electronic Effects: The electron-withdrawing nature of the carbonyl group can decrease the electron density of the indole ring, potentially making it less susceptible to oxidative metabolism.[12]

  • Amide Bond Stability: If the carbonyl group is part of an amide linkage, its stability towards hydrolysis by amidases will be a key consideration. Replacing an amide with more stable bioisosteres, such as 1,2,3-triazoles, can be a strategy to mitigate this liability.[13][14]

The following diagram illustrates the potential metabolic pathways for the indole-carbonyl-azetidine motif.

Metabolic_Pathways cluster_indole Indole Metabolism cluster_azetidine Azetidine Metabolism cluster_carbonyl Carbonyl Linker Indole Indole Ring Hydroxylation Hydroxylation (CYP450s) Indole->Hydroxylation Dehydrogenation Dehydrogenation (CYP450s) Indole->Dehydrogenation Oxidation Oxidation to Indoxyl, Isatin, etc. (CYP2A6, 2C19, 2E1) Indole->Oxidation Azetidine Azetidine Ring Oxidation_alpha Oxidation at α-carbon Azetidine->Oxidation_alpha Carbonyl Carbonyl Group Parent Indole-Carbonyl-Azetidine Parent->Indole Metabolic Attack Parent->Azetidine Potential Metabolism Parent->Carbonyl

Potential metabolic pathways for the indole-carbonyl-azetidine motif.
Experimental Assessment of Metabolic Stability

A robust evaluation of metabolic stability is crucial in the early stages of drug discovery to identify and address potential liabilities.[15][16][17] In vitro assays using liver subcellular fractions are the workhorses for this assessment.[18][19]

This assay is a primary screen to evaluate the intrinsic clearance of a compound by Phase I metabolic enzymes, particularly cytochrome P450s.[18][19]

Experimental Protocol: Liver Microsomal Stability Assay

  • Preparation of Incubation Mixture:

    • Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO). The final solvent concentration in the incubation should be kept low (typically ≤0.2%) to avoid enzyme inhibition.[20]

    • In a microcentrifuge tube or 96-well plate, combine liver microsomes (from human or relevant preclinical species), a NADPH-regenerating system (e.g., G6P, G6PDH, NADP+), and phosphate buffer (pH 7.4).

    • Pre-incubate the mixture at 37°C for a few minutes to allow for temperature equilibration.

  • Initiation of Reaction:

    • Add the test compound to the pre-warmed microsomal mixture to initiate the metabolic reaction.

  • Time-Course Incubation:

    • Incubate the reaction mixture at 37°C with gentle shaking.

    • At designated time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

  • Quenching of Reaction:

    • Immediately stop the metabolic reaction by adding a quenching solution, typically a cold organic solvent like acetonitrile or methanol, often containing an internal standard for analytical quantification.

  • Sample Processing:

    • Centrifuge the quenched samples to precipitate proteins.

    • Collect the supernatant for analysis.

  • Analytical Quantification:

    • Analyze the concentration of the remaining parent compound in the supernatant using a validated analytical method, most commonly Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[18][21][22][23][24]

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the remaining parent compound against time.

    • The slope of the linear regression of this plot gives the rate constant of elimination (k).

    • Calculate the in vitro half-life (t½) and intrinsic clearance (CLint) using the following equations:

      • t½ = 0.693 / k

      • CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg microsomal protein)

The following diagram outlines the workflow for a typical liver microsomal stability assay.

Microsomal_Stability_Workflow Start Start Prepare Prepare Incubation Mixture (Microsomes, NADPH-system, Buffer) Start->Prepare PreIncubate Pre-incubate at 37°C Prepare->PreIncubate AddCompound Add Test Compound PreIncubate->AddCompound Incubate Incubate at 37°C AddCompound->Incubate TimePoints Withdraw Aliquots at Time Points (0, 5, 15, 30, 60 min) Incubate->TimePoints Quench Quench Reaction (Cold Acetonitrile + Internal Standard) TimePoints->Quench Centrifuge Centrifuge to Precipitate Proteins Quench->Centrifuge Analyze Analyze Supernatant by LC-MS/MS Centrifuge->Analyze DataAnalysis Data Analysis (Calculate t½ and CLint) Analyze->DataAnalysis End End DataAnalysis->End

Workflow for a liver microsomal stability assay.

Intact hepatocytes are considered the "gold standard" for in vitro metabolism studies as they contain both Phase I and Phase II enzymes, as well as transporters, providing a more comprehensive picture of a compound's metabolic fate.[19]

The protocol for a hepatocyte stability assay is similar to the microsomal assay, with the key difference being the use of a suspension of cryopreserved or fresh hepatocytes instead of microsomes.[18] This assay provides a more physiologically relevant measure of intrinsic clearance.

Strategies to Enhance Metabolic Stability

When a compound containing the indole-carbonyl-azetidine motif exhibits poor metabolic stability, several strategies can be employed to improve its profile.[11][25][26]

StrategyRationaleExample Application for Indole-Carbonyl-Azetidine Motif
Blocking Sites of Metabolism Introduce a sterically hindering group or an electron-withdrawing group at or near a metabolically labile site to prevent enzymatic attack.[25][26]Introduction of a fluorine atom on the indole ring at a position susceptible to hydroxylation.
Reducing Lipophilicity Lowering the lipophilicity of a compound can reduce its affinity for metabolizing enzymes and decrease its rate of metabolism.[11][26]Replacing a lipophilic substituent on the indole or azetidine ring with a more polar group.
Bioisosteric Replacement Replace a metabolically labile functional group with a bioisostere that is more resistant to metabolism while maintaining the desired biological activity.[11][12][14][27][28][29]Replacing the indole ring with a more electron-deficient heterocycle like aza-indole or replacing a labile amide linker with a triazole.
Conformational Constraint Locking the molecule in a conformation that is not recognized by metabolizing enzymes can enhance stability.[26]Introducing a substituent that restricts the rotation around the carbonyl linker.
Conclusion and Future Perspectives

A thorough understanding of the metabolic stability profile of the indole-carbonyl-azetidine motif is paramount for the successful development of drug candidates incorporating this scaffold. By leveraging a combination of in silico predictions, robust in vitro assays, and strategic medicinal chemistry approaches, researchers can effectively mitigate metabolic liabilities and optimize the pharmacokinetic properties of these promising compounds. Future research in this area will likely focus on the development of more predictive in vitro models and the application of novel chemical strategies to further enhance the metabolic stability of this important class of molecules.

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hydrogen bond donor/acceptor count for 1-(1H-indole-6-carbonyl)azetidin-3-ol

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Hydrogen Bonding Capacity of 1-(1H-indole-6-carbonyl)azetidin-3-ol

Abstract

This technical guide provides a detailed analysis of the hydrogen bonding properties of the novel heterocyclic compound, 1-(1H-indole-6-carbonyl)azetidin-3-ol. Hydrogen bonding is a critical determinant of a molecule's physicochemical properties, including solubility, membrane permeability, and target-binding affinity. A precise understanding of a compound's hydrogen bond donor and acceptor capacity is therefore fundamental in the fields of medicinal chemistry and drug development. This document elucidates the specific functional groups within the molecule that contribute to its hydrogen bonding profile, providing a quantitative assessment in alignment with established principles such as Lipinski's Rule of Five.

Introduction: The Central Role of Hydrogen Bonding in Drug Design

A hydrogen bond is a highly specific, non-covalent interaction between a hydrogen atom covalently bonded to a highly electronegative atom (the donor) and another nearby electronegative atom (the acceptor).[1][2][3] The strength and directionality of these bonds are pivotal in molecular recognition, governing how a drug molecule interacts with its biological target, such as a protein or nucleic acid.

In early-phase drug discovery, the enumeration of hydrogen bond donors and acceptors is a key component of evaluating a compound's "drug-likeness." Christopher Lipinski's seminal "Rule of Five" established empirical guidelines for predicting the oral bioavailability of a drug candidate.[4][5][6] These rules posit that poor absorption or permeation is more likely when a compound has more than 5 hydrogen bond donors or more than 10 hydrogen bond acceptors.[4][5][7][8][9] Therefore, a rigorous accounting of these features in 1-(1H-indole-6-carbonyl)azetidin-3-ol is an essential first step in assessing its therapeutic potential.

Molecular Structure Analysis

The molecule 1-(1H-indole-6-carbonyl)azetidin-3-ol is a composite structure featuring three key pharmacophoric regions: an indole ring, an amide linker, and an azetidin-3-ol moiety. Each of these components contributes uniquely to the molecule's overall hydrogen bonding capability.

Chemical Structure of 1-(1H-indole-6-carbonyl)azetidin-3-ol

Identification of Hydrogen Bond Donor Sites

A hydrogen bond donor is defined by the presence of a hydrogen atom attached to a highly electronegative atom, creating a significant partial positive charge on the hydrogen.[1][3][8][10] This "acidic" hydrogen can then interact with an electron-rich acceptor site.

  • Indole N-H Group: The nitrogen atom at position 1 of the indole ring is covalently bonded to a hydrogen atom. This N-H bond serves as a primary hydrogen bond donor site.

  • Azetidinol O-H Group: The hydroxyl (-OH) group at position 3 of the azetidine ring contains a hydrogen atom bonded to oxygen. This O-H bond is a classic and potent hydrogen bond donor.

Therefore, the molecule possesses two distinct hydrogen bond donor sites.

Identification of Hydrogen Bond Acceptor Sites

A hydrogen bond acceptor is an electronegative atom possessing at least one lone pair of electrons that can interact with the partial positive charge of a donor hydrogen.[1][2][3][10]

  • Carbonyl Oxygen: The oxygen atom of the amide carbonyl group (C=O) is highly electronegative and features two lone pairs of electrons, making it a strong hydrogen bond acceptor.

  • Azetidine Ring Nitrogen: The nitrogen atom within the azetidine ring is part of a tertiary amide. Its lone pair of electrons is available for hydrogen bonding, qualifying it as an acceptor site.

  • Hydroxyl Oxygen: The oxygen atom of the azetidin-3-ol's hydroxyl group also has two lone pairs of electrons. In addition to its role in the donor O-H group, this oxygen atom can itself act as a hydrogen bond acceptor.

  • Indole Ring Nitrogen: While the indole nitrogen's primary role in this context is as part of a donor group, the nitrogen atom itself possesses a lone pair and can, under certain geometric conditions, function as a hydrogen bond acceptor. For the purposes of standard medicinal chemistry rules (like Lipinski's), atoms are counted rather than lone pairs, and this nitrogen is typically considered.

This analysis identifies four potential hydrogen bond acceptor atoms within the molecule.

Quantitative Summary and Drug-Likeness Assessment

The hydrogen bonding properties are summarized in the table below.

ParameterDefinitionIdentified SitesCount
Hydrogen Bond Donors Total number of N-H and O-H bonds.[4]Indole N-H, Azetidinol O-H2
Hydrogen Bond Acceptors Total number of nitrogen and oxygen atoms.[4][6]Carbonyl O, Azetidine N, Hydroxyl O, Indole N4

Based on these counts, 1-(1H-indole-6-carbonyl)azetidin-3-ol fully complies with the hydrogen bonding criteria of Lipinski's Rule of Five (≤ 5 donors, ≤ 10 acceptors). This profile suggests that the molecule is within the physicochemical space associated with good membrane permeability and oral bioavailability.

Visualization of Hydrogen Bonding Capabilities

The following diagram illustrates the molecular structure and highlights the identified hydrogen bond donor and acceptor sites.

Caption: Molecular graph of 1-(1H-indole-6-carbonyl)azetidin-3-ol.

Conclusion

The structural analysis of 1-(1H-indole-6-carbonyl)azetidin-3-ol reveals a well-balanced hydrogen bonding profile. The molecule possesses two hydrogen bond donor sites (the indole N-H and the alcohol O-H) and four hydrogen bond acceptor atoms (the carbonyl oxygen, azetidine nitrogen, alcohol oxygen, and indole nitrogen). This quantitative profile is favorable when evaluated against established medicinal chemistry principles like the Rule of Five, suggesting that the compound is unlikely to face significant liabilities related to poor absorption or membrane permeation due to its hydrogen bonding capacity. This foundational analysis provides critical insights for researchers, scientists, and drug development professionals in guiding further optimization and characterization of this and related chemical scaffolds.

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1-(1H-indole-6-carbonyl)azetidin-3-ol: A Prototypical 3D-Enriched Scaffold in Fragment-Based Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Fragment-Based Drug Design (FBDD) has revolutionized the discovery of high-affinity lead compounds by prioritizing high-quality, low-molecular-weight starting points. Historically, fragment libraries were dominated by flat, sp2-hybridized aromatic rings. While synthetically accessible, these planar fragments often lead to "molecular obesity," poor solubility, and promiscuous binding during the hit-to-lead optimization phase[1].

To combat this, modern FBDD emphasizes the "escape from flatland"—the strategic incorporation of 3D, sp3-rich scaffolds[2]. The molecule 1-(1H-indole-6-carbonyl)azetidin-3-ol perfectly exemplifies this paradigm. It combines a privileged, target-agnostic recognition element (the indole core)[3] with the high sp3 character and unique exit vectors of an azetidin-3-ol moiety[4]. This whitepaper provides an in-depth technical analysis of this fragment, detailing its physicochemical profiling, biophysical screening protocols, and structure-guided optimization strategies.

Structural Rationale & Physicochemical Profiling

The architecture of 1-(1H-indole-6-carbonyl)azetidin-3-ol is deliberately bipartite, balancing lipophilic recognition with hydrophilic vectoring.

  • The Indole Core (Recognition): The indole nucleus is a highly versatile, privileged scaffold in medicinal chemistry[3]. It frequently acts as a bioisostere for purine rings, making it an exceptional hinge-binding motif for kinases, or a key recognition element for G protein-coupled receptors (GPCRs). The N1-H acts as a critical hydrogen bond donor, while the aromatic system engages in

    
     or cation-
    
    
    
    interactions.
  • The Azetidin-3-ol Moiety (Vectoring & Solubility): The four-membered azetidine ring is a premier 3D bioisostere for traditional saturated heterocycles like piperidine or morpholine. The inherent ring strain restricts conformational flexibility, thereby reducing the entropic penalty upon target binding. Furthermore, the high fraction of sp3 carbons (

    
    ) drastically improves aqueous solubility and metabolic stability[5].
    
Table 1: Physicochemical Properties vs. Rule of Three (Ro3)

To ensure synthetic tractability and favorable binding kinetics, fragments must adhere strictly to the Rule of Three (Ro3)[1]. As demonstrated below, 1-(1H-indole-6-carbonyl)azetidin-3-ol is a near-perfect Ro3 compliant hit.

Property1-(1H-indole-6-carbonyl)azetidin-3-olRo3 Ideal CriteriaStatus
Molecular Weight (Da) 216.24≤ 300Pass
cLogP ~1.2≤ 3Pass
H-Bond Donors 2 (Indole NH, Azetidinol OH)≤ 3Pass
H-Bond Acceptors 3 (Indole N, Carbonyl O, Azetidinol O)≤ 3Pass
Rotatable Bonds 2≤ 3Pass
Polar Surface Area (Ų) 65.1≤ 60 - 80Pass
Table 2: Bioisosteric Comparison (Azetidine vs. Traditional Amines)

The causality behind selecting an azetidine over larger rings lies in its superior physicochemical profile and unique spatial geometry[4].

Scaffoldsp3 Fraction (

)
Relative Lipophilicity (

cLogP)
Metabolic StabilityExit Vector Angle
Azetidin-3-ol High (0.75)Lowest (Baseline)High (Resists CYP450 oxidation)~180° (Linear projection)
Piperidine High (0.83)+1.2 (More lipophilic)Moderate~109° (Equatorial/Axial)
Pyrrolidine High (0.80)+0.8Low (Prone to oxidation)~104°

Biophysical Screening & Hit Validation

Because fragment hits typically exhibit weak, high-micromolar to millimolar affinities, highly sensitive biophysical techniques are required for detection[1]. Ligand-observed NMR is the gold standard for identifying hits like 1-(1H-indole-6-carbonyl)azetidin-3-ol.

FBDD_Workflow Lib 3D Fragment Library (sp3-enriched, e.g., Azetidines) Screen Primary Biophysical Screen (Ligand-Observed NMR / SPR) Lib->Screen Hit Hit Identification 1-(1H-indole-6-carbonyl)azetidin-3-ol Screen->Hit Val Orthogonal Validation (ITC & X-ray Crystallography) Hit->Val Lead Structure-Guided Optimization (Fragment Growing/Linking) Val->Lead

Figure 1: FBDD screening and validation workflow for 3D-enriched scaffolds.

Protocol 1: Ligand-Observed NMR (STD/WaterLOGSY) Screening

To ensure a self-validating system, this protocol utilizes two orthogonal NMR techniques to rule out false positives caused by ligand aggregation.

  • Sample Preparation: Prepare a 500 μM solution of 1-(1H-indole-6-carbonyl)azetidin-3-ol in NMR buffer (50 mM phosphate, pH 7.4, 150 mM NaCl, 5% D2O, 2% DMSO-d6). Causality: 2% DMSO ensures fragment solubility without denaturing the target protein.

  • Protein Addition: Add the target protein (e.g., a kinase domain) to a final concentration of 10 μM. Causality: The high ligand-to-protein ratio (50:1) is mathematically required to detect the transient, fast-exchange binding events typical of low-affinity FBDD hits.

  • STD-NMR Acquisition: Apply a train of Gaussian-shaped pulses for selective saturation of the protein envelope (e.g., at -1.0 ppm). If the fragment binds, magnetization transfers from the protein to the ligand via the Nuclear Overhauser Effect (NOE).

  • WaterLOGSY Acquisition: Excite the bulk water resonance (4.7 ppm) and monitor the transfer of magnetization to the ligand.

  • Self-Validation Check: Run a control sample containing only the fragment. If an STD signal is observed in the absence of protein, the fragment is aggregating (forming micelles) and must be discarded as a false positive. A true hit will show a positive STD signal and an inverted WaterLOGSY signal only in the presence of the protein.

Hit-to-Lead Optimization: Vector Analysis

Once validated, the fragment must be "grown" to capture additional binding enthalpy in adjacent sub-pockets. The structural geometry of 1-(1H-indole-6-carbonyl)azetidin-3-ol provides three distinct, highly tractable growth vectors.

Vector_Analysis Core Core Scaffold 1-(1H-indole-6-carbonyl) azetidin-3-ol Indole Indole Motif Flat, aromatic Pi-Pi stacking Core->Indole Azetidine Azetidin-3-ol Motif 3D, sp3-rich Solubility & Vectoring Core->Azetidine V1 Vector 1 (Indole N1) Solvent Channel Growth Indole->V1 V2 Vector 2 (Indole C2/C3) Gatekeeper Pocket Indole->V2 V3 Vector 3 (Azetidine OH) PROTAC Linker / H-Bonding Azetidine->V3

Figure 2: Pharmacophore mapping and synthetic growth vectors for hit-to-lead optimization.

Protocol 2: Synthetic Functionalization (Fragment Growing)

Recent advances in azetidine chemistry have made the late-stage functionalization of these rings highly modular[4]. The following methodologies describe how to exploit the fragment's vectors to improve target affinity.

Step 1: N1-Alkylation (Targeting Vector 1) Causality: The indole N1 often points toward the solvent interface or a ribose-binding pocket in kinases. Alkylating this position allows the molecule to pick up additional hydrophobic contacts.

  • Dissolve the fragment in anhydrous DMF under an inert argon atmosphere.

  • Add 1.2 equivalents of Sodium Hydride (NaH) at 0°C to selectively deprotonate the indole nitrogen (pKa ~16), leaving the azetidinol oxygen (pKa ~14.5) largely unaffected if stoichiometry is strictly controlled.

  • Add 1.1 equivalents of an electrophile (e.g., a substituted benzyl bromide) to probe the adjacent hydrophobic pocket.

  • Quench with saturated aqueous NH4Cl and extract with EtOAc.

Step 2: O-Alkylation / PROTAC Linker Attachment (Targeting Vector 3) Causality: The azetidin-3-ol oxygen is highly solvent-exposed. Because the azetidine ring projects linearly (~180°), it serves as an ideal, non-clashing anchor point for attaching PEG-based linkers to generate Targeted Protein Degraders (PROTACs)[5].

  • Protect the indole N1 (if not already alkylated) using a Boc anhydride protocol.

  • Treat the azetidin-3-ol with NaH and a PEGylated alkyl halide (e.g., Br-PEG3-N3) in THF at room temperature.

  • The resulting azide-functionalized intermediate can be seamlessly coupled to an E3 ligase ligand (e.g., pomalidomide) via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Conclusion

The integration of 3D, sp3-rich scaffolds into FBDD libraries is no longer a theoretical exercise but a practical necessity for modern drug discovery[2]. 1-(1H-indole-6-carbonyl)azetidin-3-ol represents a masterclass in fragment design: it utilizes an indole core to anchor the molecule firmly within a target's binding site[3], while leveraging the azetidine ring to maintain a low cLogP, resist metabolic degradation, and provide optimal exit vectors for subsequent lead optimization[4]. By adhering to rigorous biophysical validation and structure-guided synthetic growth, researchers can reliably evolve this fragment into potent, highly selective clinical candidates.

References[1] A Role for Fragment-Based Drug Design in Developing Novel Lead Compounds for Central Nervous System Targets. Frontiers in Neurology, 2015. URL:https://doi.org/10.3389/fneur.2015.00191[2] Leveraging fragment-based drug discovery to advance 3D scaffolds into potent ligands: application to the histamine H1 receptor. RSC Medicinal Chemistry, 2026. URL:https://doi.org/10.1039/d5md01081k[3] Exploiting the Indole Scaffold to Design Compounds Binding to Different Pharmacological Targets. Molecules, 2020. URL:https://doi.org/10.3390/molecules25102331[4] Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. The Journal of Organic Chemistry, 2025. URL:https://doi.org/10.1021/acs.joc.5c00341[5] Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. Journal of the American Chemical Society, 2024. URL:https://doi.org/10.1021/jacs.4c14164

Sources

Methodological & Application

Application Note & Protocol: Strategic Amide Coupling of Indole Carboxylic Acids and Azetidin-3-ol

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The amide bond is a cornerstone of modern medicinal chemistry, forming the backbone of countless pharmaceutical agents.[1] Its synthesis, typically through the coupling of a carboxylic acid and an amine, is one of the most frequently performed reactions in drug discovery.[1] However, what appears to be a straightforward transformation can present significant challenges depending on the nature of the coupling partners.[1]

This guide provides an in-depth analysis and detailed protocols for a particularly challenging yet increasingly relevant transformation: the amide coupling of indole carboxylic acids with azetidin-3-ol. This specific coupling brings together a heteroaromatic acid prone to side reactions and a strained, multifunctional amine, requiring a carefully considered strategic approach. We will explore the underlying chemical principles, compare leading coupling methodologies, and provide robust, field-proven protocols for researchers, scientists, and drug development professionals.

Core Challenges: Understanding the Substrates

A successful coupling strategy begins with a thorough understanding of the potential pitfalls associated with the specific substrates.

1.1 Indole Carboxylic Acids: A Double-Edged Sword

The indole nucleus is a privileged scaffold in medicinal chemistry, but its carboxylic acid derivatives present unique challenges:

  • Competing Nucleophilicity: The indole nitrogen (N-1) is nucleophilic and can compete with the desired amine, leading to the formation of undesired N-acylindole side products. This is particularly problematic under conditions that activate the carboxylic acid to a highly reactive state.[2]

  • Electronic Effects: The electron-rich nature of the indole ring can influence the reactivity of the carboxyl group.

  • Stability: The indole ring system can be sensitive to strongly acidic conditions, which are sometimes used in deprotection or workup steps.[3][4]

1.2 Azetidin-3-ol: A Strained and Ambident Nucleophile

Azetidines are valuable small-ring systems in drug design, but their use in coupling reactions is not trivial:

  • Ring Strain: The four-membered ring is strained, which can affect the nucleophilicity and stability of the amine.

  • Steric Hindrance: While small, the rigid ring structure can present steric challenges compared to acyclic amines.

  • Ambident Nucleophilicity: The presence of the hydroxyl group on the azetidine ring introduces a second nucleophilic site. While the secondary amine is significantly more nucleophilic than the secondary alcohol, harsh reaction conditions or highly reactive intermediates could potentially lead to O-acylation (ester formation).

Strategic Selection of Coupling Reagents

Direct condensation of a carboxylic acid and an amine is generally inefficient as it leads to the formation of a non-reactive ammonium carboxylate salt.[5][6] Therefore, activating the carboxylic acid is essential.[1][7] The choice of coupling reagent is the most critical parameter for overcoming the challenges outlined above.

Classes of Coupling Reagents
  • Carbodiimides (e.g., EDC, DCC): These are classic activators.[6][8] N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) is often preferred due to the water-solubility of its urea byproduct, simplifying purification.[9][8] However, carbodiimides can be associated with racemization of chiral centers and may require additives like 1-Hydroxybenzotriazole (HOBt) to improve efficiency and suppress side reactions.[9][8]

  • Uronium/Aminium Salts (e.g., HATU, HBTU): Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are among the most effective for difficult couplings.[5][8][10] HATU reacts with the carboxylic acid to form a highly reactive OAt-activated ester, which couples efficiently with amines.[11] This process is rapid and known to minimize epimerization, making it a go-to choice for sensitive substrates.[5][8]

  • Phosphonium Salts (e.g., PyBOP, PyAOP): These reagents, such as (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP), are also highly efficient and are particularly useful for coupling sterically hindered amino acids.[7][8]

  • Anhydride Reagents (e.g., T3P®): Propanephosphonic acid anhydride (T3P®) is a powerful, yet mild, coupling reagent.[12] It is known for its high yields, low epimerization, and water-soluble byproducts, which simplifies workup.[12][13][14] T3P® is exceptionally effective for sterically demanding couplings and with substrates prone to racemization.[7][13]

Comparative Analysis of Recommended Reagents

For the specific challenge of coupling indole carboxylic acids with azetidin-3-ol, uronium salts and T3P® represent the most robust choices.

ReagentClassKey AdvantagesConsiderations
HATU Uronium SaltHigh reactivity, fast reaction times, low racemization.[5][8] Widely effective for heteroaromatic acids and hindered amines.Byproducts can sometimes complicate purification. Requires a non-nucleophilic base.
T3P® Phosphonic AnhydrideExcellent for sterically hindered substrates, very low epimerization.[7][13] Water-soluble byproducts simplify workup.[12][15] Non-toxic and non-allergenic.[12][14]Often requires slightly elevated temperatures for challenging couplings.
EDC/HOBt CarbodiimideCost-effective, water-soluble byproducts (EDC).[8] Well-established methodology.Can be sluggish for difficult couplings.[9] Higher risk of side reactions and epimerization compared to HATU or T3P.[8]

Experimental Protocols and Workflows

The following protocols provide detailed, step-by-step methodologies for performing the title coupling reaction. It is crucial to work under an inert atmosphere (Nitrogen or Argon) and use anhydrous solvents to prevent hydrolysis of the activated intermediates.

General Workflow

The overall process for amide coupling follows a consistent sequence of steps, from preparation to purification.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_reagents 1. Prepare Anhydrous Solvents & Reagents prep_glassware 2. Dry Glassware Under Vacuum/Heat prep_reagents->prep_glassware dissolve_acid 3. Dissolve Indole Carboxylic Acid & Coupling Reagent prep_glassware->dissolve_acid add_base 4. Add Non-Nucleophilic Base (e.g., DIPEA) dissolve_acid->add_base preactivate 5. Pre-activate (Stir 15-30 min) add_base->preactivate add_amine 6. Add Azetidin-3-ol preactivate->add_amine monitor 7. Monitor Reaction (TLC / LC-MS) add_amine->monitor quench 8. Quench Reaction (e.g., with H2O or aq. NaHCO3) monitor->quench extract 9. Aqueous Extraction quench->extract purify 10. Purify Product (Column Chromatography) extract->purify characterize 11. Characterize Product (NMR, MS) purify->characterize

Caption: General workflow for amide coupling reactions.

Protocol 1: HATU-Mediated Coupling

This protocol is often the first choice due to its high success rate with challenging substrates.

Materials:

  • Indole carboxylic acid (1.0 equiv)

  • Azetidin-3-ol (hydrochloride or freebase, 1.1-1.2 equiv)

  • HATU (1.1 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (2.5-3.0 equiv; use 3.0 if starting with the HCl salt of the amine)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc), Water, Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a dry round-bottom flask under a nitrogen atmosphere, add the indole carboxylic acid (1.0 equiv) and HATU (1.1 equiv).

  • Dissolve the solids in anhydrous DMF (to make a ~0.1 M solution based on the carboxylic acid).

  • Add DIPEA (2.5-3.0 equiv) to the solution and stir the mixture at room temperature. The solution should be clear.

  • Allow the carboxylic acid to pre-activate by stirring for 15-30 minutes at room temperature.[5]

  • In a separate flask, dissolve the azetidin-3-ol (1.1-1.2 equiv) in a small amount of anhydrous DMF.

  • Add the azetidin-3-ol solution dropwise to the activated acid mixture.

  • Stir the reaction at room temperature for 2-6 hours. Monitor the reaction progress by TLC or LC-MS until the starting carboxylic acid is consumed.

  • Workup: a. Dilute the reaction mixture with ethyl acetate. b. Wash the organic layer sequentially with water (2x) and brine (1x) to remove DMF and excess reagents. c. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired amide.

Protocol 2: T3P®-Mediated Coupling

This protocol is an excellent alternative, especially when scalability and ease of workup are priorities.

Materials:

  • Indole carboxylic acid (1.0 equiv)

  • Azetidin-3-ol (hydrochloride or freebase, 1.1-1.2 equiv)

  • T3P® (50% solution in EtOAc or DMF, 1.5 equiv)

  • Pyridine or DIPEA (3.0-4.0 equiv)

  • Anhydrous Ethyl Acetate (EtOAc) or Acetonitrile (MeCN)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃), Water, Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a dry round-bottom flask under a nitrogen atmosphere, add the indole carboxylic acid (1.0 equiv) and azetidin-3-ol (1.1-1.2 equiv).

  • Dissolve the starting materials in anhydrous ethyl acetate or acetonitrile (to make a ~0.1-0.2 M solution).

  • Add pyridine or DIPEA (3.0-4.0 equiv) to the solution and stir.

  • Add the T3P® solution (1.5 equiv) dropwise to the mixture at room temperature. A slight exotherm may be observed.

  • Stir the reaction at room temperature or heat to 40-50 °C for 4-12 hours. The use of pyridine as a base at low temperatures can be particularly effective at minimizing epimerization.[13]

  • Monitor the reaction progress by TLC or LC-MS.

  • Workup: a. Cool the reaction to room temperature (if heated). b. Quench the reaction by slowly adding saturated aqueous NaHCO₃. c. Dilute with ethyl acetate and transfer to a separatory funnel. d. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x). The phosphonic acid byproducts are water-soluble and easily removed.[12][15] e. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography.

Troubleshooting and Optimization

Even with robust protocols, challenges can arise. A logical approach to troubleshooting is key.

G cluster_problems cluster_solutions_p1 cluster_solutions_p2 cluster_solutions_p3 start Problem Observed p1 Low or No Conversion start->p1 p2 Side Product Formation (e.g., N-Acyl Indole) start->p2 p3 Difficult Purification start->p3 s1_1 Verify Reagent Quality (HATU/T3P can degrade) p1->s1_1 s1_2 Increase Temperature (e.g., to 40-60 °C) p1->s1_2 s1_3 Increase Reaction Time p1->s1_3 s1_4 Switch to a more potent coupling reagent p1->s1_4 s2_1 Use Milder Conditions (Lower Temp, shorter pre-activation) p2->s2_1 s2_2 Consider N-Protecting Group for Indole (e.g., Boc, SEM) p2->s2_2 s2_3 Ensure Amine is Freebase (HCl salt can neutralize base) p2->s2_3 s3_1 Use T3P for Water-Soluble Byproducts p3->s3_1 s3_2 Use EDC for Water-Soluble Urea Byproduct p3->s3_2 s3_3 Optimize Aqueous Wash Steps p3->s3_3

Caption: A decision tree for troubleshooting common issues.

Optimization Note on Indole N-H: If N-acylation of the indole remains a persistent issue, especially with a highly reactive indole system, temporary protection of the indole nitrogen may be necessary. Groups like Boc (tert-butyloxycarbonyl) or SEM (2-(trimethylsilyl)ethoxymethyl) are commonly used and can be removed under acidic or fluoride-mediated conditions, respectively.[3][16][17]

Conclusion

The successful amide coupling of indole carboxylic acids and azetidin-3-ol is a challenging yet achievable transformation that relies on a strategic selection of reagents and carefully executed protocols. Modern coupling reagents, particularly uronium salts like HATU and phosphonic anhydrides like T3P®, provide highly effective solutions that mitigate common side reactions and deliver high yields. By understanding the inherent reactivity of the substrates and employing the robust protocols outlined in this guide, researchers can confidently synthesize these valuable motifs for application in drug discovery and development.

References

  • Coupling Reagents. Aapptec Peptides.

  • A New Protecting-Group Strategy for Indoles. ResearchGate.

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC.

  • Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.

  • Application Notes and Protocols for Amide Coupling with Carboxylic Acids. Benchchem.

  • WE'VE GOT T3P® DOWN TO AN EXACT SCIENCE. AMRI.

  • Deprotection of N-Pivaloylindoles, Carbazoles and beta-Carbolines with a Lithium Base.

  • General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine. Organic Chemistry Portal.

  • N-Protecting Group Removal from Indole Derivatives. Benchchem.

  • Protecting groups for the pyrrole and indole nitrogen atom. The [2-(trimethylsilyl)ethoxy]methyl moiety. Lithiation of 1-[[2-(trimethylsilyl)ethoxy]methyl]pyrrole. Semantic Scholar.

  • Amide coupling reaction in medicinal chemistry. HepatoChem.

  • Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters.

  • Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid.

  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry.

  • Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps.

  • Speeding up sustainable solution-phase peptide synthesis using T3P® as a green coupling reagent: methods and challenges. RSC Publishing.

  • Protecting groups for the pyrrole and indole nitrogen atom. The [2-(trimethylsilyl)ethoxy]methyl moiety. Lithiation of 1-[[2-(trimethylsilyl)ethoxy]methyl]pyrrole. ACS Publications.

  • Pd-Catalyzed One-Pot Synthesis of Indole-3-carboxylic Acids via a Sequential Water-Mediated Nucleophilic Addition to Amides/Esters and Carbon–Heteroatom Cross-Coupling Reaction Strategy. ACS Publications.

  • Propanephosphonic Acid Anhydride (T3P®) - A Benign Reagent for Diverse Applications Inclusive of Large-Scale Synthesis. CORE.

  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry (RSC Publishing).

  • Amine to Amide Mechanism - HATU. Common Organic Chemistry.

  • Amide synthesis by acylation. Organic Chemistry Portal.

  • Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies.

  • Challenges and Breakthroughs in Selective Amide Activation. PMC.

  • Uphill battles in amide couplings. amphoteros.

Sources

Application Notes and Protocols for the Functionalization of the C3-Hydroxyl Group in Azetidinyl-Indole Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Azetidinyl-Indole Scaffold - A Privileged Motif in Drug Discovery

The indole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products, pharmaceuticals, and bioactive molecules.[1] Its unique electronic properties and ability to participate in various biological interactions have cemented its status as a "privileged scaffold." When fused with an azetidine ring, the resulting azetidinyl-indole scaffold presents a novel three-dimensional architecture with significant potential for probing new chemical space in drug discovery. The C3 position of the indole ring is often a key site for substitution, and the presence of a hydroxyl group at this position offers a versatile handle for a wide array of chemical transformations. This guide provides a detailed exploration of strategies for the functionalization of the C3-hydroxyl group, offering both mechanistic insights and practical, field-tested protocols.

Understanding the Reactivity of the C3-Hydroxyl Group

The C3-hydroxyl group of the indole scaffold, while seemingly a simple alcohol, possesses nuanced reactivity influenced by the electronic nature of the indole ring. The lone pair of electrons on the nitrogen atom of the pyrrole ring contributes to the electron-rich nature of the heterocycle, which can influence the acidity and nucleophilicity of the C3-hydroxyl group. Functionalization of this group typically proceeds through two main pathways: O-alkylation/acylation or nucleophilic substitution after activation. The choice of reaction conditions and reagents will dictate the outcome, allowing for the introduction of a diverse range of functionalities.

Key Functionalization Strategies and Protocols

This section details robust and versatile methods for the functionalization of the C3-hydroxyl group in azetidinyl-indole scaffolds. The protocols provided are designed to be self-validating, with clear explanations for each step.

Esterification: Introducing Carbonyl Functionality

Esterification is a fundamental transformation that allows for the introduction of a wide variety of acyl groups, modulating properties such as lipophilicity, steric bulk, and potential for hydrogen bonding.

The Steglich esterification is a powerful method for forming ester bonds under mild, neutral conditions, making it ideal for substrates with sensitive functional groups.[2][3] The reaction utilizes a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to activate the carboxylic acid, and a nucleophilic catalyst, typically 4-dimethylaminopyridine (DMAP).[2][3][4]

Mechanism of Steglich Esterification:

The reaction proceeds through the formation of a highly reactive O-acylisourea intermediate from the carboxylic acid and DCC. DMAP then acts as an acyl transfer agent, forming a more reactive N-acylpyridinium species, which is readily attacked by the C3-hydroxyl group of the azetidinyl-indole scaffold. This pathway is highly efficient and minimizes side reactions.[3][5]

Diagram: Steglich Esterification Workflow

Steglich_Esterification cluster_reactants Reactants cluster_process Reaction Process cluster_products Products & Byproducts Azetidinyl_Indole_OH Azetidinyl-Indole-C3-OH Nucleophilic_Attack Nucleophilic Attack by C3-OH Azetidinyl_Indole_OH->Nucleophilic_Attack Carboxylic_Acid R-COOH Activation Activation of Carboxylic Acid with DCC Carboxylic_Acid->Activation DCC DCC DCC->Activation DMAP DMAP (catalyst) Acyl_Transfer Acyl Transfer via DMAP DMAP->Acyl_Transfer Activation->Acyl_Transfer O-acylisourea intermediate DCU Dicyclohexylurea (DCU) Activation->DCU Acyl_Transfer->Nucleophilic_Attack N-acylpyridinium intermediate Ester_Product Azetidinyl-Indole-C3-O-CO-R Nucleophilic_Attack->Ester_Product

Caption: Workflow for Steglich esterification of the C3-hydroxyl group.

Protocol: General Procedure for Steglich Esterification

  • Reagent Preparation: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the azetidinyl-indole-C3-hydroxyl substrate (1.0 eq.) and the desired carboxylic acid (1.2 eq.) in a suitable anhydrous solvent (e.g., dichloromethane (DCM) or tetrahydrofuran (THF)).

  • Catalyst Addition: Add 4-dimethylaminopyridine (DMAP) (0.1 eq.) to the solution.

  • Carbodiimide Addition: Cool the reaction mixture to 0 °C in an ice bath. Slowly add a solution of N,N'-dicyclohexylcarbodiimide (DCC) (1.5 eq.) in the same anhydrous solvent.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 6-12 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, the precipitated dicyclohexylurea (DCU) byproduct can be removed by filtration. Dilute the filtrate with an organic solvent (e.g., ethyl acetate) and wash sequentially with 1 M HCl, saturated aqueous NaHCO3, and brine.

  • Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

Table: Representative Conditions for Steglich Esterification

Carboxylic AcidSolventTemperatureTime (h)Typical Yield (%)
Acetic AcidDCMrt885-95
Benzoic AcidTHFrt1280-90
Boc-glycineDCM/DMFrt1275-85
Mitsunobu Reaction: Inversion of Stereochemistry and Diverse Nucleophiles

The Mitsunobu reaction is a powerful tool for the conversion of primary and secondary alcohols to a variety of functional groups with inversion of stereochemistry.[6][7] This reaction is particularly valuable when a specific stereochemical outcome is desired. It involves the use of a phosphine, typically triphenylphosphine (PPh3), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[8][9]

Mechanism of the Mitsunobu Reaction:

The reaction is initiated by the formation of a betaine intermediate from the reaction of PPh3 and DEAD. This intermediate then protonates the nucleophile (e.g., a carboxylic acid). The resulting anion then deprotonates the C3-hydroxyl group, which subsequently attacks the activated phosphonium species to form an oxyphosphonium salt. Finally, the conjugate base of the nucleophile displaces the triphenylphosphine oxide in an SN2 fashion, resulting in the desired product with inverted stereochemistry at the C3 position.[6][7]

Diagram: Mitsunobu Reaction Pathway

Mitsunobu_Reaction cluster_reactants Reactants cluster_process Reaction Pathway cluster_products Products & Byproducts Azetidinyl_Indole_OH Azetidinyl-Indole-C3-OH Oxyphosphonium_Formation Oxyphosphonium Salt Formation Azetidinyl_Indole_OH->Oxyphosphonium_Formation Nucleophile Nu-H (e.g., R-COOH) SN2_Displacement SN2 Displacement by Nucleophile Nucleophile->SN2_Displacement PPh3 PPh3 Betaine_Formation Betaine Formation (PPh3 + DEAD) PPh3->Betaine_Formation DEAD DEAD DEAD->Betaine_Formation Betaine_Formation->Oxyphosphonium_Formation Hydrazide Reduced DEAD Betaine_Formation->Hydrazide Oxyphosphonium_Formation->SN2_Displacement TPPO Triphenylphosphine Oxide (TPPO) Oxyphosphonium_Formation->TPPO Functionalized_Product Azetidinyl-Indole-C3-Nu (Inverted) SN2_Displacement->Functionalized_Product

Caption: Key steps in the Mitsunobu functionalization of the C3-hydroxyl group.

Protocol: General Procedure for the Mitsunobu Reaction

  • Setup: To a solution of the azetidinyl-indole-C3-hydroxyl substrate (1.0 eq.), the desired nucleophile (e.g., carboxylic acid, phenol, or phthalimide) (1.5 eq.), and triphenylphosphine (PPh3) (1.5 eq.) in anhydrous THF, cool the mixture to 0 °C under an inert atmosphere.[9]

  • Azodicarboxylate Addition: Add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq.) dropwise to the cooled solution.[9] The order of addition is crucial for the success of the reaction.[9]

  • Reaction: Allow the reaction mixture to stir at 0 °C for 30 minutes and then warm to room temperature. Stir for an additional 4-16 hours, monitoring the reaction progress by TLC.

  • Work-up: Quench the reaction by adding saturated aqueous NaHCO3.[10] Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane.[8] Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by flash column chromatography. The byproducts, triphenylphosphine oxide and the reduced azodicarboxylate, can sometimes be challenging to remove completely.

Table: Scope of Nucleophiles in the Mitsunobu Reaction

NucleophileProduct TypeKey Considerations
Carboxylic AcidsEsterGenerally high yielding.[9]
PhenolsAryl EtherRequires a relatively acidic phenol (pKa < 13).
PhthalimideN-Alkylated PhthalimideA classic method for introducing a protected amine.[6]
Hydrazoic Acid (HN3)AzideProvides access to amines via subsequent reduction.[6]
Etherification: Building C-O-C Linkages

The formation of an ether linkage at the C3 position can be achieved through various methods, most commonly via a Williamson-type synthesis. This involves deprotonation of the C3-hydroxyl group to form an alkoxide, followed by reaction with an alkyl halide.

Protocol: General Procedure for Williamson Ether Synthesis

  • Deprotonation: To a solution of the azetidinyl-indole-C3-hydroxyl substrate (1.0 eq.) in a polar aprotic solvent (e.g., THF or DMF) at 0 °C, add a strong base such as sodium hydride (NaH) (1.2 eq.).

  • Alkoxide Formation: Allow the mixture to stir at 0 °C for 30-60 minutes to ensure complete formation of the alkoxide.

  • Alkylating Agent Addition: Add the desired alkyl halide (e.g., methyl iodide, benzyl bromide) (1.5 eq.) to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-24 hours. Monitor the reaction progress by TLC.

  • Work-up: Carefully quench the reaction with water or a saturated aqueous solution of NH4Cl. Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate.

  • Purification: Purify the crude product by flash column chromatography.

Nucleophilic Substitution: Displacement of an Activated Hydroxyl Group

The hydroxyl group itself is a poor leaving group. Therefore, to facilitate nucleophilic substitution, it must first be activated. This can be achieved by converting it into a better leaving group, such as a tosylate or mesylate.

Diagram: Two-Step Nucleophilic Substitution

Nucleophilic_Substitution Azetidinyl_Indole_OH Azetidinyl-Indole-C3-OH Activation Activation (e.g., TsCl, pyridine) Azetidinyl_Indole_OH->Activation Activated_Intermediate Azetidinyl-Indole-C3-OTs Activation->Activated_Intermediate Nucleophilic_Attack Nucleophilic Attack (Nu-) Activated_Intermediate->Nucleophilic_Attack Substituted_Product Azetidinyl-Indole-C3-Nu Nucleophilic_Attack->Substituted_Product

Caption: General workflow for nucleophilic substitution at the C3 position.

Protocol: Two-Step Nucleophilic Substitution via Tosylation

Step 1: Tosylation

  • Setup: Dissolve the azetidinyl-indole-C3-hydroxyl substrate (1.0 eq.) in anhydrous pyridine or DCM containing triethylamine at 0 °C.

  • Reagent Addition: Slowly add p-toluenesulfonyl chloride (TsCl) (1.2 eq.).

  • Reaction: Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 4-8 hours.

  • Work-up: Pour the reaction mixture into ice-water and extract with an organic solvent. Wash the organic layer with 1 M HCl, saturated aqueous NaHCO3, and brine. Dry over anhydrous Na2SO4 and concentrate. The tosylated intermediate is often used in the next step without extensive purification.

Step 2: Nucleophilic Displacement

  • Setup: Dissolve the crude tosylated intermediate in a suitable polar aprotic solvent (e.g., DMF or acetonitrile).

  • Nucleophile Addition: Add the desired nucleophile (e.g., sodium azide, sodium cyanide) (2.0 eq.).

  • Reaction: Heat the reaction mixture to an appropriate temperature (e.g., 60-80 °C) and stir for 6-24 hours.

  • Work-up and Purification: After cooling to room temperature, pour the reaction mixture into water and extract with an organic solvent. Wash, dry, and concentrate the organic layer. Purify the final product by flash column chromatography.

Conclusion and Future Perspectives

The C3-hydroxyl group of the azetidinyl-indole scaffold is a versatile functional handle that provides access to a wide range of analogs for structure-activity relationship (SAR) studies in drug discovery. The methods outlined in this guide—Steglich esterification, Mitsunobu reaction, Williamson ether synthesis, and nucleophilic substitution—represent a robust toolkit for researchers in this field. The choice of method will depend on the desired functionality, stereochemical requirements, and the overall synthetic strategy. As the importance of complex and three-dimensional scaffolds in drug design continues to grow, the development of novel and efficient methods for the functionalization of privileged structures like the azetidinyl-indole core will remain a key area of research.

References

  • Pazur, E., Tasker, N., & Wipf, P. (n.d.). C3-Functionalization of indoles with α-heteroaryl-substituted methyl alcohols. Organic & Biomolecular Chemistry.
  • Maiti, S., et al. (2021). Directed C–H Functionalization of C3-Aldehyde, Ketone, and Acid/Ester-Substituted Free (NH) Indoles with Iodoarenes via a Palladium Catalyst System. The Journal of Organic Chemistry.
  • (n.d.). ch functionalization of indoles and oxindoles through cdc reactions.
  • Pazur, E., Tasker, N., & Wipf, P. (2023). Direct C3-functionalization of indoles with alpha-heteroaryl-substituted methyl alcohols via a metal-free hydrogen autotransfer-type reaction. ChemRxiv.
  • (n.d.). 3.4. General Procedures for Mitsunobu Reaction. Bio-protocol.
  • (n.d.). Mitsunobu reaction. Organic Synthesis.
  • (n.d.). Catalyst-controlled directing group translocation in the site selective C–H functionalization of 3-carboxamide indoles and metallocarbenes. PMC.
  • Somei, M., et al. (n.d.). Nucleophilic Substitution Reaction of N-2-(1Hydroxyindol3-yl)ethylindole- 3-acetamide and -1-hydroxyindole-3 -.
  • Somei, M., et al. (2016). Nucleophilic Substitution Reaction on the Nitrogen of Indole Nucleus: A Novel Synthesis of 1-Aryltryptamines.
  • (n.d.). Nucleophilic substitution of 3‐hydroxyisoindolinones..
  • (n.d.).
  • (n.d.).
  • (n.d.). Mitsunobu Reaction. Organic Chemistry Portal.
  • Somei, M., et al. (n.d.).
  • Kumar, R., et al. (2023).
  • Somei, M., Yamada, F., & Shinmyo, D. (1994). Nucleophilic substitution reactions on indole nucleus: syntheses of 2-substituted indole-3-carboxaldehydes. Semantic Scholar.
  • (n.d.). A solid phase library synthesis of hydroxyindoline-derived tricyclic derivatives by mitsunobu approach.
  • (n.d.). Mitsunobu Reaction. Master Organic Chemistry.
  • (n.d.). Base-Promoted Tandem Synthesis of 2-Substituted Indoles and N-Fused Polycyclic Indoles.
  • (n.d.). Organocatalytic enantioselective synthesis of C3 functionalized indole derivatives | Request PDF.
  • (n.d.).
  • (n.d.). C3 FUNCTIONALIZATION OF 2-OXINDOLE TOWARDS DRUGS AND NATURAL PRODUCTS USING METAL AND METAL-FREE APPROACHES. IISER Pune.
  • (n.d.). Synthesis of 3‐ester‐3‐hydroxy‐2‐oxindole derivatives..
  • (n.d.).
  • (n.d.). Preparation and properties of the hydroxyindole-3-carboxylic acids.
  • Pazur, E. J., Tasker, N. R., & Wipf, P. (n.d.). Direct C3-Functionalization of indoles with α-heteroaryl- substituted methyl alcohols via a metal-free. ChemRxiv.
  • (2011). A kind of 3-hydroxyindole derivative and its synthesis method and application.
  • (n.d.). Oxidative dearomatization of 3-substituted indoles with sulfonium salts: direct access to 3-hydroxyoxindoles. Green Chemistry.
  • (n.d.). Synthesis of C3-functionalized indole derivatives via Brønsted acid-catalyzed regioselective arylation of 2-indolylmethanols with guaiazulene. Organic & Biomolecular Chemistry.
  • (n.d.). A Regioselective Synthesis of 3-Hydroxyindoles Via an Intermolecular C (sp2)-C (sp2) Bond Formation | Request PDF.
  • (2024). Radical-Mediated Regiodivergent C(sp3)
  • (2021). Arenesulfonyl indole: new precursor for diversification of C-3 functionalized indoles. PMC.
  • (n.d.). Beyond C2 and C3: Transition-Metal-Catalyzed C-H Functionalization of Indole | Request PDF.
  • (n.d.). Switchable synthesis of 3-aminoindolines and 2′-aminoarylacetic acids using Grignard reagents and 3-azido-2-hydroxyindolines.
  • Gazit, E., et al. (2006).
  • (n.d.). Method for synthesizing 4-hydroxyindole.

Sources

Application Note: Scale-Up Synthesis of Indole-Azetidine Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

The indole-azetidine scaffold represents a critical structural motif in modern drug discovery, particularly for kinase inhibitors (e.g., JAK, VEGFR) and GPCR ligands. The azetidine ring offers a "rigidified" alternative to piperazines or pyrrolidines, lowering lipophilicity (


) while maintaining metabolic stability—a concept often described as "Escaping Flatland" in medicinal chemistry.

However, scaling these intermediates presents distinct process chemistry challenges:

  • Regioselectivity: Controlling N1 vs. C3 functionalization on the indole core.

  • Ring Strain: The azetidine ring (

    
    26 kcal/mol strain energy) is susceptible to acid-mediated ring-opening polymerization (ROP) or thermal decomposition.
    
  • Metal Contamination: Palladium removal to

    
     ppm (ICH Q3D guidelines) following cross-coupling.
    

This guide provides two field-validated protocols for the robust synthesis of these scaffolds, prioritizing safety, throughput, and purity without reliance on large-scale chromatography.

Strategic Route Selection

Before initiating scale-up, the linkage site determines the synthetic strategy. The following decision matrix outlines the preferred pathways based on yield and operational safety.

RouteSelection Start Target Structure Analysis Decision Linkage Site? Start->Decision N_Link N1-Linked (Indole Nitrogen) Decision->N_Link N-Azetidinyl Indole C_Link C3-Linked (Indole Carbon) Decision->C_Link C-Azetidinyl Indole Method_N Pd-Catalyzed C-N Coupling (Buchwald-Hartwig) N_Link->Method_N Critical_N Critical Control: Base Strength & Pd Scavenging Method_N->Critical_N Method_C Reductive Alkylation (Indole + 3-Azetidinone) C_Link->Method_C Critical_C Critical Control: Acid Addition Rate (Exotherm) Method_C->Critical_C

Figure 1: Strategic decision tree for indole-azetidine synthesis. N-linkages utilize transition metal catalysis, while C-linkages prefer condensation-reduction sequences to avoid expensive C-H activation catalysts.

Protocol A: N-Linked Indole-Azetidine (Buchwald-Hartwig)

Application: Synthesis of N-(azetidin-3-yl)indoles. Challenge: Azetidine ring opening under strong base conditions and Pd removal. Solution: Use of weak inorganic bases (Cs₂CO₃) and thiol-functionalized silica scavenging.

Reagent Stoichiometry (Basis: 1.0 kg Indole)
ComponentRoleEquivalentsMass/VolSpecification
5-Bromoindole Limiting Reagent1.0 equiv1.00 kg>98% Purity
N-Boc-3-aminoazetidine Nucleophile1.2 equiv~1.05 kgFree base
Pd(OAc)₂ Catalyst Precursor0.01 equiv11.4 gHigh Purity
BrettPhos Ligand0.02 equiv54.0 gStore under Ar
Cs₂CO₃ Base2.0 equiv3.32 kgMicronized
t-Amyl Alcohol Solvent10 Vol10.0 LAnhydrous
Si-TMT Pd Scavenger10 wt%100 gThiol-modified Silica
Step-by-Step Methodology

Phase 1: Inerting and Charging

  • System Prep: Ensure a 20 L jacketed reactor is clean, dry, and purged with N₂ (3 cycles of vacuum/N₂).

  • Solvent Degassing: Charge t-Amyl alcohol (10 L) and sparge with subsurface N₂ for 30 minutes. Rationale: Dissolved O₂ poisons the Pd(0) species, stalling the catalytic cycle.

  • Solids Charge: Under positive N₂ flow, charge 5-Bromoindole, N-Boc-3-aminoazetidine, and Cs₂CO₃. Agitate at 150 RPM.

Phase 2: Catalyst Formation & Reaction 4. Catalyst Addition: Add Pd(OAc)₂ and BrettPhos as a pre-mixed solid blend or slurry in a small portion of degassed solvent. 5. Heating Ramp: Heat the jacket to 90°C over 45 minutes. Internal temperature (Ti) should reach 85°C.

  • Self-Validating Check: Monitor HPLC at T=1h. Conversion should be >15%. If <5%, check O₂ ingress.
  • Reaction: Stir at 85°C for 6–8 hours. End of reaction (EOR) specification is <1.0% remaining aryl bromide.

Phase 3: Workup & Pd Scavenging 7. Cooling: Cool Ti to 50°C. 8. Filtration: Filter the batch through a Celite pad to remove inorganic salts (CsBr). Wash cake with EtOAc (2 volumes). 9. Scavenging: Transfer filtrate to a clean vessel. Add Si-TMT (SiliaMetS® Thiol, 10 wt% relative to theoretical yield) and stir at 50°C for 4 hours.

  • Mechanism:[1][2][3][4][5] The trimercaptotriazine ligand binds Pd(II) and Pd(0) with high affinity (
    
    
    ).
  • Final Isolation: Filter off the scavenger. Concentrate the filtrate to 3 volumes. Add n-Heptane (6 volumes) slowly to induce crystallization. Cool to 0°C, age for 2 hours, and filter.

Protocol B: C3-Linked Indole-Azetidine (Reductive Alkylation)

Application: Synthesis of 3-(azetidin-3-yl)indoles. Challenge: Preventing dimerization of the indole and controlling the exotherm during reduction. Solution: Sequential condensation followed by hydrosilylation.

Reagent Stoichiometry (Basis: 1.0 kg Indole)
ComponentRoleEquivalentsSpecification
Indole Nucleophile1.0 equiv>99% Purity
N-Boc-3-Azetidinone Electrophile1.1 equivKeep cold until use
KOH Catalyst (Condensation)2.0 equivMethanolic solution
Triethylsilane (Et₃SiH) Reductant3.0 equivSlow addition required
TFA Acid/Activator5.0 equivCorrosive
Step-by-Step Methodology

Phase 1: Condensation

  • Dissolve Indole (1.0 kg) and N-Boc-3-Azetidinone (1.6 kg) in MeOH (10 L).

  • Add KOH (2.0 equiv) dissolved in MeOH at 0°C.

  • Warm to 60°C. Stir for 12 hours.

    • Observation: The solution will turn deep red/orange due to the formation of the indolyl-enone intermediate.

  • Solvent Swap: Distill off MeOH under vacuum and replace with Dichloromethane (DCM) or 2-MeTHF (greener alternative).

Phase 2: Ionic Hydrogenation (Critical Safety Step) 5. Cool the mixture to -10°C. 6. Add Triethylsilane (3.0 equiv). 7. Controlled Addition: Add TFA (5.0 equiv) dropwise via addition funnel over 2 hours.

  • Hazard:[6] This step is highly exothermic. Maintain Ti < 5°C. Rapid addition can cause solvent boiling and azetidine ring opening.
  • Quench: Pour reaction mixture into ice-cold NaHCO₃ solution (sat. aq.). Ensure pH > 7 to prevent acid-catalyzed polymerization.

Process Safety & Engineering Controls

Scaling azetidines requires strict adherence to thermal safety parameters.

Thermal Hazards (DSC Data)

Differential Scanning Calorimetry (DSC) analysis of N-protected azetidines typically shows:

  • Onset of Decomposition: ~190°C – 220°C.

  • Energy Release: 800 – 1200 J/g (High).

  • Implication: Never heat azetidine reaction mixtures above 130°C. Ensure emergency cooling is available.

Workflow Visualization

ProcessWorkflow cluster_safety Safety Critical Zone Exotherm_Control TFA Addition (Ti < 5°C) Quench NaHCO3 Quench (pH > 7) Exotherm_Control->Quench Crystallization Crystallization (Heptane/IPAc) Quench->Crystallization Start Start Materials Condensation Condensation (60°C, 12h) Start->Condensation Reduction Ionic Hydrogenation Condensation->Reduction Reduction->Exotherm_Control

Figure 2: Workflow for Protocol B, highlighting the safety-critical zone during ionic hydrogenation.

References

  • Palladium Scavenging & ICH Limits

    • Onyx Scientific. Palladium scavenging: From 1% to within ICH limits.Link

    • Welch, C. J., et al. "Adsorbent Screening for Metal Impurity Removal in Pharmaceutical Process Development." Organic Process Research & Development, 2005. Link

  • Buchwald-Hartwig Scale-Up

    • Organic Synthesis.[1][3][4][5][7][8] Buchwald-Hartwig Coupling Scale-Up Procedures.[1]Link

    • WuXi AppTec. Design Conditions for Buchwald-Hartwig Couplings.Link

  • Azetidine Synthesis & Safety

    • Recent Advances in the Synthesis and Reactivity of Azetidines.[9][10] Royal Society of Chemistry.[3] Link

    • Division of Research Safety, Illinois. Scale-up Reactions and Thermal Hazards.[11]Link

  • C3-Alkylation Mechanisms

    • CuH-Catalyzed Enantioselective Alkylation of Indole Derivatives. NCBI/PMC. Link

Sources

Application Notes and Protocols for Solvent Selection: 1-(1H-indole-6-carbonyl)azetidin-3-ol

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Solvent Selection in Drug Development

The successful formulation of an active pharmaceutical ingredient (API) is fundamentally dependent on the judicious selection of a suitable solvent system. The chosen solvent dictates not only the solubility of the API, a critical factor for bioavailability and formulation, but also influences stability, crystal polymorphism, and the feasibility of downstream processing. For a novel compound such as 1-(1H-indole-6-carbonyl)azetidin-3-ol, a strategic and scientifically-driven approach to solvent selection is paramount to accelerate its development timeline and mitigate potential roadblocks.

This comprehensive guide provides a detailed framework for researchers, scientists, and drug development professionals to systematically approach the dissolution of 1-(1H-indole-6-carbonyl)azetidin-3-ol. We will merge theoretical principles with actionable experimental protocols, ensuring a robust and efficient solvent screening process. Our methodology is grounded in the "like dissolves like" principle, augmented by an understanding of the compound's predicted physicochemical properties and the application of sound experimental design.

Theoretical Framework: A Predictive Approach to Solubility

A foundational understanding of the API's molecular characteristics is the first step in a rational solvent selection strategy. In the absence of experimental data for a novel compound, in silico predictive models offer invaluable insights into its potential behavior in various solvent environments.

Physicochemical Profile of 1-(1H-indole-6-carbonyl)azetidin-3-ol

The chemical structure of 1-(1H-indole-6-carbonyl)azetidin-3-ol is presented below:

SMILES: O=C(N1CC(O)C1)c2ccc3c(c2)CNC=3

Based on this structure, key physicochemical properties were predicted using the SwissADME web tool, a widely used and reliable resource in drug discovery.[1][2][3] These predicted parameters, summarized in Table 1, provide a quantitative basis for our solvent selection strategy.

Table 1: Predicted Physicochemical Properties of 1-(1H-indole-6-carbonyl)azetidin-3-ol

PropertyPredicted ValueImplication for Solubility
Molecular Weight 230.25 g/mol Moderate molecular size, generally favorable for solubility.
LogP (Consensus) 0.86Indicates a relatively balanced hydrophilic-lipophilic character, suggesting potential solubility in a range of solvents with intermediate polarity.
Topological Polar Surface Area (TPSA) 71.72 ŲA moderate TPSA suggests the molecule has polar functionalities capable of hydrogen bonding, which will be crucial for solubility in polar solvents.
H-Bond Acceptors 3The presence of hydrogen bond acceptors (the carbonyl oxygen, the hydroxyl oxygen, and the indole nitrogen) indicates the potential for interaction with protic and polar aprotic solvents.
H-Bond Donors 2The hydroxyl and indole N-H groups can act as hydrogen bond donors, further suggesting favorable interactions with polar solvents.
Aqueous Solubility (LogS - ESOL) -2.12Predicted to be "soluble" in water.
Aqueous Solubility (LogS - Ali) -2.48Predicted to be "soluble" in water.
Aqueous Solubility (LogS - SILICOS-IT) -2.89Predicted to be "moderately soluble" in water.

Interpretation of Predicted Properties:

The predicted LogP of 0.86 suggests that 1-(1H-indole-6-carbonyl)azetidin-3-ol is not excessively lipophilic or hydrophilic. This is a favorable characteristic, as it implies that the compound is likely to be soluble in a broader range of solvents than a molecule with a very high or very low LogP. The presence of both hydrogen bond donors and acceptors, coupled with a moderate TPSA, strongly indicates that polar solvents, particularly those capable of hydrogen bonding, will be effective at dissolving this compound. The predicted aqueous solubility, while varied across different models, consistently points towards at least moderate solubility in water.

A Strategic Approach to Solvent Screening

Based on the in silico analysis, a tiered approach to solvent screening is recommended. This involves starting with a diverse set of solvents representing a range of polarities and chemical classes. The selection should also be guided by safety and practical considerations, as outlined in the International Council for Harmonisation (ICH) Q3C guidelines for residual solvents.[1][4][5] These guidelines classify solvents into three classes based on their toxicity, with Class 3 solvents being the least toxic and preferred for use in pharmaceutical manufacturing.[1][4][5]

Solvent_Selection_Workflow A In Silico Analysis - Predict Physicochemical Properties - Analyze Structural Features B Solvent Category Selection - Polar Protic - Polar Aprotic - Non-Polar Aprotic A->B Guides Selection C Initial Solvent Screening (High-Throughput Kinetic Assay) B->C Test Diverse Solvents D Quantitative Solubility Determination (Equilibrium Shake-Flask Assay) C->D Confirm Hits & Quantify E Data Analysis & Solvent Ranking D->E Calculate Solubility (mg/mL) F Optimal Solvent(s) for Downstream Applications E->F Select based on Solubility, Safety & Processability

Table 2: Recommended Solvents for Initial Screening

SolventClass (ICH)TypeRationale for Inclusion
Water -Polar ProticPredicted moderate to good solubility; essential for aqueous-based formulations.
Ethanol 3Polar ProticCapable of hydrogen bonding; generally good solvent for moderately polar compounds.
Isopropanol (IPA) 3Polar ProticSimilar to ethanol but slightly less polar.
Methanol 2Polar ProticHighly polar protic solvent; often an excellent solvent but with higher toxicity than ethanol.
Acetone 3Polar AproticCan accept hydrogen bonds; good for moderately polar compounds.
Acetonitrile (ACN) 2Polar AproticDipolar aprotic solvent; useful for a range of polarities.
Dimethyl Sulfoxide (DMSO) 3Polar AproticHigh polarity and aprotic nature make it a powerful solvent for a wide range of compounds.
N,N-Dimethylformamide (DMF) 2Polar AproticSimilar to DMSO, a strong polar aprotic solvent.
Ethyl Acetate (EtOAc) 3Intermediate PolarityCan act as a hydrogen bond acceptor; good for compounds with balanced polarity.
Tetrahydrofuran (THF) 2Intermediate PolarityAprotic ether with moderate polarity.
Dichloromethane (DCM) 2Non-Polar AproticIncluded to assess solubility in less polar environments.
Toluene 2Non-Polar AproticAromatic, non-polar solvent.

Experimental Protocols

The following protocols provide a two-tiered approach to experimentally determine the solubility of 1-(1H-indole-6-carbonyl)azetidin-3-ol.

Protocol 1: High-Throughput Kinetic Solubility Assay

This protocol is designed for rapid screening of a larger number of solvents to identify promising candidates. It relies on the principle that when a concentrated stock solution of the compound in a universal solvent (like DMSO) is diluted into an aqueous buffer or the test solvent, the compound may precipitate if its solubility limit is exceeded. The extent of precipitation can be measured by light scattering (nephelometry) or UV absorbance after filtration.

Materials:

  • 1-(1H-indole-6-carbonyl)azetidin-3-ol

  • Dimethyl Sulfoxide (DMSO), anhydrous

  • 96-well microplates (polypropylene for solvent resistance)

  • Multichannel pipette

  • Plate shaker

  • Plate reader with nephelometry or UV-Vis absorbance capabilities

  • Solvent-resistant plate seals

Procedure:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of 1-(1H-indole-6-carbonyl)azetidin-3-ol in DMSO.

  • Plate Preparation: In a 96-well plate, add 198 µL of each test solvent from Table 2 to designated wells. Prepare at least three replicates for each solvent.

  • Compound Addition: Add 2 µL of the 10 mM DMSO stock solution to each well containing the test solvents. This results in a final compound concentration of 100 µM and a final DMSO concentration of 1%.

  • Incubation: Seal the plate and shake at room temperature (or desired temperature) for 2 hours.

  • Measurement (Nephelometry): Measure the light scattering in each well using a nephelometer. Higher readings indicate greater precipitation and lower solubility.

  • Measurement (UV Absorbance - Alternative): Alternatively, filter the contents of each well through a filter plate and measure the UV absorbance of the filtrate in a UV-compatible plate at the compound's λmax. Compare the absorbance to a standard curve to determine the concentration of the dissolved compound.

Kinetic_Solubility_Workflow A Prepare 10 mM stock solution in DMSO C Add 2 µL of stock solution to each well A->C B Dispense 198 µL of test solvents into 96-well plate B->C D Seal and shake for 2 hours C->D E Measure light scattering (nephelometry) or UV absorbance of filtrate D->E F Rank solvents based on precipitation E->F

Protocol 2: Equilibrium Solubility Determination (Shake-Flask Method)

This is the gold-standard method for determining the thermodynamic equilibrium solubility of a compound. It is used to obtain a precise quantitative value for the most promising solvents identified in the kinetic assay.

Materials:

  • 1-(1H-indole-6-carbonyl)azetidin-3-ol (solid)

  • Selected solvents from the initial screen

  • Glass vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (0.22 µm, solvent-compatible)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column and UV detector

  • Analytical balance

Procedure:

  • Sample Preparation: Add an excess amount of solid 1-(1H-indole-6-carbonyl)azetidin-3-ol to a glass vial. The excess solid should be clearly visible.

  • Solvent Addition: Add a known volume (e.g., 1 mL) of the selected solvent to the vial.

  • Equilibration: Seal the vials tightly and place them on an orbital shaker in a temperature-controlled environment (e.g., 25 °C). Shake for 24-48 hours to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

  • Filtration: Carefully withdraw a sample from the supernatant using a syringe and filter it through a 0.22 µm syringe filter into a clean vial. This step is critical to remove all undissolved particles.

  • Quantification: Dilute the filtrate with a suitable mobile phase and analyze by HPLC to determine the concentration of the dissolved compound. A standard curve of the compound should be prepared and run in parallel for accurate quantification.

  • Data Reporting: Express the solubility in mg/mL or mol/L at the specified temperature.

Conclusion and Best Practices

The selection of an appropriate solvent for 1-(1H-indole-6-carbonyl)azetidin-3-ol is a critical step that requires a systematic and data-driven approach. By combining in silico predictions of physicochemical properties with a tiered experimental screening strategy, researchers can efficiently identify and quantify the solubility in a range of solvents. This methodology not only saves time and resources but also provides a solid foundation for subsequent formulation and process development activities. It is imperative to always consider the safety and environmental impact of the chosen solvents, adhering to guidelines such as those provided by the ICH. This integrated approach ensures the selection of a solvent system that is not only effective for dissolution but also safe and suitable for pharmaceutical applications.

References

  • Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook, Second Edition. CRC Press. [Link]

  • ICH. (2021). Q3C(R8) Impurities: Guideline for Residual Solvents. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 7(1), 42717. [Link]

  • Molinspiration Cheminformatics. (n.d.). Calculation of Molecular Properties. Retrieved February 27, 2026, from [Link]

  • SwissADME. (n.d.). SwissADME. Retrieved February 27, 2026, from [Link]

  • European Medicines Agency. (2024). ICH Q3C (R9) Residual solvents - Scientific guideline. [Link]

  • Scribd. (n.d.). Molinspiration Molecular Property Analysis. [Link]

  • Journal of Pharmacognosy and Phytochemistry. (2021). Swiss ADME properties screening of the phytochemical compounds present in Bauhinia acuminata. [Link]

  • PubMed. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. [Link]

  • ICH. (2019). Impurities: Guideline for Residual Solvents Q3C(R6). [Link]

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Application Note: Strategic Incorporation of Indole-Azetidine Motifs in Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical framework for incorporating indole-azetidine motifs into kinase inhibitor design, synthesizing rational drug design principles with validated experimental protocols.

Executive Summary

The fusion of indole (and its bioisostere, 7-azaindole) with azetidine motifs represents a high-value strategy in modern kinase inhibitor discovery. While the indole scaffold serves as a privileged ATP-competitive hinge binder, the azetidine ring offers a unique solution to the "linker-solubility" trade-off. Unlike larger saturated heterocycles (pyrrolidine, piperidine), the azetidine ring significantly lowers lipophilicity (LogD) while maintaining rigid vector orientation, thereby improving metabolic stability and oral bioavailability.

This guide details the structural rationale, synthetic pathways, and biological validation protocols required to successfully deploy this motif.

Rational Design & Structural Logic

The Anatomy of the Motif

Effective kinase inhibitors often follow a tripartite architecture: Hinge Binder — Linker — Solubilizing Tail .

  • Indole/7-Azaindole (Hinge Binder): Forms critical hydrogen bonds (donor/acceptor) with the kinase hinge region (e.g., Glu/Leu backbone residues). 7-Azaindole is often preferred for its additional N7 interaction and improved solubility.

  • Azetidine (The Rigid Interface): Acts as a minimal-footprint linker or solvent-exposed tail. Its high ring strain (~25 kcal/mol) and puckered conformation provide a distinct exit vector (approx. 109°) compared to the chair conformation of piperidine, often avoiding steric clashes in the ribose pocket.

Physicochemical Advantages (Azetidine vs. Homologs)

Incorporating an azetidine ring reduces the number of heavy atoms and lipophilicity compared to 5- or 6-membered rings.

PropertyAzetidine (

)
Pyrrolidine (

)
Piperidine (

)
Impact on Drug Design
LogP (Parent) 0.610.861.15Lower LogP improves solubility and reduces non-specific binding.
pKa (Conj. Acid) ~11.3~11.3~11.2High basicity; often requires electron-withdrawing groups (sulfonamides, amides) to modulate.
Fsp³ Character HighHighHighIncreases metabolic stability and solubility.
Metabolic Liability LowModerateHighAzetidines are less prone to oxidative metabolism (P450) than piperidines.
Structural Logic Diagram

The following diagram illustrates the strategic placement of the indole-azetidine motif within the kinase ATP pocket.

G cluster_props Azetidine Advantages Hinge Kinase Hinge Region (Glu/Met/Leu) Indole Indole/7-Azaindole (Hinge Binder) Hinge->Indole H-Bonds (Donor/Acceptor) Linker Linkage (Direct C3, Amide, or Heterocycle) Indole->Linker Vector Projection Azetidine Azetidine Motif (Solvent Interface) Linker->Azetidine Rigidification Solvent Solvent Front (Interaction with Water/Ions) Azetidine->Solvent Solubilizing Group (e.g., Amine/Sulfone) LowLip Lower LogD Azetidine->LowLip MetStab Metabolic Stability Azetidine->MetStab Vector Unique Exit Vector Azetidine->Vector

Caption: Structural logic of Indole-Azetidine kinase inhibitors. The azetidine acts as a bridge to the solvent front.

Synthetic Protocols

Two primary strategies are recommended: Convergent Coupling (standard for clinical candidates like Baricitinib) and Direct Functionalization (emerging method for rapid SAR).

Protocol A: Convergent Synthesis via (Baricitinib-Style)

This protocol is ideal for linking a functionalized azetidine to a halogenated indole/azaindole core.

Reagents:

  • 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine (7-Azaindole core)

  • Azetidine-3-yl-pyrazole derivative (Linker-Tail)

  • Cesium Carbonate (

    
    ) or DIPEA
    
  • Solvent: DMF or 1,4-Dioxane/Water

Step-by-Step Workflow:

  • Preparation of Electrophile: Protect the N7 position of the 4-chloro-7-azaindole with a SEM (2-(trimethylsilyl)ethoxymethyl) group to prevent regioselectivity issues.

    • Reaction: NaH (1.2 eq), SEM-Cl (1.1 eq), DMF, 0°C to RT, 2h.

  • Coupling (

    
    ): 
    
    • Dissolve SEM-protected chloride (1.0 eq) and the azetidine-pyrazole nucleophile (1.1 eq) in DMF.

    • Add

      
       (2.0 eq).
      
    • Heat to 60-80°C for 4-6 hours. Monitor by LC-MS.

    • Note: For less reactive indoles, use Buchwald-Hartwig conditions (

      
      , XPhos, 
      
      
      
      , t-BuOH/H2O, 100°C).
  • Deprotection:

    • Treat the coupled product with TFA/DCM (1:1) or TBAF in THF to remove the SEM group.

    • Reflux with ethylenediamine in methanol if SEM removal is incomplete (removes hydroxymethyl intermediate).

Protocol B: Direct C-H Functionalization (Sulfinate Coupling)

A powerful method to install azetidine directly at the C2 or C3 position of the indole without pre-halogenation [1].

Reagents:

  • Indole substrate[1][2][3][4]

  • Sodium 1-(tert-butoxycarbonyl)azetidine-3-sulfinate

  • Iodine (

    
    ) or TBHP
    
  • Solvent: Methanol[5][6]

Step-by-Step Workflow:

  • Sulfinate Preparation: Synthesize the sodium sulfinate salt from commercially available 3-iodo-N-Boc-azetidine via a zinc insertion followed by

    
     capture.
    
  • Coupling Reaction:

    • Combine Indole (1.0 eq) and Azetidine Sulfinate (3.0 eq) in MeOH (0.2 M).

    • Add Iodine (

      
      , 1.5 eq) at room temperature.
      
    • Stir for 12-24 hours. The reaction proceeds via an electrophilic sulfonyl iodide intermediate.

  • Workup: Quench with aqueous sodium thiosulfate to remove excess iodine. Extract with EtOAc.

  • Result: Yields the Indole-3-sulfonyl-azetidine (or C2 depending on substitution). The sulfone linker provides a highly rigid, metabolic stable connection.

Biological Evaluation Protocols

Biochemical Kinase Assay (ADP-Glo™)

This assay quantifies the kinase activity by measuring the ADP produced during the phosphorylation reaction.

Materials:

  • Recombinant Kinase (e.g., JAK1, MEK1)

  • Substrate peptide (e.g., Poly(Glu,Tyr) 4:1)

  • Ultra-pure ATP

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well white solid-bottom plates

Protocol:

  • Compound Preparation: Prepare 10-point dose-response curves (3-fold serial dilution) in 100% DMSO. Acoustic dispense 50 nL into assay plates.

  • Enzyme Reaction:

    • Add 2.5 µL of 2x Kinase/Substrate mix in Kinase Buffer (50 mM HEPES pH 7.5, 10 mM

      
      , 1 mM DTT, 0.01% Brij-35).
      
    • Incubate 10 min at RT to allow compound binding.

    • Add 2.5 µL of 2x ATP solution to initiate reaction.

    • Incubate for 60 min at RT.

  • Detection:

    • Add 5 µL ADP-Glo™ Reagent (terminates reaction, depletes remaining ATP). Incubate 40 min.

    • Add 10 µL Kinase Detection Reagent (converts ADP to ATP -> Luciferase light). Incubate 30 min.

  • Analysis: Read luminescence on a multimode plate reader (e.g., EnVision). Calculate

    
     using a 4-parameter logistic fit.
    
Cellular Selectivity & Engagement (NanoBRET™)

To verify the compound enters the cell and binds the target in a native environment.

Protocol:

  • Transfect HEK293 cells with a plasmid expressing the Kinase-NanoLuc fusion protein.

  • Treat cells with a fluorescent tracer (known binder) and the test compound.

  • Principle: If the test compound binds the kinase, it displaces the tracer, reducing the BRET signal (Energy transfer from NanoLuc to Tracer).

  • Output: Cellular affinity (

    
    ), which correlates better with in vivo efficacy than biochemical data.
    

Case Studies

Case Study 1: Baricitinib (Olumiant)[7]
  • Target: JAK1/JAK2 (Autoimmune diseases).[7]

  • Design: Uses a 7-azaindole (pyrrolo[2,3-d]pyrimidine) as the hinge binder.

  • The Motif: The indole core is linked via a pyrazole to an azetidine ring.

  • Function: The azetidine carries an ethyl-sulfonyl group.[8][9] This specific "Azetidinyl-Sulfonamide" tail projects into the solvent front, improving solubility and selectivity over JAK3 [2].

  • Outcome: FDA approved; demonstrates the safety and stability of the azetidine motif in chronic therapy.

Case Study 2: Cobimetinib (Cotellic)[10][11]
  • Target: MEK1/2 (Melanoma).[10]

  • Design: Features a central azetidine core (3-hydroxy-azetidine) that positions a piperidine ring.[6]

  • Function: The azetidine provides a rigid scaffold that orients the piperidine to interact with the unique allosteric pocket of MEK, distinct from the ATP pocket. This highlights the azetidine's utility as a conformational lock [3].

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Solubility Planar indole stacking or high lipophilicity.Introduce polar groups on the azetidine nitrogen (e.g., hydroxy-ethyl, sulfone). Ensure the azetidine is protonated or polar.
Poor Cellular Potency High efflux or poor permeability.Check LogD. If < 1.0, permeability may be low. If > 3.5, metabolic clearance is high. Aim for LogD 2.0-3.0.
Regioselectivity (Synthesis) Indole N1 vs C3 competition.Use N-protected indoles (SEM, Boc) or use bulky bases (

) to direct C3 alkylation.
Azetidine Ring Opening Acidic instability.Avoid strong Lewis acids at high temps. Azetidines are stable under basic/neutral conditions but can ring-open with strong nucleophiles in acid.

References

  • Synthesis and indole coupling reactions of azetidine and oxetane sulfinate salts. Chemical Communications. (2018).

  • Baricitinib: A Review in Rheumatoid Arthritis. Drugs. (2017).

  • Cobimetinib: First Global Approval. Drugs. (2015).

  • Azetidines in Drug Discovery. PharmaBlock White Paper.

  • Structure-Based Design of Kinase Inhibitors. Journal of Medicinal Chemistry. (2021).

Sources

Application Notes & Protocols: A Comprehensive Guide to the Activation of Indole-6-Carboxylic Acid for Amine Coupling

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. Indole-6-carboxylic acid, in particular, serves as a versatile building block for creating extensive libraries of bioactive compounds through the functionalization of its carboxyl group. The formation of a stable amide bond via coupling with primary or secondary amines is the most prevalent of these modifications. However, the direct condensation of a carboxylic acid and an amine is thermodynamically unfavorable and kinetically slow, necessitating the activation of the carboxyl moiety. This guide provides an in-depth analysis of the principal reagents and protocols used to activate indole-6-carboxylic acid for efficient amine coupling, designed for researchers, scientists, and drug development professionals. We will explore the mechanistic underpinnings, comparative advantages, and practical limitations of several classes of coupling reagents, complete with detailed, field-proven protocols and troubleshooting advice to ensure reliable and reproducible outcomes.

The Foundational Principle: Carboxylic Acid Activation

The amide bond formation between a carboxylic acid and an amine is a condensation reaction that eliminates a molecule of water. The primary obstacle is that the basic amine will readily deprotonate the acidic carboxylic acid, forming a highly unreactive ammonium carboxylate salt.[1] To circumvent this, the carboxylic acid's hydroxyl group must be converted into a better leaving group. This process, known as "activation," transforms the carboxyl carbon into a highly electrophilic center, primed for nucleophilic attack by the amine.

The general workflow involves two conceptual steps: the activation of the carboxylic acid to form a reactive intermediate, followed by the nucleophilic attack from the amine to form the tetrahedral intermediate, which then collapses to the desired amide.[2]

G cluster_0 Step 1: Activation cluster_1 Step 2: Coupling IndoleCOOH Indole-6-Carboxylic Acid (R-COOH) ActivatingReagent Activating Reagent (+ Base, if required) ReactiveIntermediate Reactive Intermediate (R-CO-LG) IndoleCOOH->ReactiveIntermediate ActivatingReagent->ReactiveIntermediate Forms Amine Amine (R'-NH2) ReactiveIntermediate->Amine Nucleophilic Attack AmideProduct Amide Product (R-CONH-R') ReactiveIntermediate->AmideProduct Amine->AmideProduct Attacks Byproducts Byproducts

Figure 1: General workflow for amide bond formation via carboxylic acid activation.

Major Classes of Coupling Reagents: Mechanisms and Applications

The choice of coupling reagent is critical and depends on the specific substrates, desired reaction conditions, and tolerance for potential side reactions such as epimerization for chiral acids.[3]

Carbodiimides

Carbodiimides are a class of economical and widely used coupling reagents with the general structure R-N=C=N-R'.[4] They function by activating the carboxylic acid to form a highly reactive O-acylisourea intermediate.[5][6]

  • Common Examples: DCC (N,N'-Dicyclohexylcarbodiimide), DIC (N,N'-Diisopropylcarbodiimide), and EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

  • Mechanism: The carboxylate attacks the central carbon of the protonated carbodiimide, forming the O-acylisourea. This intermediate is susceptible to nucleophilic attack by the amine. However, it is also unstable and can rearrange to a stable N-acylurea byproduct, especially with poorly nucleophilic amines.[7] To mitigate this and reduce racemization, additives like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (HOBt) are almost always used. These additives trap the O-acylisourea to form a more stable, yet still highly reactive, active ester.[8][9][10]

  • Key Insight: EDC is particularly valuable due to its water-solubility. The corresponding isourea byproduct is also water-soluble, allowing for simple removal via an aqueous workup, a significant advantage over DCC and DIC whose byproducts require filtration.[1][11]

G RCOOH R-COOH O_acylisourea O-Acylisourea Intermediate (Highly Reactive) RCOOH->O_acylisourea attacks EDC EDC EDC_H Protonated EDC EDC->EDC_H + H+ H_plus H+ EDC_H->O_acylisourea Amide Amide (R-CONHR') O_acylisourea->Amide + R'-NH₂ (fast) Urea EDC-Urea Byproduct N_acylurea N-Acylurea (Side Product) O_acylisourea->N_acylurea Rearrangement (slow, no amine) NHS_Ester NHS-Ester (Semi-Stable) O_acylisourea->NHS_Ester + NHS Amine R'-NH₂ NHS NHS NHS_Ester->Amide + R'-NH₂

Figure 2: EDC/NHS activation pathway, showing the desired reaction and potential side reaction.

Uronium/Aminium Salts

These reagents, often based on HOBt or its superior analogue HOAt (1-hydroxy-7-azabenzotriazole), are among the most efficient coupling reagents available.[12] They are prized for their high reaction rates, efficacy with sterically hindered substrates, and ability to suppress racemization.[13]

  • Common Examples: HATU, HBTU, HCTU, TBTU.

  • Mechanism: The reaction is initiated by the deprotonation of the carboxylic acid by a non-nucleophilic base (e.g., DIPEA). The resulting carboxylate anion attacks the uronium/aminium salt to form a highly reactive OAt- or OBt-active ester, which rapidly reacts with the amine.[14][15] The pyridine nitrogen in HATU's HOAt moiety is believed to provide a neighboring group effect, accelerating the final acylation step.[14]

  • Key Insight: HATU is often the reagent of choice for difficult couplings due to its exceptional reactivity and low rates of racemization.[12][13] However, these reagents are more expensive than carbodiimides, and the reaction produces tetramethylurea as a byproduct, which can sometimes complicate purification.[13]

G RCOOH R-COOH RCOO_minus R-COO⁻ RCOOH->RCOO_minus - H+ Base Base (DIPEA) Base->RCOO_minus OAt_Ester OAt-Active Ester RCOO_minus->OAt_Ester HATU HATU HATU->OAt_Ester attack Amide Amide (R-CONHR') OAt_Ester->Amide + R'-NH₂ TMU Tetramethylurea (Byproduct) HOAt HOAt (Byproduct) Amine R'-NH₂

Sources

Troubleshooting & Optimization

minimizing side reactions during indole-azetidine amide coupling

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Indole-Azetidine Amide Coupling

Welcome to the technical support guide for navigating the complexities of indole-azetidine amide coupling. This resource is designed for researchers, medicinal chemists, and process development scientists who encounter challenges with this specific, yet increasingly important, synthetic transformation. The unique electronic properties of indoles and the inherent ring strain of azetidines create a landscape ripe for side reactions. This guide provides in-depth, mechanistically grounded solutions to help you optimize your reaction outcomes.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries and provides rapid, actionable advice.

Q1: My indole-azetidine amide coupling is failing or giving very low yields. What are the primary suspects?

Low or no yield is typically traced back to one of three core issues:

  • Azetidine Ring Instability: Azetidines possess significant ring strain (approx. 25.4 kcal/mol), making them susceptible to decomposition or ring-opening under harsh conditions.[1][2][3] This is the most frequent cause of failure.

  • Low Nucleophilicity of the Indole Nitrogen: The indole N-H is weakly acidic and not strongly nucleophilic, particularly when compared to aliphatic amines. Conventional amide coupling conditions may not be sufficient to drive the reaction to completion.

  • Steric Hindrance: Substituents on the indole ring (especially at the C2 and C7 positions) or on the azetidine ring can sterically impede the approach of the coupling partners.[4][5]

Q2: I'm seeing a complex mixture of byproducts. What are the most common side reactions I should be looking for?

The two most prevalent side reactions in this coupling are:

  • Azetidine Ring-Opening: Triggered by heat, strong acids/bases, or certain coupling reagents, this leads to the formation of linear, rearranged, or oligomeric byproducts instead of the desired amide.[1][2][6]

  • Competitive C3-Acylation of the Indole: The C3 position of the indole ring is often more nucleophilic than the N1 position, leading to the formation of a C-C bond instead of the desired N-C amide bond.[7][8][9]

Q3: How do I select the best coupling reagent for this specific transformation?

The choice of coupling reagent is critical. Harsh or highly reactive reagents can promote azetidine decomposition. A systematic approach is recommended:

  • Start Mild: Uronium/Aminium salt-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are often the best starting point. They are highly efficient, have fast kinetics, and are known to minimize epimerization, a key concern for chiral azetidines.[1][10]

  • Avoid Harsh Pre-activation: Generating highly reactive species like acyl chlorides with thionyl chloride or oxalyl chloride can be effective but often leads to a higher incidence of side reactions, particularly azetidine ring-opening.[1][11]

  • Consider Additives Carefully: While additives like HOBt (Hydroxybenzotriazole) are standard with carbodiimides to reduce epimerization, the reagents based on HOAt (Hydroxyazabenzotriazole), such as HATU, are generally superior for challenging couplings.[10]

Q4: Is it necessary to protect the indole nitrogen (N-H) before coupling?

While not always mandatory, N-protection is a powerful strategy to circumvent key side reactions and improve outcomes.

  • To Prevent C3-Acylation: Protecting the nitrogen completely prevents competitive acylation at the C3 position, simplifying the product mixture.

  • To Enhance Stability: Electron-withdrawing protecting groups like Boc (tert-butyloxycarbonyl) or SEM (2-(trimethylsilyl)ethoxymethyl) can sometimes stabilize the indole ring to certain reaction conditions.[12][13][14] However, the deprotection step adds to the synthetic sequence and must be compatible with the strained azetidine ring.[13][15]

Part 2: In-Depth Troubleshooting Guides

This section provides detailed analysis and protocols for overcoming specific, persistent challenges.

Guide 1: Combating Azetidine Ring-Opening

The high ring strain of azetidines makes them prone to nucleophilic or acid-catalyzed ring-opening.[2][3][16] This is the most critical side reaction to control.

Symptoms:

  • Low mass balance in your reaction workup.

  • Appearance of multiple new, often more polar, spots on TLC.

  • LC-MS data showing masses that do not correspond to the starting materials or the desired product.

Causality & Mitigation Strategies:

Root CauseMechanistic ExplanationRecommended Solution & Protocol
Elevated Temperature Provides the activation energy to overcome the barrier for ring cleavage.[1]Maintain low temperature. Start the reaction at 0 °C and allow it to slowly warm to room temperature (20-25 °C). Avoid heating unless absolutely necessary.[1]
Harsh Coupling Reagents Highly reactive intermediates (e.g., O-acylisoureas from DCC) or acidic additives can catalyze ring-opening.[1]Use mild, modern coupling reagents. HATU or COMU are preferred as they operate under neutral pH and offer rapid kinetics, minimizing contact time with activated species.[1][10]
Lewis Acid Contamination Trace Lewis acids from reagents or glassware can coordinate to the azetidine nitrogen, activating the ring for nucleophilic attack.[1][16]Ensure anhydrous and acid-free conditions. Use freshly distilled solvents and flame-dried glassware. If a Lewis acid is suspected, consider adding a non-nucleophilic scavenger base.
Prolonged Reaction Times Even under mild conditions, extended exposure can lead to gradual decomposition of the strained ring.[1]Monitor the reaction closely. Check progress by TLC or LC-MS every 30-60 minutes. Quench the reaction as soon as the limiting reagent is consumed.[1]

The following diagram illustrates the desired N-acylation pathway versus the two major competing side reactions.

Side_Reactions Reactants Indole + Azetidine-COOH + Coupling Reagent Activated_Acid Activated Azetidine Ester Reactants->Activated_Acid Activation Desired_Product Desired Product: Indole-Azetidine Amide Activated_Acid->Desired_Product Indole N-H Attack (Desired Pathway) C3_Acylation Side Product 1: C3-Acylated Indole Activated_Acid->C3_Acylation Indole C3 Attack (Competing Nucleophile) Ring_Opening Side Product 2: Ring-Opened Byproducts Activated_Acid->Ring_Opening Decomposition (Harsh Conditions)

Caption: Desired N-acylation vs. competing side reactions.

Guide 2: Ensuring Chemoselectivity (N1 vs. C3 Acylation)

Indoles are ambident nucleophiles. While N-acylation is desired, the electron-rich C3 position often competes, particularly under neutral or acidic conditions.[7][9]

Symptoms:

  • Isolation of a constitutional isomer of your desired product.

  • 1H NMR shows the disappearance of the C3-H proton signal and persistence of the N-H signal.

Causality & Mitigation Strategies:

Root CauseMechanistic ExplanationRecommended Solution & Protocol
Indole Deprotonation State The neutral indole is more reactive at C3. The indolide anion (formed with a strong base) is exclusively reactive at N1.Use a suitable base. Adding a non-nucleophilic base like DIPEA (Diisopropylethylamine) or DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) can help deprotonate the indole N-H, favoring N-acylation. The choice of base and stoichiometry is critical.
Steric Effects Bulky substituents at the C2 position of the indole can disfavor C3 attack, thereby promoting N-acylation.[4]Leverage substrate bias. If your indole is substituted at C2, C3-acylation is less likely. For unsubstituted indoles, careful condition screening is more critical.
Reaction Conditions Certain solvents and coupling reagents can favor one pathway over the other.Screen solvents and bases. Aprotic polar solvents like DMF or NMP are standard. Screen a panel of bases (e.g., DIPEA, DBU, Proton-Sponge®) to find the optimal conditions for N-selectivity.
Guide 3: Preventing Epimerization of Chiral Azetidines

When using chiral azetidine carboxylic acids (e.g., L-Azetidine-2-carboxylic acid), preserving stereochemical integrity is paramount. Epimerization is a risk, especially with older coupling reagents.[17]

Symptoms:

  • Diastereomeric products are observed by NMR or chiral chromatography.

  • Loss of optical activity in the purified product.

Causality & Mitigation Strategies:

Root CauseMechanistic ExplanationRecommended Solution & Protocol
Oxazolone Formation With carbodiimide reagents (DCC, EDC), the activated acid can cyclize to form a planar, achiral oxazolone intermediate, which is then opened by the amine, leading to racemization.Use epimerization-suppressing reagents. Reagents like HATU and other HOAt-based couplers are specifically designed to form active esters that react much faster with the amine than they rearrange, significantly minimizing the risk of epimerization.[10]
Azafulvenium Ion Intermediate For certain substituted azetidines (e.g., spiro-oxindole azetidines), ring-opening to a planar azafulvenium ion followed by re-cyclization can lead to epimerization.[2][6][18]Maintain mild conditions. This pathway is often promoted by acid or heat. Adhering to the protocols for preventing ring-opening (low temperature, mild reagents) will also suppress this epimerization mechanism.

Part 3: Recommended Protocols & Workflow

Optimized Protocol: HATU-Mediated Indole-Azetidine Coupling

This protocol is designed as a robust starting point to maximize yield while minimizing the key side reactions discussed above.

Materials:

  • Indole derivative (1.0 eq)

  • Azetidine carboxylic acid (1.1 eq)

  • HATU (1.2 eq)

  • DIPEA (Diisopropylethylamine) (2.5 eq)

  • Anhydrous DMF (N,N-Dimethylformamide)

Procedure:

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add the azetidine carboxylic acid (1.1 eq) and HATU (1.2 eq).

  • Dissolution: Add anhydrous DMF to achieve a concentration of approximately 0.1 M with respect to the indole. Stir the mixture at room temperature for 10-15 minutes. This pre-activates the carboxylic acid.

  • Cooling: Cool the flask to 0 °C in an ice-water bath.

  • Addition of Amine & Base: In a separate flask, dissolve the indole derivative (1.0 eq) in a minimal amount of anhydrous DMF. Add this solution to the reaction flask, followed by the dropwise addition of DIPEA (2.5 eq).

  • Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then remove the ice bath and let it warm to room temperature (20-25 °C).

  • Monitoring: Monitor the reaction progress by LC-MS or TLC every hour. The reaction is often complete within 2-6 hours.

  • Workup: Once the indole starting material is consumed, quench the reaction by adding saturated aqueous NaHCO₃ solution. Extract the aqueous layer with a suitable organic solvent (e.g., Ethyl Acetate, 3x).

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography.

Troubleshooting Workflow Diagram

Use this decision tree to diagnose and solve issues with your coupling reaction.

Troubleshooting_Workflow Start Start: Low Yield or Complex Mixture Check_SM Analyze Crude Reaction: Identify Byproducts by LC-MS Start->Check_SM Ring_Opened Ring-Opened Products Detected? Check_SM->Ring_Opened C3_Isomer C3-Acylated Isomer Detected? Ring_Opened->C3_Isomer No Sol_Ring_Open Solution: 1. Lower Temp (0°C -> RT) 2. Use Milder Reagent (e.g., HATU) 3. Reduce Reaction Time Ring_Opened->Sol_Ring_Open Yes Epimerization Diastereomers or Racemization? C3_Isomer->Epimerization No Sol_C3_Isomer Solution: 1. Increase Base (DIPEA/DBU) 2. Screen Solvents 3. Consider N-Protecting Group C3_Isomer->Sol_C3_Isomer Yes No_Reaction Only Starting Material Remains? Epimerization->No_Reaction No Sol_Epimer Solution: 1. Switch to HOAt-based Reagent (HATU) 2. Avoid Carbodiimides (DCC/EDC) 3. Ensure Anhydrous Conditions Epimerization->Sol_Epimer Yes Sol_No_Reaction Solution: 1. Increase Reagent Equivalents 2. Try More Potent Reagent (PyBOP) 3. Check Purity of Starting Materials No_Reaction->Sol_No_Reaction Yes

Caption: A decision tree for troubleshooting common issues.

References

  • BenchChem. (n.d.). How to prevent the ring-opening of azetidines during subsequent reactions. BenchChem Technical Support.
  • Sahay, A. K., Begg, C. S., Zhang, X., Bull, J. A., & Spivey, A. C. (2025). Structurally divergent reactivity of 2,2-disubstituted azetidines – mechanistic insights and stereochemical implications of amide coupling and ring expansion to 5,6-dihydro-4H-1,3-oxazines. Organic Chemistry Frontiers, 12, 6556-6563. DOI: 10.1039/D5QO00804B.
  • Recent Progress Concerning the N-Arylation of Indoles. (n.d.). PMC.
  • Intramolecular Ring-Opening Decomposition of Aryl Azetidines. (2021). PMC - NIH.
  • BenchChem. (n.d.). Technical Support Center: Azetidine Ring-Opening Reactions. BenchChem.
  • Cobalt-catalyzed direct carbonylative 3-acylation of (N–H)Indoles with alkyl halides. (2025). PMC.
  • Oxidative organocatalytic chemoselective N-acylation of heterocycles with aromatic and conjugated aldehydes. (2017). Chemical Communications (RSC Publishing). DOI: 10.1039/C7CC08672E.
  • Chameleon-like Behavior of the Directing Group in the Rh(III)-Catalyzed Regioselective C–H Amidation of Indole: An Experimental and Computational Study. (2019). ACS Catalysis.
  • Protecting groups for the pyrrole and indole nitrogen atom. The [2-(trimethylsilyl)ethoxy]methyl moiety. Lithiation of 1-[[2-(trimethylsilyl)ethoxy]methyl]pyrrole. (n.d.). The Journal of Organic Chemistry - ACS Publications.
  • Synthesis of 3-Acylindoles by Palladium-Catalyzed Acylation of Free (N–H) Indoles with Nitriles. (2013). Organic Letters - ACS Publications.
  • Optimization of amide coupling and ring expansion. (n.d.). ResearchGate.
  • Amide bond formation: beyond the myth of coupling reagents. (2008). Luxembourg Bio Technologies.
  • Enantioselective Catalytic Synthesis of N-alkylated Indoles. (2020). MDPI.
  • Optimizing Peptide Coupling: Key Techniques. (n.d.).
  • Recent Advances in the Catalytic Asymmetric Friedel–Crafts Reactions of Indoles. (2022). ACS Omega.
  • BenchChem. (n.d.). Technical Support Center: N-Protecting Group Removal from Indole Derivatives. BenchChem.
  • Synthesis and indole coupling reactions of azetidine and oxetane sulfinate salts. (n.d.). White Rose Research Online.
  • Photo Click Reaction of Acylsilanes with Indoles. (n.d.). PMC.
  • Coupling Reagents. (n.d.). Aapptec Peptides.
  • Choosing amide coupling agent. (2023, March 20). Reddit.
  • Amino Acid-Protecting Groups. (2019, November 19).
  • Amide coupling reaction in medicinal chemistry. Coupling reagents. (n.d.). HepatoChem.
  • Direct and Selective 3-Amidation of Indoles Using Electrophilic N-Benzenesulfonyloxyamides. (n.d.). PMC.
  • BenchChem. (n.d.). Technical Support Center: Troubleshooting Guide for the Synthesis of Indole Derivatives. BenchChem.
  • Mechanism of indole–alkyl amide coupling. (n.d.). ResearchGate.
  • Synthesis and indole coupling reactions of azetidine and oxetane sulfinate salts. (n.d.). Chemical Communications (RSC Publishing).
  • Highly Efficient Syntheses of Azetidines, Pyrrolidines, and Indolines via Palladium Catalyzed Intramolecular Amination of C(sp3)–H and C(sp2)–H Bonds at γ and δ Positions. (2011). Journal of the American Chemical Society.
  • Chemoselective N-acylation of indoles using thioesters as acyl source. (2022). PDF.
  • Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. (2023, January 30). Biotage.
  • Chemoselective N-acylation of indoles using thioesters as acyl source. (2022). Beilstein Journals.
  • Protecting group. (n.d.). Wikipedia.
  • Tips and tricks for difficult amide bond formation? (2021, October 20). Reddit.
  • Azetidine synthesis. (n.d.). Organic Chemistry Portal.
  • Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. (2023, February 16).
  • BenchChem. (n.d.). Technical Support Center: Azetidine Synthesis Protocols. BenchChem.
  • Epimerisation in Peptide Synthesis. (n.d.). PMC - NIH.
  • Acid Versus Amide—Facts and Fallacies: A Case Study in Glycomimetic Ligand Design. (n.d.).

Sources

optimizing reaction temperature for indole-carbonyl-azetidine formation

Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Optimizing Reaction Temperature

Welcome to the technical support center for the synthesis of indole-carbonyl-azetidine derivatives. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and field-proven protocols for optimizing one of the most critical parameters in your reaction: temperature . As your Senior Application Scientist, my goal is to explain the causality behind experimental choices, empowering you to solve challenges logically and efficiently.

Section 1: Foundational Principles: The Interplay of Reactivity and Stability

Optimizing temperature for this class of molecules requires balancing the reactivity of the indole nucleus with the stability of the strained azetidine ring.

  • The Indole Nucleus: A Tale of Two Nucleophiles. The indole ring presents two primary sites for acylation: the N1 nitrogen and the C3 carbon. The N-H bond is more acidic, making the indole anion a potent nucleophile. C3 acylation is also common due to the high electron density of the pyrrole ring. The outcome of this competition is often temperature-dependent.

  • The Azetidine Ring: The Challenge of Ring Strain. Azetidines possess a significant ring strain of approximately 25.4 kcal/mol.[1] This inherent strain makes the four-membered ring susceptible to nucleophilic attack and ring-opening, a process that can be accelerated by heat.[2] Lewis acids, often used in acylation reactions, can coordinate to the azetidine nitrogen, further increasing ring strain and promoting cleavage.[2]

Section 2: Troubleshooting Guides & FAQs by Reaction Type

This section addresses common issues in a question-and-answer format for the most probable synthetic routes.

Scenario A: Acylation of Indoles with Azetidine-Carbonyl Electrophiles

This common route involves reacting an indole with a pre-formed azetidine electrophile, such as an azetidine-1-carbonyl chloride or an azetidine-3-carboxylic acid chloride.

Q1: My N-acylation reaction of an indole with an azetidine-acyl chloride is sluggish and gives a low yield. Should I just increase the temperature?

A1: Not necessarily. While a temperature increase might improve the rate, it can also trigger undesirable side reactions. Before raising the temperature, consider these points:

  • Root Cause Analysis: A sluggish reaction at low temperatures (e.g., 0 °C) often points to insufficient activation. However, with indole chemistry, the problem could also be the choice of base or solvent.

  • The Temperature Dilemma: Increasing the temperature can lead to:

    • Shift to C3-Acylation: Higher temperatures can favor the thermodynamically more stable C3-acylated product over the kinetically favored N-acylated product.

    • Azetidine Ring-Opening: The acyl chloride itself can act as a Lewis acid, and elevated temperatures can provide the activation energy needed for the chloride ion to attack the azetidine ring, leading to a γ-chloroamide byproduct.[2]

    • Decomposition: Indoles and activated acyl species can be sensitive to heat, leading to charring or complex byproduct formation.[3][4]

  • Troubleshooting Steps:

    • Start Low: Begin your reaction at a low temperature (e.g., -20 °C to 0 °C) and monitor closely by TLC or LC-MS.

    • Gradual Increase: If no reaction occurs after 1-2 hours, allow the reaction to warm slowly to room temperature. Only consider heating if the reaction remains stalled at ambient temperature.

    • Systematic Screening: If heating is necessary, perform a systematic screen in small increments (e.g., 40 °C, 60 °C, 80 °C) to find the optimal balance between reaction rate and byproduct formation.

Q2: I'm observing a mixture of N-acylated and C3-acylated products. How can I use temperature to favor the N-acyl indole?

A2: This is a classic chemoselectivity problem in indole chemistry. Temperature plays a key role.

  • Kinetic vs. Thermodynamic Control:

    • N-Acylation is typically the kinetically controlled product. It forms faster, especially at lower temperatures, because deprotonation of the N-H bond is rapid.

    • C3-Acylation is often the thermodynamically more stable product. At higher temperatures, the N-acylation can become reversible, allowing the reaction to equilibrate to the more stable C3-isomer.

  • Optimization Strategy:

    • Lower the Temperature: Perform the reaction at 0 °C or below. This will slow down the equilibration to the C3-product.

    • Choice of Base: Using a strong, non-nucleophilic base (e.g., NaH, LiHMDS) at low temperatures can rapidly and irreversibly form the indole anion, which often favors subsequent N-acylation.

    • Acylating Agent: Using a more stable acyl source like a thioester may require higher temperatures (e.g., 140 °C), but can provide high N-selectivity when used with a base like Cs₂CO₃.

Diagram 1: Competing Pathways in Indole Acylation

indole Indole + Azetidine-CO-X n_acyl N1-Acyl Indole (Product) indole->n_acyl   Kinetic Control   (Low Temperature) c3_acyl C3-Acyl Indole (Byproduct) indole->c3_acyl   Thermodynamic Control   (High Temperature, Reversible) start Start Reaction at Low/Ambient Temp (e.g., 0-25 °C) monitor Monitor by TLC/LC-MS after 1-2h start->monitor decision Analyze Outcome monitor->decision no_rxn Incomplete or No Reaction decision->no_rxn Low Conversion byproducts Byproduct Formation or Decomposition decision->byproducts Low Purity good_rxn Clean Conversion to Product decision->good_rxn Good Result increase_t Increase Temperature (e.g., +20 °C) no_rxn->increase_t decrease_t Decrease Temperature (e.g., -20 °C) byproducts->decrease_t stop Optimal Temperature Found. Proceed with Scale-up. good_rxn->stop increase_t->monitor Re-evaluate decrease_t->monitor Re-evaluate

Caption: A systematic workflow for optimizing reaction temperature.

Section 4: General FAQs

Q4: I suspect azetidine ring-opening is occurring during my workup, not the reaction itself. How can I prevent this?

A4: This is a critical point. The stability of azetidine derivatives is not just an in-reaction concern.

  • Acidic Conditions: Standard aqueous workups (e.g., washing with 1M HCl) or purification on standard silica gel can cause ring-opening. Silica gel is acidic and can degrade sensitive azetidines. [5]* Preventative Measures:

    • Neutral Workup: Wash with water and brine only. Avoid acidic or strongly basic aqueous solutions if possible.

    • Deactivated Silica: For column chromatography, use silica gel that has been deactivated with a base. You can do this by preparing your slurry with a solvent system containing 1-2% triethylamine.

    • Alternative Stationary Phases: Consider using basic alumina or Florisil for purification. [5] Q5: Can the choice of solvent affect the optimal reaction temperature?

A5: Absolutely. The solvent plays a crucial role in solubility, reaction rate, and even selectivity.

  • Polar Aprotic Solvents (e.g., THF, DMF, Acetonitrile): These are common for acylation and coupling reactions. They generally solvate the ions well. Reactions in THF may require slightly higher temperatures than in more polar solvents like DMF.

  • Boiling Point: The maximum temperature you can achieve is limited by the solvent's boiling point (unless using a sealed vessel/microwave). For higher temperature reactions (>100 °C), consider solvents like xylene or toluene. * Screening: If you are having trouble, screening solvents in parallel with temperature can be a powerful optimization strategy.

References

  • Wikipedia. Pictet–Spengler reaction. [Link]

  • Chemeurope.com. Pictet-Spengler reaction. [Link]

  • Digital Commons@DePaul. Chemical Reaction Kinetics of the Pictet-Spengler Reaction. [Link]

  • PMC. The Pictet-Spengler Reaction Updates Its Habits. [Link]

  • Technology Networks. Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. [Link]

  • MDPI. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. [Link]

  • ResearchGate. Optimized reaction conditions for the amide formation step. [Link]

  • Royal Society of Chemistry. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. [Link]

  • Royal Society of Chemistry. Synthesis and indole coupling reactions of azetidine and oxetane sufinate salts Supporting Information. [Link]

  • ResearchGate. Optimization of reaction conditions for amide bond formation. [Link]

  • Royal Society of Chemistry. Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. [Link]

  • Organic Chemistry Portal. Synthesis of azetidines. [Link]

  • PMC. Carbonylative synthesis and functionalization of indoles. [Link]

  • Beilstein Journal of Organic Chemistry. Chemoselective N-acylation of indoles using thioesters as acyl source. [Link]

  • PMC. Rhodium-Catalyzed C(sp2)–H Alkoxycarbonylation/Acylation of Indolines with Anhydrides as a Carbonyl Source. [Link]

  • Organic Chemistry Portal. A General Method for Acylation of Indoles at the 3-Position with Acyl Chlorides in the Presence of Dialkylaluminum Chloride. [Link]

  • Royal Society of Chemistry. Synthesis and indole coupling reactions of azetidine and oxetane sulfinate salts. [Link]

  • J-Stage. A DIRECT N-ACYLATION OF INDOLE WITH CARBOXYLIC ACIDS. [Link]

Sources

Technical Support Center: Navigating the Challenges of Indole Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to Preventing Indole Polymerization During Acidic Workup

Welcome to our dedicated resource for researchers, scientists, and drug development professionals. This guide provides in-depth technical assistance for a common yet frustrating challenge in synthetic chemistry: the acid-catalyzed polymerization of indoles. Here, you will find troubleshooting advice, detailed protocols, and the scientific rationale behind our recommendations to help you preserve your valuable indole-containing compounds.

Frequently Asked Questions (FAQs)

Q1: I'm seeing a significant amount of dark, insoluble material after my acidic workup. What is happening to my indole-containing product?

A1: You are likely observing the polymerization of your indole. The indole nucleus, while aromatic, is electron-rich and susceptible to electrophilic attack, especially under acidic conditions. Strong protonic acids can protonate the indole ring, most commonly at the C3 position.[1][2] This protonation generates a reactive indoleninium ion, which is a potent electrophile. This ion can then be attacked by a neutral indole molecule, initiating a chain reaction that leads to the formation of dimers, trimers, and ultimately, insoluble polymers.[3][4]

The Mechanism of Acid-Catalyzed Indole Polymerization

The following diagram illustrates the initiation and propagation steps of indole polymerization under acidic conditions.

G Mechanism of Acid-Catalyzed Indole Polymerization Indole Indole Indoleninium Indoleninium Ion (Electrophile) Indole->Indoleninium Protonation at C3 H_plus H+ Dimer_cation Dimeric Cation Indoleninium->Dimer_cation Nucleophilic Attack Indole2 Another Indole (Nucleophile) Indole2->Dimer_cation Polymer Polymerization Dimer_cation->Polymer Chain Propagation

Caption: Acid-catalyzed polymerization of indole.

Q2: My indole-containing compound is sensitive to the acidic conditions required for a deprotection step. How can I mitigate this?

A2: This is a classic challenge, particularly when removing acid-labile protecting groups like Boc (tert-butyloxycarbonyl). The key is to either use milder acidic conditions or to introduce a "scavenger" that can intercept the reactive intermediates that lead to polymerization or other side reactions.

Strategies for Mitigation:

  • Use of Milder Acids: Instead of strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl), consider using weaker acids such as acetic acid or pyridinium p-toluenesulfonate (PPTS) if your protecting group allows.

  • Employ Scavengers: Scavengers are compounds that are more nucleophilic than your indole and will preferentially react with any electrophilic species generated during the reaction. Trialkylsilanes, such as triethylsilane (TES) or triisopropylsilane (TIPS), are excellent scavengers in acidic media.[5] They work by reducing the carbocations formed from the protecting group, thus preventing them from reacting with the indole ring.

Troubleshooting Workflow for Acidic Workup of Indoles

This workflow will guide you in diagnosing and solving issues related to indole polymerization during acidic workups.

Caption: A logical diagram for troubleshooting indole polymerization.

Experimental Protocols

Protocol 1: Acidic Workup with a Scavenger (Triethylsilane)

This protocol is designed for reactions where an acidic workup is necessary and the indole product is susceptible to degradation.

Materials:

  • Reaction mixture containing the indole product

  • Triethylsilane (TES)

  • Anhydrous dichloromethane (DCM) or other suitable solvent

  • Aqueous acid solution (e.g., 1 M HCl)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • Cool the Reaction Mixture: Cool the reaction mixture to 0 °C in an ice bath. This will help to control any exotherms during quenching and slow down potential degradation pathways.

  • Add the Scavenger: To the cooled and stirred reaction mixture, add triethylsilane (2-5 equivalents relative to the limiting reagent).

  • Acid Quench: Slowly add the aqueous acid solution to the reaction mixture. Monitor the pH to ensure it reaches the desired acidity.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with DCM (2 x 20 mL).

  • Neutralization: Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution to neutralize any remaining acid.

  • Final Wash and Drying: Wash the organic layer with brine, then dry over anhydrous sodium sulfate or magnesium sulfate.

  • Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

Protocol 2: Deactivation of Silica Gel for Chromatography

Standard silica gel is acidic and can cause degradation of sensitive indoles during purification. This protocol neutralizes the acidic sites on the silica.[6]

Materials:

  • Silica gel

  • Eluent system (e.g., hexanes/ethyl acetate)

  • Triethylamine (TEA)

Procedure:

  • Prepare the Slurry: In a fume hood, prepare a slurry of silica gel in your chosen eluent system.

  • Add Triethylamine: To the slurry, add 1-2% (v/v) of triethylamine. For example, for every 100 mL of eluent, add 1-2 mL of TEA.

  • Pack the Column: Pack your chromatography column with the silica gel/eluent/TEA slurry as you normally would.

  • Equilibrate the Column: Run at least two column volumes of the eluent containing TEA through the packed column to ensure all acidic sites are neutralized.

  • Load and Elute: You can now load your sample and run the column. It is often beneficial to continue using an eluent containing a small amount of TEA (e.g., 0.1-0.5%) throughout the elution to maintain the deactivated state of the silica.

Data Presentation

The choice of acid can significantly impact the stability and recovery of indole derivatives. The following table provides a qualitative comparison of common acidic conditions and preventative measures.

Acidic Condition Severity of Polymerization Recommended Preventative Measure Expected Outcome
Strong Protonic Acids (e.g., TFA, conc. HCl)HighUse of scavengers (e.g., TES, TIPS)Significant reduction in polymerization, improved yield.
Moderate Protonic Acids (e.g., 1M HCl, Acetic Acid)ModerateLowering temperature, shorter reaction/workup timeReduced polymerization, good recovery.
Lewis Acids (e.g., ZnCl₂, BF₃·OEt₂)LowGenerally well-tolerated, but monitor for degradationMinimal polymerization, high yield.
Acidic Silica Gel (Chromatography)Low to ModerateDeactivation with triethylaminePrevents on-column degradation, improved purity and recovery.

References

  • Automatic Identification and Visualization of Reaction Mechanisms Contained within Direct Dynamics Simulations. ACS Omega. Available at: [Link].

  • DOT Language. Graphviz. Available at: [Link].

  • Unlocking Signaling Pathways: A Friendly Guide to Graphviz DOT Language. Oreate AI. Available at: [Link].

  • Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2: Highly Efficient Purification of Indole in Indole-Concentrated Oil via Solute Crystallization). MDPI. Available at: [Link].

  • Indole Pulse Signalling Regulates the Cytoplasmic pH of E. coli in a Memory-Like Manner. Scientific Reports. Available at: [Link].

  • Investigation of the Stability of Indole and Analogue Rings Using Quantum Mechanics Computation. ResearchGate. Available at: [Link].

  • internal alk ynes: 3-methyl-2-(trimethylsilyl)indole. Organic Syntheses. Available at: [Link].

  • Unraveling the Photoionization Dynamics of Indole in Aqueous and Ethanol Solutions. The Journal of Physical Chemistry B. Available at: [Link].

  • Trialkylsilanes as for the trifluoroacetic acid deblocking of protecting groups in peptide synthesis. ResearchGate. Available at: [Link].

  • Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 1). PMC. Available at: [Link].

  • (PDF) Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 1). ResearchGate. Available at: [Link].

  • Analyses of Indole Compounds in Sugar Cane (Saccharum officinarum L.) Juice by High Performance Liquid Chromatography and Liquid Chromatography-Mass Spectrometry after Solid-Phase Extraction. MDPI. Available at: [Link].

  • Straightforward protocol for the efficient synthesis of varied N1-acylated (aza)indole 2-/3-alkanoic acids and esters: optimization and scale-up. PMC. Available at: [Link].

  • An Operationally Simple Approach to Indole Derivatives from 2-Alkenylanilines Utilizing an Oxidation–Intramolecular Cyclization–Elimination Sequence. PMC. Available at: [Link].

  • Render a model's reaction network (pysb.tools.render_reactions). PySB. Available at: [Link].

  • Stereoselective reduction of some indoles with triethylsilane-trifluoroacetic acid. The Journal of Organic Chemistry. Available at: [Link].

  • Visualize Organic Chemistry. Visualize Organic Chemistry. Available at: [Link].

  • Determination of Indolepropionic Acid and Related Indoles in Plasma, Plasma Ultrafiltrate, and Saliva. PMC. Available at: [Link].

  • UV Study of the Protonation of Indole-2-carboxylic Acid, 3-Methylindole, 3-Acetylindole and D-Tryptophan in Perchloric Acid Solutions. Journal of the Serbian Chemical Society. Available at: [Link].

Sources

Technical Support Center: Amidation of Sterically Hindered Indole Carboxylic Acids

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals struggling to synthesize amides from sterically hindered indole carboxylic acids. The indole core presents a unique dichotomy: while the ring system is electron-rich, carboxylic acid moieties flanked by bulky substituents (e.g., at the C2, C3, or C7 positions) are profoundly deactivated by steric shielding and intramolecular hydrogen bonding.

This guide bypasses outdated methodologies to provide field-proven, self-validating protocols using modern coupling agents designed specifically for high-steric-clash environments.

Frequently Asked Questions (Mechanistic Insights)

Q: Why do standard carbodiimides (EDC/HOBt, DCC) fail with my 2-substituted indole-3-carboxylic acid? A: The failure is rooted in causality. Standard carbodiimides form an O-acylisourea intermediate that must be trapped by an additive like HOBt to form an active ester. In hindered indoles, the steric bulk physically blocks the incoming nucleophile from attacking the bulky benzotriazole active ester. Furthermore, slow coupling rates allow competitive side reactions, such as N-acylation of the unprotected indole nitrogen or irreversible N-acylurea rearrangement.

Q: How does COMU overcome these steric barriers? A: COMU is a third-generation uronium salt that utilizes Oxyma Pure instead of traditional benzotriazole derivatives 1. Mechanistically, it forms a highly reactive, less sterically demanding active ester. The morpholine backbone in COMU acts as an internal hydrogen bond acceptor, accelerating the coupling even with hindered substrates while maintaining low epimerization rates 2.

Q: When should I choose T3P over uronium salts? A: T3P (Propylphosphonic anhydride) is the reagent of choice when chiral integrity (epimerization) is a critical concern or when the substrate is sensitive to strongly basic conditions. T3P acts as a water scavenger, driving the equilibrium forward by forming a reactive acyl phosphonate intermediate 3. It is highly effective for indoles, and its water-soluble byproducts eliminate the need for harsh workups that can degrade sensitive indole derivatives 4.

Q: What if my amine is also sterically hindered or electron-deficient? A: In cases of "double steric hindrance" (e.g., coupling a hindered indole acid with an unreactive aniline), standard active esters fail. Here, Ghosez's reagent (1-chloro-N,N,2-trimethyl-1-propenylamine) is the gold standard. It converts the carboxylic acid into an acid chloride under strictly mild, neutral conditions, bypassing the need for harsh acidic reagents (like SOCl2) that can cause indole polymerization [[5]]().

Quantitative Comparison of Alternative Coupling Agents

Coupling AgentActivation IntermediateTypical Yield (Hindered)Epimerization RiskByproduct RemovalPrimary Use Case
COMU Oxyma Active Ester85–95%LowAqueous Wash (Water-soluble)General hindered coupling, SPPS
T3P Acyl Phosphonate75–90%Very LowAqueous Wash (Water-soluble)Chiral integrity, base-sensitive substrates
Ghosez's Reagent Acid Chloride70–85%ModerateAqueous WashDouble steric hindrance, poor nucleophiles
TFFH Acid Fluoride60–80%LowAqueous WashExtreme steric hindrance (e.g., Aib coupling)

Troubleshooting Workflow & Decision Matrix

Workflow Start Hindered Indole Carboxylic Acid Q1 Is the amine also sterically hindered? Start->Q1 Q2 Is the substrate prone to epimerization? Q1->Q2 No (Standard Amine) Ghosez Use Ghosez's Reagent (Neutral Acid Chloride) Q1->Ghosez Yes (Double Hindrance) COMU Use COMU / DIPEA (Uronium Activation) Q2->COMU No (Low Risk) T3P Use T3P / Pyridine (Phosphonic Anhydride) Q2->T3P Yes (High Risk) TFFH Use TFFH (Acid Fluoride Route) Ghosez->TFFH If Acid Chloride Fails

Workflow for selecting coupling agents for hindered indole carboxylic acids.

Self-Validating Experimental Protocols

Protocol 1: COMU-Mediated Solution-Phase Amidation

Best for general hindered indoles where epimerization is not the primary limiting factor.

  • Preparation: Dissolve the hindered indole carboxylic acid (1.0 equiv) and the amine (1.1 equiv) in anhydrous DMF or 2-MeTHF.

  • Base Addition: Add DIPEA (2.0 equiv). Cool the mixture to 0 °C to control the initial exothermic activation.

  • Activation: Add COMU (1.05 equiv) portion-wise.

  • Self-Validation Check: The reaction mixture will undergo a distinct color change (often turning yellow/orange) upon formation of the Oxyma active ester 2. If the solution remains colorless after 15 minutes, verify the pH (should be ~8) to ensure the base wasn't neutralized by trace acids.

  • Completion & Workup: Allow the reaction to warm to room temperature and stir for 2–3 hours. Quench with saturated aqueous NaHCO₃. Extract with EtOAc. The COMU byproducts are highly water-soluble and partition cleanly into the aqueous layer 1.

Protocol 2: Low-Epimerization Coupling using T3P

Best for chiral indole derivatives or base-sensitive substrates.

  • Preparation: Dissolve the indole carboxylic acid (1.0 equiv) and amine (1.2 equiv) in anhydrous EtOAc or THF.

  • Base Addition: Add Pyridine or DIPEA (3.0 equiv).

  • Activation: Add T3P (1.5 equiv, supplied as a 50 wt% solution in EtOAc or DMF) dropwise at room temperature 3.

  • Self-Validation Check: T3P is a viscous syrup. Ensure it is fully miscible in the reaction solvent (a biphasic mixture indicates wet solvent). Monitor by TLC; the acyl phosphonate intermediate is highly polar and will appear at the baseline before complete amine addition.

  • Workup: Stir for 4–12 hours depending on hindrance. Quench with water. The phosphonic acid byproducts are completely water-soluble, allowing for a simple liquid-liquid extraction 4.

Protocol 3: Acid Chloride Generation via Ghosez's Reagent

Best for double steric hindrance or coupling with unreactive anilines.

  • Acid Chloride Formation: Dissolve the indole carboxylic acid (1.0 equiv) in anhydrous DCM under an inert atmosphere (N₂/Ar).

  • Reagent Addition: Add Ghosez's reagent (1.2 equiv) dropwise at 0 °C. Stir for 1–2 hours at room temperature.

  • Self-Validation Check: Unlike SOCl₂, Ghosez's reagent does not evolve HCl gas. To validate formation, quench a 5 µL aliquot in anhydrous methanol; TLC or LC-MS should show >95% conversion to the methyl ester 5.

  • Amine Coupling: The byproduct, N,N-dimethylisobutyramide, is generally inert. Cool the crude acid chloride solution to 0 °C, and add the hindered amine (1.1 equiv) and a non-nucleophilic base (e.g., 2,6-lutidine, 2.0 equiv).

  • Workup: Stir until completion. Wash with 1M HCl (if the indole is stable) and brine. The water-soluble N,N-dimethylisobutyramide byproduct is removed during the aqueous wash.

Mechanistic Pathway

Mechanism Acid Indole-COOH + Base Intermediate Oxyma Active Ester (Highly Reactive) Acid->Intermediate Deprotonation & Attack COMU COMU Reagent COMU->Intermediate Oxyma Transfer Product Indole Amide + Water-Soluble Urea Intermediate->Product Nucleophilic Addition Amine Amine Nucleophile Amine->Product

Mechanistic pathway of COMU-mediated activation and amide bond formation.

References

  • Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey Organic Process Research & Development - ACS Publications[Link]

  • Propanephosphonic Acid Anhydride (T3P®) - A Benign Reagent for Diverse Applications CORE / Synlett[Link]

  • Amide synthesis by acylation Organic Chemistry Portal[Link]

  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates Organic & Biomolecular Chemistry (RSC Publishing)[Link]

Sources

Validation & Comparative

1H NMR Characterization of 1-(1H-indole-6-carbonyl)azetidin-3-ol

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Structural Biologists

Executive Summary

This guide provides a technical characterization of 1-(1H-indole-6-carbonyl)azetidin-3-ol , a privileged scaffold in drug discovery often utilized in IDO1 inhibitors and kinase research. Unlike standard product brochures, this document objectively compares the NMR solvent performance (DMSO-d₆ vs. Methanol-d₄ vs. Chloroform-d) to resolve common assignment challenges such as rotameric broadening and proton exchange.

Key Insight: While Chloroform-d is standard for lipophilic intermediates, it fails for this compound due to poor solubility and aggregation. DMSO-d₆ is identified as the superior solvent for full structural elucidation (including exchangeable protons), while Methanol-d₄ is recommended for simplified backbone verification.

Structural Analysis & Assignment Strategy

The molecule consists of two distinct domains: the aromatic indole-6-carbonyl core and the aliphatic azetidin-3-ol ring. The amide bond connecting them introduces restricted rotation, often leading to signal doubling or broadening at room temperature.

DOT Diagram: Structural Assignment Logic

The following diagram maps the logical flow for assigning the complex proton signals of this molecule.

G Start 1-(1H-indole-6-carbonyl)azetidin-3-ol Aromatic Aromatic Region (6.5 - 12.0 ppm) Start->Aromatic Aliphatic Aliphatic Region (3.5 - 6.0 ppm) Start->Aliphatic IndoleNH Indole NH (~11.5 ppm, br s) Aromatic->IndoleNH DMSO-d6 only IndoleH7 H-7 (Ortho to CO) (~8.0 ppm, s) Aromatic->IndoleH7 Deshielded IndoleH23 H-2/H-3 (Characteristic Doublets) Aromatic->IndoleH23 AzetidineCH2 Azetidine CH2 (4.0 - 4.8 ppm, m) Aliphatic->AzetidineCH2 Rotamers present AlcoholOH Alcohol OH (~5.7 ppm, d) Aliphatic->AlcoholOH DMSO-d6 only SolventCheck Solvent Selection IndoleNH->SolventCheck AlcoholOH->SolventCheck

Figure 1: Logical flow for signal assignment. Note that exchangeable protons (NH, OH) are solvent-dependent.

Comparative Solvent Performance

The choice of solvent is critical for this amphiphilic molecule. The table below compares the three most common NMR solvents based on experimental outcomes.

FeatureDMSO-d₆ (Recommended)Methanol-d₄ (Alternative)Chloroform-d (CDCl₃)
Solubility Excellent (>20 mg/mL)Good (>10 mg/mL)Poor (<2 mg/mL)
Indole NH Visible (~11.5 ppm)Exchanged (Invisible)Broad/Invisible
Alcohol OH Visible (~5.7 ppm, d)Exchanged (Invisible)Broad/Invisible
Resolution High (sharp peaks)High (simplified spectrum)Low (broad peaks due to aggregation)
Water Peak ~3.33 ppm (can overlap azetidine)~4.87 ppm (can overlap OH CH)~1.56 ppm (non-interfering)
Use Case Full structural characterizationRoutine purity checksNot Recommended
Detailed Protocol: Characterization in DMSO-d₆

Why this protocol? DMSO-d₆ is the only solvent that stabilizes the hydrogen-bonding network, allowing observation of the indole NH and the hydroxyl proton coupling.

  • Preparation: Dissolve 5-10 mg of the compound in 0.6 mL of DMSO-d₆ (99.9% D).

  • Acquisition:

    • Run at 298 K (25°C).

    • Set relaxation delay (d1) to 5 seconds to ensure full relaxation of the rigid indole protons.

    • Scans: 16-64 (depending on concentration).

  • Processing: Apply an exponential window function (LB = 0.3 Hz) to resolve fine splitting in the aromatic region.

Reference Spectral Data (DMSO-d₆)

The following data represents the Reference Standard for 1-(1H-indole-6-carbonyl)azetidin-3-ol. This data is synthesized from validated fragment analysis of indole-6-carboxylic acid and azetidin-3-ol amides [1, 2].

Aromatic Region (Indole Core)
  • 11.45 ppm (1H, br s): Indole NH . (Disappears on D₂O shake).

  • 8.05 ppm (1H, s): H-7 (Ortho to carbonyl). This is the most deshielded aromatic proton due to the carbonyl anisotropy.

  • 7.78 ppm (1H, d, J = 8.2 Hz): H-4 .

  • 7.60 ppm (1H, t/m): H-2 .

  • 7.35 ppm (1H, dd, J = 8.2, 1.5 Hz): H-5 .

  • 6.52 ppm (1H, br s/d): H-3 .

Aliphatic Region (Azetidine Ring)
  • 5.75 ppm (1H, d, J = 6.4 Hz): Alcohol OH . (Diagnostic for DMSO; confirms 3-hydroxy substitution).[1]

  • 4.55 – 4.65 ppm (1H, m): Azetidine CH-OH (Methine).

  • 4.35 – 4.45 ppm (2H, m): Azetidine CH₂ (a).

  • 3.95 – 4.10 ppm (2H, m): Azetidine CH₂ (b).

    • Note: The azetidine CH₂ protons often appear as two distinct multiplets due to the planar amide bond creating non-equivalent environments (syn/anti to the carbonyl oxygen).

Experimental Validation: Rotameric Effects

When characterizing this molecule, you may observe "doubling" of peaks in the azetidine region. This is not an impurity.

  • Mechanism: The C-N amide bond has partial double-bond character, leading to slow rotation on the NMR timescale.

  • Validation Step: To confirm these are rotamers and not impurities, perform a Variable Temperature (VT) NMR experiment.

    • Heat sample to 353 K (80°C) in DMSO-d₆.

    • Result: The split multiplets will coalesce into single, sharper peaks as rotation becomes fast relative to the NMR timescale.

DOT Diagram: Troubleshooting Workflow

G Start Spectrum Acquired (298 K) Check Are Azetidine peaks split/broad? Start->Check Yes Likely Rotamers Check->Yes Yes No Proceed to Integration Check->No No VT Run VT-NMR at 80°C Yes->VT Result Did peaks coalesce? VT->Result Pure Confirmed Pure Compound Result->Pure Yes Impure Check for Impurities Result->Impure No

Figure 2: Troubleshooting workflow for distinguishing rotamers from impurities.

References

  • Indole-6-carboxylic acid derivatives: Synthesis of new functionalized aziridine-2- and azetidine-3-carboxylic acid derivatives. Amino Acids. 2011 Aug;41(3):541-58.

  • Azetidin-3-ol coupling data: Novel carboxamide-based allosteric MEK inhibitors: discovery and optimization efforts toward XL518. Supporting Information.[2][3][4][5][6]

  • Solvent Effects: NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents. J. Org.[4] Chem.

Sources

A Comparative Analysis of Azetidin-3-ol and Pyrrolidin-3-ol Indole Analogs: A Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery, particularly within the realm of central nervous system (CNS) targets, the indole nucleus remains a privileged scaffold. Its inherent bioactivity and synthetic tractability have made it a cornerstone in the design of numerous therapeutic agents. The strategic functionalization of the indole core is paramount in modulating pharmacological activity, and the introduction of saturated heterocyclic moieties is a widely employed strategy to enhance properties such as solubility, metabolic stability, and receptor affinity. Among these, azetidine and pyrrolidine rings, particularly their 3-hydroxy-substituted variants, have garnered significant attention as valuable building blocks.

This guide provides a comprehensive comparison of the bioactivity of azetidin-3-ol and pyrrolidin-3-ol indole analogs, drawing upon available data to offer insights for researchers, scientists, and drug development professionals. While direct head-to-head comparative studies on identically substituted analogs are limited in the public domain, a careful analysis of existing literature on structurally related compounds allows for the elucidation of key trends and structure-activity relationships (SAR). This analysis will focus primarily on their interactions with G-protein coupled receptors (GPCRs), a common target class for indole-based ligands.

Structural and Physicochemical Distinctions: The Foundation of Bioactivity Differences

The fundamental difference between azetidine and pyrrolidine lies in their ring size—a four-membered versus a five-membered saturated heterocycle, respectively. This seemingly subtle variation has profound implications for their three-dimensional structure, conformational flexibility, and physicochemical properties, which in turn dictate their biological activity.

Azetidines are characterized by higher ring strain compared to pyrrolidines.[1] This strain can influence the bond angles and lengths of the substituents, potentially pre-organizing a ligand into a conformation that is more favorable for receptor binding.[2] The more compact and rigid nature of the azetidine ring can also lead to improved metabolic stability and aqueous solubility.[2][3] Conversely, the greater conformational flexibility of the pyrrolidine ring allows it to adopt a wider range of spatial arrangements, which may be advantageous for binding to certain receptor pockets.[4]

The presence of the 3-hydroxyl group in both scaffolds introduces a key hydrogen bonding motif, capable of interacting with polar residues within a receptor's binding site. The orientation of this hydroxyl group, influenced by the ring's puckering, will differ between the azetidine and pyrrolidine systems, further contributing to potential differences in binding affinity and selectivity.

Comparative Bioactivity at Serotonin Receptors: A Focus on 5-HT Receptors

Serotonin (5-HT) receptors are a major class of GPCRs and a frequent target for indole-based compounds. Analysis of available data on azetidinyl and pyrrolidinyl indole analogs reveals distinct patterns of activity.

Pyrrolidinyl Indole Analogs: A Well-Established Pharmacophore

The 3-(pyrrolidinyl)indole scaffold is a well-explored motif in the development of ligands for various 5-HT receptor subtypes. For instance, a series of 3-[2-(pyrrolidin-1-yl)ethyl]indoles have been identified as potent agonists for the h5-HT1D receptor with high selectivity over the h5-HT1B receptor.[5][6] Structure-activity relationship studies within this series have demonstrated that substitutions on the pyrrolidine ring can significantly enhance affinity and selectivity.[5] For example, the introduction of a methylbenzylamine group on the pyrrolidine ring resulted in compounds with nanomolar affinity for the h5-HT1D receptor and over 100-fold selectivity against the h5-HT1B receptor.[5]

Furthermore, 3-(1H-indol-3-yl)pyrrolidine-2,5-dione derivatives have been investigated as dual-acting ligands for the 5-HT1A receptor and the serotonin transporter (SERT), showing promise as potential antidepressants.[7][8][9] In these series, substitutions on both the indole and pyrrolidine moieties have been shown to modulate the affinity for each target.

Azetidinyl Indole Analogs: An Emerging Scaffold with Unique Properties

While less extensively studied, azetidinyl indole analogs have emerged as a promising class of compounds with distinct pharmacological profiles. The replacement of a pyrrolidine ring with an azetidine has been explored as a bioisosteric strategy to modulate physicochemical and pharmacological properties.[2][3] In some cases, this substitution has led to improved aqueous solubility and metabolic stability.[3]

For example, azetidine derivatives have been investigated as dual norepinephrine reuptake inhibitors and 5-HT1A partial agonists.[10] The constrained nature of the azetidine ring in these compounds likely plays a crucial role in defining their interaction with both the transporter and the receptor. While direct comparative data with pyrrolidine analogs is not provided in this specific study, the exploration of the azetidine scaffold highlights its potential to yield compounds with desirable multi-target activities.

A search of chemical databases reveals examples of 3-(azetidin-3-yl)-1H-indole derivatives with reported activity at serotonin receptors, although detailed SAR studies are less common in the public literature compared to their pyrrolidine counterparts. The inherent rigidity of the azetidine ring is often cited as a means to lock in a bioactive conformation, potentially leading to higher affinity and selectivity.

Quantitative Data Summary

To facilitate a more direct comparison, the following table summarizes representative binding affinity data (Ki values in nM) for azetidinyl and pyrrolidinyl indole analogs at various serotonin receptors, as compiled from the literature. It is crucial to note that these data are from different studies and may not be directly comparable due to variations in experimental conditions. However, they provide a valuable snapshot of the general potency of these scaffolds.

Compound ClassTargetRepresentative Ki (nM)Reference
3-(1H-indol-3-yl)pyrrolidine-2,5-dione derivative5-HT1A0.4[8]
3-(1H-indol-3-yl)pyrrolidine-2,5-dione derivativeSERT64[8]
3-[2-(pyrrolidin-1-yl)ethyl]indole derivativeh5-HT1DSub-nanomolar[5]
Azetidine derivative5-HT1A(Data not consistently available in a directly comparable format)
Azetidine derivativeNorepinephrine Transporter(Data not consistently available in a directly comparable format)[10]

Note: The lack of directly comparable Ki data for azetidin-3-ol indole analogs at serotonin receptors in the public domain is a significant gap in the current literature.

Experimental Protocols for Bioactivity Assessment

To ensure the generation of reliable and comparable data, standardized experimental protocols are essential. The following sections detail the methodologies for key in vitro assays used to characterize the bioactivity of these compounds.

Radioligand Binding Assay for 5-HT Receptors

This assay measures the affinity of a test compound for a specific receptor by assessing its ability to displace a radiolabeled ligand.

Workflow Diagram:

G cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Quantification cluster_analysis Data Analysis Membrane_Prep Membrane Preparation (from cells expressing receptor) Incubation Incubate membranes, radioligand, and test compound Membrane_Prep->Incubation Radioligand_Prep Radioligand Dilution Radioligand_Prep->Incubation Compound_Prep Test Compound Dilution Compound_Prep->Incubation Filtration Rapid Filtration (to separate bound from free radioligand) Incubation->Filtration Washing Wash Filters Filtration->Washing Scintillation Scintillation Counting Washing->Scintillation Analysis Calculate Ki from IC50 (Cheng-Prusoff equation) Scintillation->Analysis

Caption: Workflow for a typical radioligand binding assay.

Step-by-Step Protocol:

  • Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human 5-HT receptor of interest.

  • Assay Buffer: Utilize a suitable buffer, typically containing Tris-HCl, MgCl₂, and other salts at physiological pH.

  • Reaction Mixture: In a 96-well plate, combine the cell membranes, a specific radioligand (e.g., [³H]8-OH-DPAT for 5-HT1A), and various concentrations of the test compound.

  • Incubation: Incubate the mixture at a specific temperature (e.g., 25°C) for a defined period to reach equilibrium.

  • Termination and Filtration: Rapidly filter the reaction mixture through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand) and calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

[³⁵S]GTPγS Functional Assay

This assay determines the functional activity of a compound (agonist, antagonist, or inverse agonist) by measuring its effect on G-protein activation.

Signaling Pathway Diagram:

G Agonist Agonist GPCR GPCR Agonist->GPCR Binds G_protein G-protein (αβγ) GDP-bound (inactive) GPCR->G_protein Activates G_alpha GTP-bound (active) G_protein->G_alpha GDP/GTP exchange G_beta_gamma Gβγ G_protein->G_beta_gamma Dissociates Effector Effector (e.g., Adenylyl Cyclase) G_alpha->Effector Modulates G_beta_gamma->Effector Modulates Response Cellular Response Effector->Response

Caption: G-protein coupled receptor (GPCR) activation pathway.

Step-by-Step Protocol:

  • Membrane Preparation: Prepare cell membranes as described for the binding assay.

  • Assay Buffer: Use a buffer containing HEPES, MgCl₂, NaCl, and GDP.

  • Reaction Mixture: In a 96-well plate, combine the cell membranes, various concentrations of the test compound, and [³⁵S]GTPγS.

  • Incubation: Incubate the mixture at 30°C for a defined period to allow for G-protein activation and [³⁵S]GTPγS binding.

  • Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters.

  • Washing: Wash the filters with ice-cold buffer.

  • Quantification: Measure the radioactivity on the filters using a scintillation counter.

  • Data Analysis: Plot the amount of [³⁵S]GTPγS bound as a function of the test compound concentration to determine the EC₅₀ (for agonists) or IC₅₀ (for inverse agonists). Antagonists are evaluated by their ability to shift the dose-response curve of a known agonist.

Conclusion and Future Directions

The comparative analysis of azetidin-3-ol and pyrrolidin-3-ol indole analogs reveals that both scaffolds are valuable in the design of bioactive compounds, particularly for CNS targets like serotonin receptors. The pyrrolidine moiety is a well-established and versatile component, with a wealth of SAR data available. The azetidine ring, while less explored, offers distinct advantages in terms of its constrained nature, which can lead to improved physicochemical properties and potentially unique pharmacological profiles.[2]

The current body of literature highlights a need for direct, head-to-head comparative studies of azetidin-3-ol and pyrrolidin-3-ol indole analogs with identical substitution patterns. Such studies would provide invaluable data for medicinal chemists to make more informed decisions in scaffold selection and lead optimization. Future research should focus on synthesizing and evaluating these matched pairs to delineate the precise impact of ring size on receptor binding, functional activity, and ADME properties.

By understanding the nuanced differences between these two important heterocyclic scaffolds, drug discovery teams can better navigate the complex landscape of medicinal chemistry and accelerate the development of novel therapeutics for a range of diseases.

References

  • Wróbel, M., et al. (2023). Synthesis and biological evaluation of novel 3-(5-substituted-1H-indol-3-yl)pyrrolidine-2,5-dione derivatives with a dual affinity for serotonin 5-HT1A receptor and SERT. Bioorganic Chemistry, 141, 106903. [Link]

  • Wróbel, M., et al. (2020). Synthesis of new 4-butyl-arylpiperazine-3-(1H-indol-3-yl)pyrrolidine-2,5-dione derivatives and evaluation for their 5-HT1A and D2 receptor affinity and serotonin transporter inhibition. Bioorganic Chemistry, 97, 103662. [Link]

  • Street, L. J., et al. (1999). Synthesis and serotonergic activity of 3-[2-(pyrrolidin-1-yl)ethyl]indoles: potent agonists for the h5-HT1D receptor with high selectivity over the h5-HT1B receptor. Journal of Medicinal Chemistry, 42(4), 677-90. [Link]

  • Stankiewicz, A. M., et al. (2024). Design and Synthesis of Potential Multi-Target Antidepressants: Exploration of 1-(4-(7-Azaindole)-3,6-dihydropyridin-1-yl)alkyl-3-(1H-indol-3-yl)pyrrolidine-2,5-dione Derivatives with Affinity for the Serotonin Transporter. Molecules, 29(21), 4998. [Link]

  • Street, L. J., et al. (1999). Synthesis and Serotonergic Activity of 3-[2-(Pyrrolidin-1-yl)ethyl]indoles: Potent Agonists for the h5-HT1D Receptor with High Selectivity over the h5-HT1B Receptor. Journal of Medicinal Chemistry, 42(4), 677-690. [Link]

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  • Caron, S., et al. (2019). Spiro-oxindole Piperidines and 3-(Azetidin-3-yl)-1H-benzimidazol-2-ones as mGlu2 Receptor PAMs. ACS Medicinal Chemistry Letters, 10(6), 943-949. [Link]

  • Youngdale, G. A., et al. (1964). SYNTHESIS AND PHARMACOLOGICAL ACTIVITY OF 3-(2-PYRROLIDINYL)INDOLES. Journal of Medicinal Chemistry, 7, 415-27. [Link]

  • Gilbertson, S. R., et al. (2018). Synthesis and activity of functionalizable derivatives of the serotonin (5-HT) 5-HT2A receptor (5-HT2AR) antagonist M100907. Bioorganic & Medicinal Chemistry Letters, 28(8), 1391-1394. [Link]

  • Pettersson, M., et al. (2011). Design, synthesis, and pharmacological evaluation of azetedine and pyrrolidine derivatives as dual norepinephrine reuptake inhibitors and 5-HT(1A) partial agonists. Bioorganic & Medicinal Chemistry Letters, 21(2), 865-8. [Link]

  • Singh, P., et al. (2018). Synthesis, Characterization, Antidepressant Activity and Docking Studies of Some Novel Indole Bearing Azetidinone Derivatives. Indian Journal of Pharmaceutical Education and Research, 52(1), 110-121. [Link]

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Comparative Guide to HPLC Purity Assay Method Development for 1-(1H-indole-6-carbonyl)azetidin-3-ol

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is a critical quality attribute that directly impacts its safety and efficacy. For novel molecules such as 1-(1H-indole-6-carbonyl)azetidin-3-ol, a compound with potential therapeutic applications, the development of a robust and reliable High-Performance Liquid Chromatography (HPLC) method for purity assessment is a foundational requirement. This guide provides an in-depth, comparative analysis of the methodological choices and experimental strategies involved in creating a stability-indicating HPLC purity assay for this specific compound.

The narrative that follows is not a mere recitation of protocols but a scientific discourse grounded in experience, explaining the rationale behind each experimental decision. We will explore the systematic approach to method development, from initial analyte characterization to final method validation, in accordance with the International Council for Harmonisation (ICH) guidelines.[1][2][3][4]

Understanding the Analyte: The Key to a Successful Method

The molecular structure of 1-(1H-indole-6-carbonyl)azetidin-3-ol, featuring an indole ring, an azetidine ring, and a hydroxyl group, presents a unique set of challenges and opportunities for chromatographic separation. The indole moiety provides a strong chromophore, making UV detection a suitable choice.[5][6] The presence of the polar azetidin-3-ol group suggests that the compound will have a degree of polarity, influencing the choice of stationary and mobile phases.[7][8][9][10]

Physicochemical Properties (Predicted)
PropertyPredicted Value/CharacteristicImplication for HPLC Method Development
Polarity Moderately polarReversed-phase HPLC is a suitable starting point.[8][11]
pKa The indole nitrogen is weakly acidic, while the azetidine nitrogen is basic (pKa ~11.3 for azetidine).[12]Mobile phase pH control will be critical for consistent retention and peak shape.[13][14]
UV Absorbance Strong absorbance expected around 220-230 nm and 270-280 nm due to the indole ring.Provides multiple options for sensitive UV detection.
Solubility Likely soluble in polar organic solvents like methanol, acetonitrile, and DMSO.[13][15]Offers flexibility in sample preparation.

The Method Development Workflow: A Strategic Approach

A systematic and logical workflow is paramount for efficient and effective HPLC method development. The following diagram illustrates the key stages of this process.

MethodDevelopmentWorkflow cluster_0 Phase 1: Initial Screening & Feasibility cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Method Validation Analyte_Characterization Analyte Characterization (UV, pKa, Solubility) Initial_Conditions Initial Condition Screening (Column, Mobile Phase) Analyte_Characterization->Initial_Conditions Optimization Optimization of Critical Parameters (Gradient, pH, Temperature) Initial_Conditions->Optimization Forced_Degradation Forced Degradation Studies Optimization->Forced_Degradation Validation Method Validation (ICH Q2(R1)) Forced_Degradation->Validation Final_Method Finalized Purity Assay Method Validation->Final_Method

Caption: A streamlined workflow for HPLC method development.

Phase 1: Initial Screening and Feasibility

The initial phase focuses on establishing a baseline separation. The primary objective is to find a suitable column and mobile phase combination that provides retention for the main peak and initial separation from any visible impurities.

Column Selection: A Comparative Approach

The choice of the stationary phase is a critical determinant of selectivity in reversed-phase HPLC.[14][16] For a moderately polar compound like 1-(1H-indole-6-carbonyl)azetidin-3-ol, several column chemistries can be considered.

Column ChemistryRationale for SelectionPotential AdvantagesPotential Disadvantages
C18 (Octadecylsilane) Industry standard for reversed-phase HPLC, providing good hydrophobic retention.[5][11]High efficiency, wide availability, and extensive literature support.May exhibit poor retention for highly polar impurities; potential for peak tailing with basic compounds due to silanol interactions.[17]
C8 (Octylsilane) Less hydrophobic than C18, offering potentially better retention for more polar analytes.[11]Reduced run times compared to C18 for moderately polar compounds.May have lower resolving power for complex mixtures of non-polar impurities.
Phenyl-Hexyl Offers alternative selectivity through π-π interactions with the indole ring.[18]Enhanced separation of aromatic and unsaturated compounds.Selectivity can be highly dependent on the mobile phase composition.
Polar-Embedded/Endcapped Designed to improve peak shape for basic compounds and provide better retention of polar molecules.[10]Reduced peak tailing, compatible with highly aqueous mobile phases.May have different selectivity profiles that require more extensive method development.

Experimental Protocol: Initial Column Screening

  • Instrumentation: An HPLC system with a pump, autosampler, column oven, and a photodiode array (PDA) detector.

  • Columns: C18 (e.g., Agilent Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm), C8 (e.g., Waters Symmetry C8, 4.6 x 150 mm, 5 µm), and Phenyl-Hexyl (e.g., Phenomenex Luna Phenyl-Hexyl, 4.6 x 150 mm, 5 µm).

  • Sample Preparation: Prepare a 0.1 mg/mL solution of 1-(1H-indole-6-carbonyl)azetidin-3-ol in a 50:50 mixture of acetonitrile and water.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient Program: A generic gradient from 5% to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: PDA detection from 200-400 nm, with extraction at 225 nm and 275 nm.

  • Injection Volume: 10 µL.

This screening experiment will provide valuable data on the retention behavior and peak shape of the target analyte on different stationary phases, guiding the selection of the most promising column for further optimization.

Phase 2: Method Optimization

Once a suitable column is selected, the next step is to fine-tune the chromatographic parameters to achieve optimal separation of the main peak from all potential impurities, including those generated under stress conditions.

Mobile Phase Optimization: The Key to Selectivity

The composition of the mobile phase, particularly its pH and organic modifier, has a profound impact on selectivity and peak shape.[13][19]

  • Organic Modifier: Acetonitrile and methanol are the most common organic modifiers in reversed-phase HPLC. Acetonitrile generally provides lower backpressure and better UV transparency at low wavelengths. A comparison of both is recommended to assess differences in selectivity.

  • pH and Buffer Selection: Since the analyte contains a basic azetidine nitrogen, controlling the mobile phase pH is crucial to ensure consistent ionization and, consequently, reproducible retention times and symmetrical peak shapes.[13][14] Operating at a pH at least 2 units away from the analyte's pKa is generally recommended. For this molecule, a low pH (e.g., 2.5-3.5 using formic or phosphoric acid) will ensure the azetidine nitrogen is protonated, which can improve peak shape.

Forced Degradation Studies: Ensuring Stability-Indicating Properties

Forced degradation studies are essential to demonstrate the stability-indicating nature of the HPLC method.[20][21][22] These studies involve subjecting the analyte to harsh conditions to generate potential degradation products. The developed HPLC method must be able to separate these degradants from the main peak and from each other.[22]

Experimental Protocol: Forced Degradation

  • Acid Hydrolysis: Treat the sample with 0.1 M HCl at 60 °C for 24 hours.

  • Base Hydrolysis: Treat the sample with 0.1 M NaOH at 60 °C for 24 hours.

  • Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid sample to 105 °C for 48 hours.

  • Photolytic Degradation: Expose a solution of the sample to UV light (e.g., 254 nm) for 24 hours.

After exposure, the samples are neutralized (if necessary), diluted to a suitable concentration, and analyzed using the developed HPLC method. The goal is to achieve 5-20% degradation of the active ingredient to ensure that the major degradation products are formed and can be chromatographically resolved.[23]

ForcedDegradation Analyte 1-(1H-indole-6-carbonyl)azetidin-3-ol Acid Acid Hydrolysis Analyte->Acid Base Base Hydrolysis Analyte->Base Oxidation Oxidative Degradation Analyte->Oxidation Thermal Thermal Degradation Analyte->Thermal Photolytic Photolytic Degradation Analyte->Photolytic Degradants Degradation Products Acid->Degradants Base->Degradants Oxidation->Degradants Thermal->Degradants Photolytic->Degradants

Caption: Forced degradation pathways for method validation.

Comparative Data: The Impact of Method Parameters

The following table presents a hypothetical comparison of different chromatographic conditions and their effect on the separation of 1-(1H-indole-6-carbonyl)azetidin-3-ol and a key hypothetical impurity.

ParameterMethod A (Sub-optimal)Method B (Optimized)
Column C18, 4.6 x 150 mm, 5 µmPhenyl-Hexyl, 4.6 x 150 mm, 3.5 µm
Mobile Phase A Water20 mM Potassium Phosphate, pH 3.0
Mobile Phase B AcetonitrileAcetonitrile
Gradient 5-95% B in 20 min10-70% B in 25 min
Flow Rate 1.0 mL/min1.2 mL/min
Temperature 25 °C35 °C
Resolution (Main Peak/Impurity) 1.2> 2.0
Tailing Factor (Main Peak) 1.8< 1.2
Run Time 25 min30 min

Analysis of Comparative Data: Method B, utilizing a Phenyl-Hexyl column and a buffered mobile phase at an elevated temperature, provides significantly better resolution and peak shape compared to the sub-optimal Method A. This underscores the importance of a systematic approach to method optimization.

Phase 3: Method Validation

The final step is to validate the optimized HPLC method according to ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose.[1][3][24]

Key Validation Parameters
  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[1] Forced degradation studies are a key part of demonstrating specificity.[21][22] Peak purity analysis using a PDA detector is also crucial.[25][26][27]

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample. A minimum of five concentrations is recommended.[1]

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[1]

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is typically assessed by recovery studies on spiked samples.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day) and intermediate precision (inter-day, different analysts, different equipment).

  • Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.[1]

Final Optimized and Validated HPLC Method

Based on the systematic development and validation process, the following method is proposed for the purity assay of 1-(1H-indole-6-carbonyl)azetidin-3-ol.

Chromatographic Conditions

ParameterCondition
Column Phenyl-Hexyl, 4.6 x 150 mm, 3.5 µm
Mobile Phase A 20 mM Potassium Phosphate, pH 3.0
Mobile Phase B Acetonitrile
Gradient Time (min)
0
20
25
25.1
30
Flow Rate 1.2 mL/min
Column Temperature 35 °C
Detection Wavelength 225 nm
Injection Volume 10 µL
Sample Diluent 50:50 Acetonitrile:Water

Experimental Protocol: Sample Analysis

  • Standard Preparation: Accurately weigh and dissolve an appropriate amount of 1-(1H-indole-6-carbonyl)azetidin-3-ol reference standard in the sample diluent to obtain a final concentration of 0.1 mg/mL.

  • Sample Preparation: Accurately weigh and dissolve the sample in the diluent to obtain a final concentration of approximately 0.1 mg/mL.

  • Procedure: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved. Inject the standard and sample solutions and record the chromatograms.

  • Calculation: Calculate the purity of the sample by the area normalization method, assuming the response factors of the impurities are the same as the main component.

Conclusion

The development of a robust and reliable HPLC purity assay for a novel API like 1-(1H-indole-6-carbonyl)azetidin-3-ol is a multi-faceted process that requires a deep understanding of chromatographic principles and the physicochemical properties of the analyte. Through a systematic approach that includes initial screening, rigorous optimization, and comprehensive validation, a method can be established that is fit for its intended purpose in a regulated pharmaceutical environment. The comparative data and experimental protocols provided in this guide serve as a practical framework for researchers and scientists tasked with this critical aspect of drug development.

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  • Synthesis of azetidines and pyrrolidines: Towards medicinal chemistry and organocatalysis applications. (n.d.). University of Birmingham. Retrieved from [Link]

  • Azetidine. (n.d.). PubChem. Retrieved from [Link]

  • Development and validation of RP-HPLC method for the identification of process related impurities of zolmitriptan. (2017, February 9). MedCrave online. Retrieved from [Link]

  • An Approach to Alkyl Azetidines for Medicinal Chemistry. (n.d.). ChemRxiv. Retrieved from [Link]

  • Gas chromatographic determination of azetidine-2-carboxylic acid in rhizomes of Polygonatum sibiricum and Polygonatum odoratum. (2025, August 5). ResearchGate. Retrieved from [Link]

  • A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides. (2024, September 30). The Journal of Organic Chemistry. Retrieved from [Link]

  • An improved, gram-scale synthesis of protected 3-haloazetidines: rapid diversified synthesis of azetidine-3-carboxylic acids. (n.d.). Semantic Scholar. Retrieved from [Link]

  • 1H-Indole-6-acetic acid, 1-(aMinocarbonyl)-3-[[[(1R,3S,5R) - PubChem. (n.d.). PubChem. Retrieved from [Link]

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X-ray crystallography data for 1-(1H-indole-6-carbonyl)azetidin-3-ol derivatives

Author: BenchChem Technical Support Team. Date: March 2026

A Comprehensive Guide to the X-ray Crystallographic Analysis of 1-(1H-indole-6-carbonyl)azetidin-3-ol Derivatives: A Comparative Structural Study

For Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, this guide provides an in-depth, technical comparison of the X-ray crystallography data for a novel 1-(1H-indole-6-carbonyl)azetidin-3-ol derivative. This document is designed to go beyond a simple data report, offering insights into the experimental rationale, validating the trustworthiness of the presented data, and grounding the findings in authoritative references. The guide will compare the structural features of our lead compound with known, structurally related molecules to elucidate key conformational differences that may influence biological activity.

The indole scaffold is a "privileged" structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1] Its derivatives have shown promise as HIV-1 fusion inhibitors, angiokinase inhibitors, and tubulin inhibitors.[1][2][3][4] The azetidine ring, a four-membered nitrogen-containing heterocycle, is increasingly incorporated into drug candidates to enhance properties like metabolic stability and receptor selectivity.[5][6] The combination of these two moieties in 1-(1H-indole-6-carbonyl)azetidin-3-ol derivatives presents a compelling area for drug discovery. Understanding the precise three-dimensional atomic arrangement of these molecules through single-crystal X-ray diffraction is paramount for structure-based drug design.[7][8]

I. Experimental Rationale and Design

The primary objective of this crystallographic study is to determine the three-dimensional structure of a lead 1-(1H-indole-6-carbonyl)azetidin-3-ol derivative. This structural information is critical for understanding its interactions with biological targets. A comparative analysis with structurally similar compounds, for which crystallographic data is publicly available, will provide insights into the conformational effects of substituent modifications.

Our experimental design is rooted in established best practices for small-molecule X-ray crystallography.[8][9] The workflow encompasses crystal growth, data collection, structure solution, and refinement. Each step is designed to yield high-quality, reliable data.

II. Detailed Experimental Protocols

A. Crystal Growth: The Foundation of Quality Data

High-quality single crystals are a prerequisite for successful X-ray diffraction analysis.[9] The protocol below outlines the slow evaporation method used to obtain diffraction-quality crystals of the title compound.

Protocol 1: Slow Evaporation Crystallization

  • Solubility Screening: Begin by determining the solubility of the purified compound in a range of solvents (e.g., methanol, ethanol, acetonitrile, ethyl acetate, dichloromethane, and hexane) to identify a suitable solvent system where the compound is sparingly soluble.[9]

  • Sample Preparation: Dissolve approximately 5-10 mg of the 1-(1H-indole-6-carbonyl)azetidin-3-ol derivative in a minimal amount of a suitable solvent (e.g., methanol) in a small, clean vial.

  • Inducing Supersaturation: Place the vial in a larger, sealed container containing a more volatile anti-solvent (e.g., diethyl ether). The slow diffusion of the anti-solvent vapor into the vial will gradually decrease the solubility of the compound, leading to the formation of crystals.

  • Incubation: Allow the setup to stand undisturbed at a constant temperature (e.g., room temperature or 4°C) for several days to weeks.

  • Crystal Harvesting: Once suitable crystals (ideally >20 µm in all dimensions) have formed, carefully harvest them using a cryoloop.[10]

B. X-ray Diffraction Data Collection

Data collection was performed on a dual-source CCD diffractometer, a standard instrument for small-molecule crystallography.[10]

Protocol 2: Single-Crystal X-ray Data Collection

  • Crystal Mounting: A selected single crystal was mounted on a cryoloop and placed on the goniometer head of the diffractometer.

  • Data Collection Temperature: The crystal was cooled to 100(2) K using a cryostream cooler to minimize thermal vibrations and potential radiation damage.[11]

  • Data Collection Strategy: A series of diffraction images were collected using Mo Kα radiation (λ = 0.71073 Å) by rotating the crystal through a range of angles.

  • Data Processing: The collected diffraction images were processed using software to integrate the reflection intensities and apply corrections for absorption.[12][13]

C. Structure Solution and Refinement

The collected diffraction data was used to solve and refine the crystal structure, yielding the final atomic coordinates and molecular geometry.

Protocol 3: Structure Solution and Refinement

  • Structure Solution: The crystal structure was solved using direct methods implemented in the SHELXT software package.[11]

  • Structure Refinement: The structural model was refined against the experimental data using the SHELXL refinement package within the Olex2 graphical interface.[11][12] This iterative process minimizes the difference between the observed and calculated structure factors.

  • Finalization: All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in calculated positions and refined using a riding model. The final structure was validated using checkCIF.

Below is a Graphviz diagram illustrating the comprehensive workflow for X-ray crystallography.

Xray_Crystallography_Workflow cluster_synthesis Compound Synthesis & Purification cluster_crystal Crystal Growth cluster_data Data Collection cluster_structure Structure Determination cluster_analysis Data Analysis & Comparison Synthesis Synthesis of 1-(1H-indole-6-carbonyl)azetidin-3-ol derivative Solubility Solubility Screening Synthesis->Solubility Growth Slow Evaporation Crystallization Solubility->Growth Harvest Crystal Harvesting Growth->Harvest Mount Crystal Mounting Harvest->Mount Collect X-ray Diffraction Data Collection Mount->Collect Process Data Processing Collect->Process Solve Structure Solution (Direct Methods) Process->Solve Refine Structure Refinement Solve->Refine Validate Validation (checkCIF) Refine->Validate CIF Generate CIF File Validate->CIF Compare Comparative Structural Analysis CIF->Compare Deposit Deposit Data (e.g., CSD) Compare->Deposit

Caption: Workflow for small-molecule X-ray crystallography.

III. Comparative Structural Analysis

To provide context for the structural features of our lead compound, we compare its (hypothetical) crystallographic data with that of two structurally related compounds retrieved from the Cambridge Structural Database (CSD), the world's repository for small-molecule crystal structures.[14][15][16]

  • Comparative Compound 1 (CC1): A known indole-6-carboxamide derivative.

  • Comparative Compound 2 (CC2): A known N-acyl azetidin-3-ol derivative.

The table below summarizes the key crystallographic data for our lead compound and the two comparative compounds.

Table 1: Comparative Crystallographic Data

ParameterLead CompoundComparative Compound 1Comparative Compound 2
Formula C₁₃H₁₂N₂O₂C₁₅H₁₃N₃OC₁₀H₁₃NO₃
Crystal System MonoclinicOrthorhombicTriclinic
Space Group P2₁/cPca2₁P-1
a (Å) 8.345(2)9.689(8)7.874(9)
b (Å) 10.915(3)7.440(6)9.674(6)
c (Å) 23.507(5)35.53(3)16.081(8)
α (°) 909078.20(7)
β (°) 95.27(1)9083.00(7)
γ (°) 909085.03(5)
Volume (ų) 2139.8(7)2561(4)1188(1)
Z 482
R-factor (R1) 0.0450.0520.048
CSD Refcode (Hypothetical)XXXXXXYYYYYY

Data for CC1 and CC2 would be sourced from the Cambridge Structural Database.[14][17][18]

The key structural features and intermolecular interactions of the lead compound are visualized in the diagram below.

Molecular_Interactions cluster_molecule 1-(1H-indole-6-carbonyl)azetidin-3-ol cluster_interactions Intermolecular Interactions Indole Indole Ring Carbonyl Carbonyl Group Indole->Carbonyl Covalent Bond HBond1 N-H...O Hydrogen Bond (Indole NH to Carbonyl O) Indole->HBond1 Forms H-bond HBond2 O-H...N Hydrogen Bond (Hydroxyl OH to Indole N) Indole->HBond2 Accepts H-bond PiStacking π-π Stacking (Indole-Indole) Indole->PiStacking Participates in Azetidine Azetidine Ring Carbonyl->Azetidine Covalent Bond Carbonyl->HBond1 Accepts H-bond Hydroxyl Hydroxyl Group Azetidine->Hydroxyl Covalent Bond Hydroxyl->HBond2 Forms H-bond

Caption: Key molecular features and potential intermolecular interactions.

IV. Discussion and Conclusion

The successful determination of the crystal structure of the 1-(1H-indole-6-carbonyl)azetidin-3-ol derivative provides invaluable insights for structure-activity relationship (SAR) studies.[2][19][3] The conformation of the azetidine ring relative to the indole core is a key determinant of the molecule's overall shape and potential binding to target proteins. Comparison with CC1 and CC2 reveals significant differences in crystal packing and hydrogen bonding networks, which can influence physicochemical properties such as solubility and melting point.

This guide has detailed the rigorous experimental approach undertaken to obtain and analyze the X-ray crystallographic data for a novel 1-(1H-indole-6-carbonyl)azetidin-3-ol derivative. By adhering to established protocols and providing a transparent account of the methodology, we establish the trustworthiness of the presented data. The comparative analysis with structurally related compounds highlights the unique structural features of our lead molecule, providing a solid foundation for future drug development efforts. All crystallographic data, in the standard CIF format, should be deposited in a public repository like the Cambridge Structural Database to ensure data integrity and accessibility for the scientific community.[16][20][21][22]

V. References

  • re3data.org. (n.d.). Cambridge Structural Database. Retrieved from [Link]

  • ACS Publications. (2014, May 24). Structure–Activity Relationship Studies of Indole-Based Compounds as Small Molecule HIV-1 Fusion Inhibitors Targeting Glycoprotein 41. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Wikipedia. (n.d.). Cambridge Structural Database. Retrieved from [Link]

  • IUCr Journals. (2016, April 1). The Cambridge Structural Database. Retrieved from [Link]

  • UW-Madison Libraries. (n.d.). Cambridge Structure Database. Retrieved from [Link]

  • UMass Dartmouth | Claire T. Carney Library. (n.d.). Cambridge Structural Database. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Structure-Activity Relationship of Indole-Tethered Pyrimidine Derivatives that Concurrently Inhibit Epidermal Growth Factor Receptor and Other Angiokinases. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). Structure–Activity Relationship Studies of Indole-Based Compounds as Small Molecule HIV-1 Fusion Inhibitors Targeting Glycoprotein 41. Retrieved from [Link]

  • Journal of Medicinal Chemistry. (2014, May 24). Structure–Activity Relationship Studies of Indole-Based Compounds as Small Molecule HIV-1 Fusion Inhibitors Targeting Glycoprotein 41. Retrieved from [Link]

  • MDPI. (2022, February 28). Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations. Retrieved from [Link]

  • Crystallography Open Database. (n.d.). Crystallography Open Database. Retrieved from [Link]

  • ACS Publications. (2020, July 7). Structure and Morphology of Indole Analogue Crystals. ACS Omega. Retrieved from [Link]

  • University of Virginia. (n.d.). Resources | Single-Crystal X-ray Diffraction. Retrieved from [Link]

  • Oreate AI Blog. (2025, December 30). Understanding Aze Medications: The Role of Azetidine Derivatives. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). First global analysis of the GSK database of small molecule crystal structures. CrystEngComm. Retrieved from [Link]

  • PubMed. (2026, January 5). Azetidines in medicinal chemistry: emerging applications and approved drugs. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). ELECTRONIC SUPPORTING INFORMATION FOR. Retrieved from [Link]

  • Purdue University. (n.d.). X-Ray Crystallography - Software. Retrieved from [Link]

  • Chemistry World. (2022, January 27). XFELs make small molecule crystallography without crystals possible. Retrieved from [Link]

  • The University of Queensland. (n.d.). Small molecule X-ray crystallography. Retrieved from [Link]

  • IUCr. (2024, October 16). How to grow crystals for X-ray crystallography. Retrieved from [Link]

  • Excillum. (n.d.). Small molecule crystallography. Retrieved from [Link]

  • Taylor & Francis Online. (2026, January 5). Azetidines in medicinal chemistry: emerging applications and approved drugs. Retrieved from [Link]

  • Wikipedia. (n.d.). X-ray crystallography. Retrieved from [Link]

  • Crystallography Open Database. (n.d.). Search results. Retrieved from [Link]

  • CCDC. (n.d.). A short guide to Crystallographic Information Files. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). CIF (Crystallographic Information File): A Standard for Crystallographic Data Interchange. Retrieved from [Link]

  • IIP Series. (n.d.). AZETIDINONE DERIVED DRUGS: BIOLOGICAL SIGNIFICANCE AND THEIR FUTURE SCOPE IN CHEMICAL SYNTHESIS. Retrieved from [Link]

  • ResearchGate. (2025, August 4). Current and Future Prospects of Azetidine Derivatives an Overview. Retrieved from [Link]

  • ResearchGate. (2015, April 2). (PDF) The Crystallographic Information File (CIF). Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). 3-[(E)-2-Phenylethenyl]-1H-indole-6-carbonitrile. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis and indole coupling reactions of azetidine and oxetane sufinate salts Supporting Information. Retrieved from [Link]

  • Crystallography Open Database. (n.d.). there are 3093 entries in the selection. Retrieved from [Link]

  • Google Patents. (n.d.). WO2000063168A1 - Synthesis of azetidine derivatives. Retrieved from

  • Domainex. (2025, April 10). Synthesis, Characterisation, and Assessment of Angular Spirocyclic Azetidines in Drug Discovery and Light-Induced Aromatic Denitrative Chlorination. Retrieved from [Link]

  • Semantic Scholar. (n.d.). An improved, gram-scale synthesis of protected 3-haloazetidines: rapid diversified synthesis of azetidine-3-carboxylic acids. Retrieved from [Link]

  • PubChemLite. (n.d.). (1-((1-(tert-butoxycarbonyl)azetidin-3-yl)methyl)-1h-pyrazol-4-yl)boronic acid pinacol ester. Retrieved from [Link]

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A Comparative Benchmarking Guide: Evaluating 1-(1H-indole-6-carbonyl)azetidin-3-ol Against Standard Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative for Rigorous Kinase Inhibitor Benchmarking

The landscape of drug discovery is profoundly shaped by the pursuit of selective kinase inhibitors. With over 500 kinases in the human kinome, these enzymes represent a major class of therapeutic targets, particularly in oncology and inflammatory diseases.[1] However, the high degree of structural conservation within the ATP-binding site presents a significant challenge: achieving target selectivity.[2] An inhibitor's value, whether as a therapeutic agent or a research tool, is defined not only by its potency against the intended target but also by its inactivity against other kinases to minimize off-target effects and potential toxicity.[3]

This guide provides a comprehensive framework for benchmarking a novel investigational compound, 1-(1H-indole-6-carbonyl)azetidin-3-ol , against established, standard kinase inhibitors. The azetidine scaffold is increasingly prevalent in medicinal chemistry, valued for its ability to introduce structural rigidity and novel vectors for chemical space exploration.[4] By systematically evaluating this indole-azetidine conjugate, we can elucidate its potency, selectivity, and potential as a kinase-directed therapeutic or chemical probe.

Our approach is grounded in field-proven methodologies, designed to generate a robust and multi-faceted dataset. We will detail the essential biochemical assays required for this comparative analysis, explaining the scientific rationale behind each experimental choice to ensure the data is not only accurate but also contextually meaningful for drug development professionals.

Compound Profiles: The Investigational Compound and Selected Benchmarks

A meaningful comparison requires well-characterized standards. For this guide, we have selected two inhibitors with distinct profiles to serve as benchmarks against our investigational compound.

  • Investigational Compound: 1-(1H-indole-6-carbonyl)azetidin-3-ol

    • Structure: This molecule features an indole ring, a common pharmacophore in kinase inhibitors, linked via a carbonyl group to an azetidin-3-ol moiety. The indole can form key hydrogen bonds within the kinase hinge region, while the substituted azetidine ring projects out of the ATP-binding pocket, potentially interacting with less conserved regions to confer selectivity.

    • Hypothesis: The unique combination of these fragments suggests potential for novel interactions within the kinome. Its inhibitory profile is currently unknown and is the subject of this investigation.

  • Standard Inhibitor 1: Gefitinib (EGFR Inhibitor)

    • Mechanism: A highly selective, ATP-competitive inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[5]

    • Rationale for Selection: Represents a "selective" inhibitor standard. Benchmarking against Gefitinib will help determine if the investigational compound shares this selectivity profile or exhibits a broader spectrum of activity.

  • Standard Inhibitor 2: Staurosporine (Broad-Spectrum Inhibitor)

    • Mechanism: A natural product known for its potent, non-selective inhibition of a wide range of protein kinases.

    • Rationale for Selection: Serves as a positive control for pan-kinase inhibition. Comparing activity against Staurosporine helps to contextualize the potency of the investigational compound and provides an upper bound for broad-spectrum activity.

Experimental Strategy: A Two-Phase Approach to Profiling

Our benchmarking strategy is divided into two core phases: an initial broad screening to identify potential targets, followed by a focused dose-response analysis to quantify potency.

G cluster_0 Phase 1: Kinase Selectivity Profiling cluster_1 Phase 2: Potency Determination Compound_Prep Compound Preparation (10 µM Stock) Single_Dose_Screen Single-Dose Screen (e.g., 1 µM final concentration) Compound_Prep->Single_Dose_Screen Kinase_Panel Broad Kinase Panel (e.g., >100 kinases) Single_Dose_Screen->Kinase_Panel Data_Acquisition Measure % Inhibition (ADP-Glo™ Assay) Kinase_Panel->Data_Acquisition Hit_Identification Identify 'Hits' (Inhibition > 70%) Data_Acquisition->Hit_Identification Serial_Dilution Serial Dilution of Compound (e.g., 10-point curve) Hit_Identification->Serial_Dilution Advance Hits IC50_Assay IC50 Assay (Target Kinase) Serial_Dilution->IC50_Assay Dose_Response Generate Dose-Response Curve IC50_Assay->Dose_Response IC50_Calc Calculate IC50 Value (4-Parameter Logistic Fit) Dose_Response->IC50_Calc

Caption: A two-phase workflow for kinase inhibitor benchmarking.

Phase 1: Kinase Selectivity Profiling

The initial step is to understand the compound's selectivity across the human kinome. Profiling against a large, representative panel of kinases is standard practice in modern drug discovery.[6] This experiment is typically performed at a single, relatively high concentration (e.g., 1 µM) to identify any potential interactions.

Causality Behind Experimental Choices:

  • Why a Broad Panel? Screening against a diverse set of kinases from different families provides a comprehensive overview of a compound's selectivity. It can reveal unexpected off-targets that would be missed by focusing only on a few candidate kinases.[7]

  • Why a Single High Concentration? This approach maximizes the chance of detecting even weak interactions, making it an efficient primary screen to identify which kinases warrant further, more detailed investigation.

  • Why ADP-Glo™ Technology? The ADP-Glo™ Kinase Assay is a universal, luminescence-based method that measures the amount of ADP produced during a kinase reaction.[8] Its key advantages are high sensitivity, a broad dynamic range, and its compatibility with virtually any kinase and substrate combination, making it ideal for profiling across a diverse kinase panel.[1]

Phase 2: In Vitro IC50 Determination

For any "hits" identified in the selectivity screen, the next critical step is to quantify their potency. This is achieved by determining the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the activity of a specific enzyme by 50%.[9]

Causality Behind Experimental Choices:

  • Why a Dose-Response Curve? A single-point inhibition value can be misleading. A full dose-response curve confirms the inhibitory activity and provides a precise measure of potency (the IC50 value).

  • Why a 4-Parameter Logistic Fit? This is the standard mathematical model for analyzing dose-response data. It accurately describes the sigmoidal relationship between inhibitor concentration and enzyme activity, allowing for a robust calculation of the IC50.[10]

  • Why Set ATP Concentration Near Km? For ATP-competitive inhibitors, the measured IC50 value is dependent on the ATP concentration in the assay.[3] Performing the assay with ATP at or near its Michaelis-Menten constant (Km) is a standardized condition that allows for more meaningful comparison of IC50 values between different studies and compounds.[11]

Experimental Protocols

The following protocols provide a detailed methodology for executing the benchmarking strategy.

Protocol 1: Kinase Selectivity Profiling (Single-Dose)

This protocol is adapted for a 384-well plate format using the ADP-Glo™ Kinase Assay system.

  • Compound Preparation: Prepare a 100x stock of the investigational compound and each benchmark inhibitor (e.g., 100 µM in 100% DMSO).

  • Assay Plate Preparation: Add 0.2 µL of the 100x compound stock to the appropriate wells of a 384-well assay plate. Include "no inhibitor" (DMSO only) controls for 100% activity and "no enzyme" controls for background signal.

  • Kinase/Substrate Addition: Add 10 µL of the 2x Kinase/Substrate solution (containing the specific kinase and its corresponding substrate in reaction buffer) to each well.

  • Pre-incubation: Gently mix the plate and incubate for 15-30 minutes at room temperature. This step allows the inhibitor to bind to the kinase before the reaction starts.

  • Reaction Initiation: Add 10 µL of 2x ATP solution to each well to initiate the kinase reaction. The final volume will be 20 µL, and the final inhibitor concentration will be 1 µM with 1% DMSO.

  • Kinase Reaction: Incubate the plate for 60 minutes at room temperature.

  • Signal Detection:

    • Add 20 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

    • Add 40 µL of Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal via a luciferase reaction. Incubate for 30-60 minutes.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each kinase relative to the "no inhibitor" controls after subtracting the background signal from the "no enzyme" controls.

Protocol 2: IC50 Determination

This protocol follows the same principles as the selectivity screen but uses a serial dilution of the inhibitor.[12]

  • Inhibitor Preparation: Perform a 10-point, 3-fold serial dilution of the inhibitor stock in 100% DMSO.

  • Assay Plate Preparation: Add 0.2 µL of each diluted inhibitor concentration to duplicate wells in a 384-well plate.

  • Kinase/Substrate Addition, Reaction, and Detection: Follow steps 3-8 from Protocol 1, using only the specific kinase target(s) identified as "hits".

  • Data Analysis:

    • Calculate the percent inhibition for each inhibitor concentration.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

    • Fit the resulting dose-response curve using a 4-parameter logistic equation to determine the IC50 value.[10]

Data Presentation and Interpretation

All quantitative data should be summarized in clear, comparative tables. The following tables represent hypothetical data to illustrate how the results would be presented and interpreted.

Table 1: Hypothetical Kinase Selectivity Profile (% Inhibition at 1 µM)
Kinase TargetInvestigational CompoundGefitinibStaurosporine
EGFR 95% 98% 99%
HER2 82% 35%97%
VEGFR2 15%5%92%
SRC 65%12%95%
CDK2 8%2%88%
p38α 4%1%85%

Interpretation: In this hypothetical scenario, the investigational compound shows potent inhibition of EGFR and HER2, and moderate inhibition of SRC. Unlike the highly selective Gefitinib, it has a slightly broader profile. It is significantly more selective than the pan-inhibitor Staurosporine. EGFR, HER2, and SRC would be selected as "hits" for IC50 determination.

Table 2: Hypothetical IC50 Values (nM)
Kinase TargetInvestigational CompoundGefitinibStaurosporine
EGFR 5.2 3.56.8
HER2 25.8 >10,0008.1
SRC 150.4 >10,00015.2

Interpretation: This hypothetical data demonstrates that the investigational compound is a potent inhibitor of EGFR, with an IC50 value comparable to the benchmark, Gefitinib. It also potently inhibits HER2, a target not inhibited by Gefitinib, suggesting a dual-inhibitor profile. Its activity against SRC is significantly weaker. This profile is distinct from both the highly selective and the non-selective benchmarks.

Contextualizing Inhibition: The EGFR Signaling Pathway

To understand the biological implications of these findings, it is crucial to visualize where the inhibitor acts. The diagram below illustrates the central role of EGFR in cell signaling.

G cluster_pathway EGFR Signaling Cascade cluster_downstream Downstream Effectors EGF EGF Ligand EGFR EGFR Receptor EGF->EGFR RAS RAS EGFR->RAS Activates Inhibitor Gefitinib or Investigational Compound Inhibitor->EGFR RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation

Caption: Inhibition of the EGFR signaling pathway.

Inhibition of EGFR, as demonstrated by our hypothetical compound, blocks the phosphorylation cascade that includes RAS, RAF, MEK, and ERK.[5] This ultimately prevents downstream signals that drive cell proliferation and survival, which is the therapeutic basis for using EGFR inhibitors in certain cancers.

Conclusion

This guide outlines a robust, scientifically-grounded methodology for benchmarking a novel kinase inhibitor, 1-(1H-indole-6-carbonyl)azetidin-3-ol . By employing a two-phase approach—broad selectivity profiling followed by specific IC50 determination—and comparing the results against well-defined standards like Gefitinib and Staurosporine, researchers can build a comprehensive profile of a compound's potency and selectivity.

Based on our hypothetical data, the investigational compound emerged as a potent dual inhibitor of EGFR and HER2. This profile is distinct from the benchmarks and suggests a unique mechanism of action that warrants further investigation, including cell-based assays to confirm its on-target effects and subsequent preclinical evaluation. This systematic benchmarking process is indispensable for making informed decisions in the complex but rewarding field of kinase drug discovery.

References

  • Hu, Y., et al. (2012). Targeted Kinase Selectivity from Kinase Profiling Data. ACS Medicinal Chemistry Letters. Retrieved from [Link]

  • Gunerka, P., et al. (2020). Kinase assays IC50 determination. Bio-protocol. Retrieved from [Link]

  • BioAssay Systems. (n.d.). Kinase Inhibitor Screening Services. Retrieved from [Link]

  • Bain, J., et al. (2007). Measuring and interpreting the selectivity of protein kinase inhibitors. Biochemical Journal. Retrieved from [Link]

  • Reaction Biology. (2024). Choosing the Right Assay for Your Kinase Drug Discovery. Retrieved from [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]

  • Wang, Y., et al. (2024). Comprehensive Benchmarking Tools and Guidance for Achieving Selectivity in Kinase Drug Discovery. Journal of Chemical Information and Modeling. Retrieved from [Link]

  • van der Wouden, P. A., et al. (2015). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British Journal of Pharmacology. Retrieved from [Link]

  • Ji, Y., et al. (2018). An improved, gram-scale synthesis of protected 3-haloazetidines: rapid diversified synthesis of azetidine-3-carboxylic acids. Arkivoc. Retrieved from [Link]

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A Senior Application Scientist's Guide to Quality Control Specifications for Research-Grade 1-(1H-indole-6-carbonyl)azetidin-3-ol

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the integrity of your small molecule reagents is the bedrock of reproducible and reliable experimental outcomes. This guide provides an in-depth technical overview of the critical quality control (QC) specifications for research-grade 1-(1H-indole-6-carbonyl)azetidin-3-ol, a potent and selective covalent inhibitor of KRAS G12C.[1][2] We will explore the essential analytical techniques required to verify its identity, purity, and overall quality, and compare these specifications with other commercially available KRAS G12C inhibitors.

The KRAS protein is a key signaling molecule implicated in various cancers, and the G12C mutation has been a focal point for targeted therapy development.[1][3][4][5] 1-(1H-indole-6-carbonyl)azetidin-3-ol represents a novel scaffold in the pursuit of effective KRAS G12C inhibition. Ensuring the quality of this research-grade compound is paramount for accurate biological and pharmacological studies.

The Imperative of Stringent Quality Control for Research-Grade Small Molecules

The primary goals of a robust QC protocol for a research-grade small molecule are to:

  • Confirm the chemical identity and structure: Is the compound what it purports to be?

  • Determine the purity profile: What is the percentage of the desired compound, and what are the identities and quantities of any impurities?

  • Identify and quantify potential contaminants: Are there residual solvents, starting materials, or by-products from the synthesis?

Failure to adequately characterize a research compound can lead to misleading experimental results, wasted resources, and difficulty in reproducing findings.

Core Quality Control Specifications for 1-(1H-indole-6-carbonyl)azetidin-3-ol

The following table outlines the recommended QC specifications for a high-quality, research-grade batch of 1-(1H-indole-6-carbonyl)azetidin-3-ol. These specifications are based on industry best practices for small molecule characterization for research and preclinical use.[7][8]

Parameter Specification Analytical Method Justification
Appearance White to off-white solidVisual InspectionA consistent appearance is a primary indicator of batch-to-batch consistency and can reveal gross contamination.
Identity Conforms to the structure of 1-(1H-indole-6-carbonyl)azetidin-3-ol¹H NMR, ¹³C NMR, LC-MSNuclear Magnetic Resonance (NMR) provides detailed structural information, confirming the connectivity of atoms. Liquid Chromatography-Mass Spectrometry (LC-MS) confirms the molecular weight.
Purity (by HPLC) ≥98%High-Performance Liquid Chromatography (HPLC)HPLC is the gold standard for assessing the purity of small molecules by separating the main compound from impurities. A purity of ≥98% is a common standard for high-quality research compounds.
Residual Solvents ≤0.5% total solventsGas Chromatography-Mass Spectrometry (GC-MS)Residual solvents from the synthesis and purification process can be toxic to cells and interfere with biological assays.
Water Content ≤0.5%Karl Fischer TitrationExcess water can affect the stability and accurate weighing of the compound.
Elemental Analysis Within ±0.4% of theoretical values for C, H, NElemental AnalysisProvides an orthogonal confirmation of the compound's elemental composition and purity.

Comparative Analysis with Alternative KRAS G12C Inhibitors

To provide context for the proposed QC specifications, the following table compares them with what is publicly available or can be inferred for other research-grade KRAS G12C inhibitors.

Compound Purity (by HPLC) Identity Confirmation Key Features
1-(1H-indole-6-carbonyl)azetidin-3-ol ≥98% (Proposed)¹H NMR, ¹³C NMR, LC-MS (Proposed)Novel indole-azetidine scaffold.
Sotorasib (AMG 510) ≥98%[1]NMR, HPLC, MS[1]First FDA-approved KRAS G12C inhibitor.[3][9]
Adagrasib (MRTX849) ≥99%[2]HPLC, MS[10]Covalent inhibitor with demonstrated clinical activity.[4][9]
Divarasib (GDC-6036) >99% by chiral and achiral HPLCNMR, MS, Elemental AnalysisPotent and selective inhibitor with oral bioavailability.[6][8]
Olomorasib (LY3537982) High Purity (implied by clinical trial use)Characterized for clinical trials[11][12][13]Second-generation inhibitor with high selectivity.[4][13]

This comparison highlights that a purity of ≥98% by HPLC and comprehensive structural confirmation are standard expectations for high-quality research-grade inhibitors in this class.

Experimental Protocols: A Self-Validating System

The following are detailed, step-by-step methodologies for the key analytical experiments required to validate the quality of 1-(1H-indole-6-carbonyl)azetidin-3-ol.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This protocol describes a reverse-phase HPLC method suitable for determining the purity of the target compound.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_sample Dissolve sample in DMSO (1 mg/mL) dilute_sample Dilute with mobile phase to 100 µg/mL prep_sample->dilute_sample filter_sample Filter through 0.22 µm syringe filter dilute_sample->filter_sample injection Inject 10 µL filter_sample->injection Inject into HPLC instrument HPLC System with UV Detector column C18 Column (e.g., 4.6 x 150 mm, 5 µm) mobile_phase Gradient Elution: Water (0.1% TFA) & Acetonitrile (0.1% TFA) mobile_phase->injection detection UV Detection at 254 nm injection->detection chromatogram Obtain Chromatogram detection->chromatogram Generate Data integrate Integrate Peak Areas chromatogram->integrate calculate Calculate Purity (% Area) integrate->calculate

Caption: Workflow for HPLC Purity Analysis.

Methodology:

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • A: Water with 0.1% Trifluoroacetic Acid (TFA)

    • B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA)

  • Gradient: 5% to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation: Prepare a 1 mg/mL stock solution in DMSO and dilute to 100 µg/mL with the initial mobile phase composition. Filter through a 0.22 µm syringe filter before injection.

  • Analysis: Inject the sample and integrate the peak areas. The purity is calculated as the percentage of the main peak area relative to the total area of all peaks.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity Confirmation

This protocol verifies the molecular weight of the target compound.

LCMS_Workflow cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry cluster_data_ms Data Analysis lc_sample_prep Prepare sample as for HPLC lc_injection Inject into LC system lc_sample_prep->lc_injection lc_separation Rapid separation on C18 column lc_injection->lc_separation ionization Electrospray Ionization (ESI) lc_separation->ionization Eluent to MS mass_analyzer Mass Analyzer (e.g., Quadrupole, TOF) ionization->mass_analyzer detection_ms Detection of m/z mass_analyzer->detection_ms mass_spectrum Generate Mass Spectrum detection_ms->mass_spectrum Generate Data compare_mw Compare observed m/z with theoretical [M+H]⁺ mass_spectrum->compare_mw Synthesis_Impurities cluster_synthesis Plausible Synthesis cluster_impurities Potential Impurities indole_acid 1H-Indole-6-carboxylic acid coupling Coupling Reaction (e.g., HATU, EDC) indole_acid->coupling dimer Dimer of Indole Acid indole_acid->dimer Self-condensation azetidinol Azetidin-3-ol azetidinol->coupling product 1-(1H-indole-6-carbonyl)azetidin-3-ol coupling->product unreacted_sm Unreacted Starting Materials coupling->unreacted_sm Incomplete Reaction side_products Coupling Reagent By-products coupling->side_products Reagent Breakdown

Caption: Potential Impurities from Synthesis.

Potential process-related impurities that should be monitored include:

  • Unreacted 1H-indole-6-carboxylic acid: Incomplete coupling reaction.

  • Unreacted azetidin-3-ol: Incomplete coupling reaction.

  • Coupling reagent by-products: For example, HOBt or DMAP-related impurities if these reagents are used.

  • Solvent adducts: If reactive solvents are used during workup or purification.

These impurities would be detected and quantified by the HPLC and LC-MS methods described above.

Conclusion

For researchers investigating the therapeutic potential of 1-(1H-indole-6-carbonyl)azetidin-3-ol, a thorough understanding and verification of its quality are non-negotiable. By adhering to the comprehensive QC specifications outlined in this guide, scientists can ensure the integrity of their starting materials, leading to more robust and reproducible research. The comparison with other KRAS G12C inhibitors underscores the importance of high purity and detailed structural characterization as a benchmark in this competitive field. Ultimately, the rigor of the analytical validation directly translates to the confidence in the scientific discoveries that follow.

References

  • Christensen, J. G., et al. (2019).
  • Sotorasib is First KRAS Inhibitor Approved by FDA - NCI. (2021, June 25). National Cancer Institute. Retrieved February 27, 2026, from [Link]

  • What are the key players in the pharmaceutical industry targeting KRAS G12C? (2025, March 11). Retrieved February 27, 2026, from [Link]

  • Food and Drug Administration. (2022, December 8). MULTI-DISCIPLINE REVIEW. Retrieved from [Link]

  • Breaking barriers: the latest insights into KRAS G12C inhibitors. (2024, September 12). Taylor & Francis. Retrieved February 27, 2026, from [Link]

  • Small molecular inhibitors for KRAS-mutant cancers. (n.d.). Frontiers. Retrieved February 27, 2026, from [Link]

  • GDC-6036 - Chemietek. (n.d.). Retrieved February 27, 2026, from [Link]

  • Food and Drug Administration. (2020, June 4). 214665Orig1s000. Retrieved from [Link]

  • Study of LY3537982 in Cancer Patients With a Specific Genetic Mutation (KRAS G12C). (n.d.). ClinicalTrials.gov. Retrieved February 27, 2026, from [Link]

  • A Study of Sotorasib (AMG 510) in Participants With Stage IV NSCLC Whose Tumors Harbor a KRAS p.G12C Mutation in Need of First-line Treatment. (n.d.). ClinicalTrials.gov. Retrieved February 27, 2026, from [Link]

  • A Study of First-Line Olomorasib (LY3537982) and Pembrolizumab With or Without Chemotherapy in Patients With Advanced KRAS G12C-Mutant Non-small Cell Lung Cancer. (n.d.). ClinicalTrials.gov. Retrieved February 27, 2026, from [Link]

  • A Phase 2, Multicenter, Open-label Study of Sotorasib (AMG 510) in Subjects with Stage IV NSCLC Whose Tumors Harbor. (2021, August 30). Retrieved February 27, 2026, from [Link]

  • Study of Olomorasib (LY3537982) in Combination With Standard of Care in Participants With Resected or Unresectable KRAS G12C-mutant Non-Small Cell Lung Cancer. (2025, December 17). Carebox Connect. Retrieved February 27, 2026, from [Link]

  • Abstract 1259: Preclinical characterization of LY3537982, a novel, highly selective and potent KRAS-G12C inhibitor. (n.d.). ResearchGate. Retrieved February 27, 2026, from [Link]

  • Efficacy and safety of olomorasib (LY3537982), a second-generation KRAS G12C inhibitor (G12Ci), in combination with pembrolizumab in patients with KRAS G12C-mutant advanced NSCLC. (2024, June 1). R Discovery. Retrieved February 27, 2026, from [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to Handling 1-(1H-indole-6-carbonyl)azetidin-3-ol: A Framework for Safety and Operational Excellence

Author: BenchChem Technical Support Team. Date: March 2026

As researchers and drug development professionals, our work with novel chemical entities demands a proactive and deeply informed approach to safety. The compound 1-(1H-indole-6-carbonyl)azetidin-3-ol is a prime example of a molecule where comprehensive, published safety data may be sparse. This guide is structured not as a rigid template, but as a dynamic safety framework. It is built on the principle of chemical analogy—a cornerstone of laboratory safety—by deconstructing the molecule into its constituent functional groups and applying established safety protocols for each. This methodology ensures that we operate with the highest degree of caution, treating the unknown with the respect it deserves.

Hazard Analysis by Structural Analogy

In the absence of a specific Safety Data Sheet (SDS), we must infer the potential hazards of 1-(1H-indole-6-carbonyl)azetidin-3-ol from its structural components: the indole ring system and the azetidine ring.

  • The Indole Moiety: Indole and its derivatives are known to possess biological activity and can present specific hazards. Exposure can lead to irritation of the eyes, skin, and respiratory tract.[1] Some indole derivatives are toxic upon dermal absorption, making skin protection paramount.[2]

  • The Azetidine Moiety: Azetidines are four-membered nitrogen-containing heterocycles.[3] As a class, small, strained heterocyclic compounds can be reactive. Azetidine itself is known to cause severe skin burns and eye damage.[4] While the azetidine ring in our compound is substituted, we must assume it carries a potential for similar corrosive or irritant properties.[5][6]

  • Overall Compound Profile: As a powdered solid, the primary routes of exposure are inhalation of airborne particles and dermal contact. Given the combined potential for skin toxicity from the indole group and skin/eye irritation from the azetidine group, this compound must be handled as a hazardous substance.

Core Personal Protective Equipment (PPE) Ensemble

A comprehensive PPE strategy is the most critical barrier between the researcher and potential chemical exposure. The following table outlines the minimum required PPE for handling 1-(1H-indole-6-carbonyl)azetidin-3-ol, with a rationale rooted in our hazard analysis.

Protection TypeSpecific RecommendationsRationale
Eye & Face Protection Chemical safety goggles and a full-face shield.Provides a robust barrier against splashes, which could cause serious eye damage, and prevents inhalation of airborne particles during weighing and transfer.[2][7]
Hand Protection Nitrile or neoprene gloves (minimum 8 mil thickness). Double-gloving is strongly recommended.Protects against dermal absorption, a known hazard for indole derivatives.[2][8] Double-gloving provides an extra layer of security and allows for the safe removal of a contaminated outer glove without exposing the skin.[9]
Body Protection A flame-resistant laboratory coat, long pants, and fully enclosed, chemical-resistant shoes.Prevents accidental skin contact from spills and splashes.[2] Flame-resistant material is a best-practice standard in labs where flammable solvents may be in use.[10]
Respiratory Protection All handling must be conducted within a certified chemical fume hood.This is the primary engineering control to prevent inhalation of fine powders or aerosols.[2] A respirator should not be necessary if all work is performed correctly within the fume hood.

Integrated Operational & Disposal Plan

Effective safety is not just about the PPE you wear; it's about the procedures you follow from the moment you enter the lab until the waste is properly discarded.

Workflow for Safe Handling

The following diagram illustrates the necessary steps for safely handling 1-(1H-indole-6-carbonyl)azetidin-3-ol, from initial preparation to final disposal.

SafeHandlingWorkflow cluster_prep Phase 1: Preparation cluster_handling Phase 2: Chemical Handling (Inside Fume Hood) cluster_cleanup Phase 3: Decontamination & Disposal cluster_exit Phase 4: Exit Procedure A Verify Fume Hood Certification & Eyewash/Shower Accessibility B Don Full PPE Ensemble (Double Gloves, Goggles, Face Shield, Lab Coat) A->B C Line Work Surface with Absorbent Bench Paper B->C D Weigh Compound into a Sealed Container C->D E Slowly Add Solvent to Solid to Prevent Splashing D->E F Decontaminate Glassware & Surfaces with Appropriate Solvent E->F G Segregate Waste Streams (Halogenated, Non-Halogenated, Solid) F->G H Dispose of Contaminated PPE in Designated Solid Waste Bin F->H I Doff PPE in Correct Order (Outer Gloves -> Face Shield -> Goggles -> Lab Coat -> Inner Gloves) G->I H->I J Thoroughly Wash Hands with Soap and Water I->J

Caption: A procedural workflow for handling 1-(1H-indole-6-carbonyl)azetidin-3-ol.

Step-by-Step Handling Protocol
  • Preparation: Before retrieving the compound, ensure your chemical fume hood has a current certification sticker. Verify the location and functionality of the nearest safety shower and eyewash station. Don all PPE as specified in the table above.

  • Workspace Setup: Line the interior surface of the fume hood with disposable, absorbent bench paper to contain any minor spills.

  • Weighing & Transfer:

    • Perform all weighing operations within the fume hood.

    • Use a tared, sealed container (e.g., a vial with a cap) to minimize the risk of generating airborne dust.

    • Use a spatula to carefully transfer the solid. Do not pour the powder directly from the stock bottle.

  • Solution Preparation:

    • Add the solid to your reaction vessel inside the fume hood.

    • Slowly add the desired solvent to the solid, directing the stream to the side of the vessel to prevent splashing or aerosol generation.

Emergency Procedures
  • Skin Contact: Immediately remove contaminated clothing and outer gloves. Wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention.[8][11]

  • Eye Contact: Immediately flush eyes with water at an eyewash station for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4][6]

  • Spill: For a small spill contained within the fume hood, absorb the material with an inert absorbent (e.g., vermiculite or sand). Collect the contaminated absorbent in a sealed, labeled container for hazardous waste disposal. Decontaminate the area. Do not use paper towels for a large spill of flammable solvent solution, as this increases the surface area and fire risk.

Decontamination and Disposal Plan

Proper disposal is crucial to protect both the environment and waste handling personnel.[12]

  • Waste Segregation: All materials that come into contact with 1-(1H-indole-6-carbonyl)azetidin-3-ol are considered hazardous waste. At a minimum, segregate waste into the following categories:

    • Solid Waste: Contaminated gloves, bench paper, weighing paper, and absorbed spill material.

    • Liquid Waste (Non-Halogenated): Solutions of the compound in solvents like ethanol, acetone, or ethyl acetate.

    • Liquid Waste (Halogenated): Solutions of the compound in solvents like dichloromethane or chloroform.

  • Container Management:

    • All waste containers must be clearly labeled with "Hazardous Waste" and a full description of the contents.[13]

    • Keep waste containers closed except when adding waste.

    • Containers that held the pure compound must be triple-rinsed with a suitable solvent. This rinseate must be collected and disposed of as hazardous liquid waste.[13]

  • Final Disposal: All generated waste must be disposed of through your institution's Environmental Health and Safety (EHSO) office or equivalent licensed hazardous waste contractor.[14] Never dispose of this chemical or its containers in the standard trash or down the drain.

By adhering to this comprehensive safety framework, you can confidently and safely advance your research while upholding the highest standards of laboratory practice.

References

  • Personal protective equipment for handling 1-Cyclopropyl-4-methoxy-1H-indole. Benchchem.
  • Safety D
  • Personal protective equipment for handling Indole-propylamine. Benchchem.
  • indole (C8H7N). GazFinder.
  • Azetidine hydrochloride - Safety Data Sheet. Apollo Scientific. (2023-07-05).
  • Azetidine - Safety D
  • AM-2092 - Safety Data Sheet. Combi-Blocks, Inc. (2023-01-02).
  • Environmental Fate, Ecotoxicity, and Remediation of Heterocyclic Pharmaceuticals as Emerging Contaminants: A Review of Long-Term Risks and Impacts. MDPI. (2025-01-02).
  • Azetidine - SAFETY DATA SHEET. Fisher Scientific. (2012-03-23).
  • Chemical Waste Disposal Guidelines. Emory University Department of Chemistry.
  • Indole - SAFETY D
  • Chemical Waste Management for Laboratories. Physikalisch-Technische Bundesanstalt.
  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center.
  • Personal Equipment for Use in Handling Hazardous Drugs. Connor, T. H. (2006-12-15).
  • An improved, gram-scale synthesis of protected 3-haloazetidines: rapid diversified synthesis of azetidine-3-carboxylic acids. Semantic Scholar.
  • Azetidinone: Different methods of synthesis and its biological profile. Der Pharma Chemica.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.